PF-05198007
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H12ClF4N5O3S2 |
|---|---|
Molecular Weight |
533.9 g/mol |
IUPAC Name |
4-[2-(5-amino-1H-pyrazol-4-yl)-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H12ClF4N5O3S2/c20-12-4-16(34(30,31)29-17-7-33-8-26-17)13(21)5-15(12)32-14-2-1-9(19(22,23)24)3-10(14)11-6-27-28-18(11)25/h1-8,29H,(H3,25,27,28) |
InChI Key |
QCDLGAPJZJODRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=C(NN=C2)N)OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=CSC=N4)F |
Origin of Product |
United States |
Foundational & Exploratory
PF-05198007: A Technical Guide to its Mechanism of Action as a Selective Nav1.7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-05198007 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7. This channel is a key mediator of pain signaling, and its inhibition represents a promising therapeutic strategy for the treatment of various pain states. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its selectivity profile, its effects on neuronal excitability, and its efficacy in preclinical models of pain. Detailed experimental protocols and data are presented to support a comprehensive understanding of this compound's pharmacological properties.
Introduction
Voltage-gated sodium channels (Navs) are essential for the initiation and propagation of action potentials in excitable cells. The Nav1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli.[1] Genetic studies in humans have unequivocally linked Nav1.7 to pain perception. Loss-of-function mutations in SCN9A lead to congenital insensitivity to pain, a rare condition where individuals are unable to feel physical pain.[1] Conversely, gain-of-function mutations are associated with debilitating inherited pain syndromes.[1] These findings have established Nav1.7 as a critical node in the pain pathway, making it a highly attractive target for the development of novel analgesics.
This compound is an arylsulfonamide compound that has been identified as a potent and selective inhibitor of Nav1.7.[2] This guide details its mechanism of action, providing quantitative data on its potency and selectivity, and describes the key experiments that have elucidated its effects on nociceptor function.
Potency and Selectivity
The inhibitory activity of this compound has been characterized using electrophysiological techniques on various cloned rodent and human Nav channel subtypes expressed in heterologous systems.
Quantitative Data
The potency of this compound and its closely related analog, PF-05089771, has been assessed against a panel of voltage-gated sodium channels. The half-maximal inhibitory concentrations (IC50) are summarized in the tables below. This compound exhibits a nearly identical pharmacological selectivity profile to PF-05089771, with only marginal differences in potency.[3]
Table 1: Inhibitory Potency of this compound against Mouse Nav Channels [1]
| Channel Subtype | IC50 (nM) | Hill Slope |
| mNav1.1 | 174 | 0.7 |
| mNav1.6 | 149 | 1.5 |
| mNav1.7 | 5.2 | 1.1 |
Table 2: Inhibitory Potency of PF-05089771 against Human Nav Channels [1]
| Channel Subtype | IC50 (nM) | Hill Slope |
| hNav1.1 | 180 | 1.1 |
| hNav1.2 | 84 | 1.0 |
| hNav1.3 | 290 | 1.0 |
| hNav1.4 | 1200 | 1.0 |
| hNav1.5 | >30,000 | - |
| hNav1.6 | 160 | 1.1 |
| hNav1.7 | 11 | 1.1 |
| hNav1.8 | >30,000 | - |
Mechanism of Action on Neuronal Excitability
This compound modulates the excitability of sensory neurons by directly inhibiting Nav1.7 channels, which play a crucial role in setting the threshold for action potential firing.
Effects on Action Potential Properties
Current-clamp recordings from mouse dorsal root ganglion (DRG) neurons have demonstrated the significant impact of this compound on action potential generation.[1]
Table 3: Effect of this compound (30 nM) on Action Potential Parameters in Mouse DRG Neurons [1]
| Parameter | Control | This compound | % Change |
| Rheobase (pA) | 48.1 ± 9.4 | 88.1 ± 18.1 | +83.1% |
| Voltage Threshold (mV) | -27.8 ± 2.0 | -22.8 ± 1.6 | +18.0% (Depolarization) |
| Spike Amplitude (mV) | 43.0 ± 3.3 | 37.7 ± 3.9 | -12.3% |
| Upstroke Slope (mV/ms) | 137 ± 19 | 86 ± 11 | -37.2% |
These data indicate that by inhibiting Nav1.7, this compound increases the amount of current required to elicit an action potential (rheobase), makes the voltage threshold for firing more positive (depolarized), and reduces the amplitude and rate of depolarization of the action potential.[1]
Signaling Pathway
The following diagram illustrates the role of Nav1.7 in nociceptive signaling and the point of intervention for this compound.
Caption: Role of Nav1.7 in nociception and inhibition by this compound.
In Vivo Efficacy
The analgesic potential of this compound has been demonstrated in a preclinical model of neurogenic inflammation.
Capsaicin-Induced Flare Model
Topical application of capsaicin (B1668287) to the skin activates TRPV1 receptors on nociceptors, leading to a localized neurogenic inflammatory response known as "flare," which is characterized by vasodilation. This response is dependent on the propagation of action potentials from the site of stimulation.
In a study using wild-type mice, oral administration of this compound significantly reduced the capsaicin-induced flare response.[4]
Table 4: Effect of this compound on Capsaicin-Induced Flare in Mice [4]
| Treatment | Dose (mg/kg, p.o.) | Area Under the Curve (AUC) of Flare Response | % Inhibition |
| Vehicle | - | 4930 ± 751 | - |
| This compound | 1 | 1967 ± 472 | 60.1% |
| This compound | 10 | 2265 ± 382 | 54.1% |
This demonstrates that by inhibiting Nav1.7, this compound can effectively suppress nociceptor activity in an in vivo setting.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording sodium currents from HEK293 cells stably expressing Nav channel subtypes or from dissociated DRG neurons.
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.
-
Cell Culture: HEK293 cells stably expressing the Nav channel of interest or primary DRG neurons are cultured under standard conditions.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.3 with CsOH.
-
-
Voltage-Clamp Protocol:
-
Cells are held at a holding potential of -120 mV.
-
To elicit currents, cells are depolarized to various test potentials (e.g., from -80 mV to +60 mV in 5 mV increments).
-
For assessing state-dependent inhibition, a pre-pulse to the half-inactivation potential of the channel is applied before the test pulse.
-
-
Data Analysis: Peak sodium currents are measured before and after the application of this compound at various concentrations. Concentration-response curves are fitted with a Hill equation to determine IC50 values.
Capsaicin-Induced Flare Model in Mice
This protocol describes a method to assess the in vivo efficacy of this compound in a model of neurogenic inflammation.
Caption: Experimental workflow for the capsaicin-induced flare model.
-
Animals: Adult male C57BL/6J mice are used.
-
Drug Administration: this compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally at doses of 1 and 10 mg/kg.
-
Capsaicin Challenge: A solution of 0.1% capsaicin is injected intradermally into the plantar surface of the hind paw.
-
Flare Measurement: The area of vasodilation (flare) is measured at regular intervals for up to 60 minutes post-capsaicin injection using a non-invasive imaging technique such as laser Doppler imaging.
-
Data Analysis: The total flare response over time is quantified by calculating the area under the curve (AUC). The percentage of inhibition by this compound is calculated relative to the vehicle-treated group.
Conclusion
This compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. Its mechanism of action involves the direct blockade of Nav1.7 channels, leading to a reduction in the excitability of nociceptive sensory neurons. This has been demonstrated through its effects on action potential parameters in vitro and its ability to reduce neurogenic inflammation in vivo. The data presented in this guide support the continued investigation of selective Nav1.7 inhibitors as a promising therapeutic approach for the treatment of pain.
References
- 1. nanion.de [nanion.de]
- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 3. homepages.gac.edu [homepages.gac.edu]
- 4. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
An In-Depth Technical Guide to PF-05198007: A Selective Nav1.7 Inhibitor
Introduction
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1] Its preferential expression in peripheral sensory and sympathetic neurons positions it as a key regulator of neuronal excitability.[2][3] Genetic studies in humans have solidified Nav1.7's role as a major contributor to pain signaling; loss-of-function mutations result in a congenital indifference to pain, while gain-of-function mutations are linked to severe pain disorders like inherited erythromelalgia and paroxysmal extreme pain disorder.[3][4] These findings have made Nav1.7 a highly validated and compelling target for the development of novel, non-opioid analgesics.[4][5]
This compound is a potent, orally active, and selective arylsulfonamide inhibitor of the Nav1.7 channel.[6] Developed as a preclinical research tool, it shares a nearly identical pharmacological profile with the clinical candidate PF-05089771.[7][8] Its high selectivity allows for the precise interrogation of Nav1.7's function in nociceptive pathways, from action potential initiation in peripheral neurons to neurotransmitter release in the spinal cord.[7][9] This guide provides a comprehensive technical overview of this compound, summarizing its pharmacological properties, detailing the experimental protocols used for its characterization, and visualizing its mechanism and relevant biological pathways.
Mechanism of Action
This compound, like other arylsulfonamide inhibitors, exhibits a state-dependent mechanism of action. It preferentially binds to the Nav1.7 channel when it is in an inactivated state.[10] The binding site is located on the fourth voltage-sensing domain (VSD4) of the channel's α-subunit.[10][11] By binding to this site, this compound stabilizes the inactivated conformation of the channel, thereby inhibiting the influx of sodium ions that is necessary for the propagation of an action potential.[11] This potent and selective inhibition of Nav1.7 effectively dampens the excitability of nociceptive neurons.
References
- 1. physoc.org [physoc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 8. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Impact of PF-05198007 on Synaptic Transmission in the Dorsal Horn: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-05198007, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, has emerged as a significant tool in the study of nociception. Human genetic studies have unequivocally linked Nav1.7 to pain sensation, with loss-of-function mutations leading to congenital insensitivity to pain and gain-of-function mutations resulting in chronic pain syndromes.[1] This technical guide provides an in-depth analysis of the preclinical data surrounding this compound's effects on synaptic transmission within the dorsal horn of the spinal cord, a critical relay center for pain signaling. The document synthesizes quantitative data, details experimental methodologies, and visualizes key pathways to offer a comprehensive resource for researchers in pain and analgesia.
Introduction: The Role of Nav1.7 in Nociception
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is preferentially expressed in peripheral nociceptive neurons of the dorsal root ganglion (DRG) and their terminals within the dorsal horn.[1] Its biophysical properties, including a low threshold for activation and slow closed-state inactivation, position it as a key amplifier of subthreshold depolarizations, thereby setting the gain for action potential generation in response to noxious stimuli.[1] this compound is an arylsulfonamide compound that acts as a potent and selective inhibitor of Nav1.7, making it an invaluable pharmacological tool to dissect the precise role of this channel in pain pathways.[1]
Impact of this compound on Excitatory Synaptic Transmission
Preclinical studies utilizing electrophysiological recordings from spinal cord slices have demonstrated that this compound significantly modulates excitatory synaptic transmission in the dorsal horn. By inhibiting Nav1.7 channels located on the presynaptic terminals of primary afferent nociceptors, this compound reduces the release of excitatory neurotransmitters, primarily glutamate (B1630785), onto second-order neurons.
Quantitative Data on Excitatory Postsynaptic Currents (EPSCs)
The primary effect of this compound on synaptic transmission is a reduction in the amplitude of evoked excitatory postsynaptic currents (EPSCs) in dorsal horn neurons. This indicates a presynaptic mechanism of action, where the inhibition of Nav1.7 channels on the central terminals of DRG neurons curtails the influx of sodium ions necessary for action potential propagation and subsequent neurotransmitter release.
| Parameter | Treatment | Effect | Reference |
| Evoked EPSC Amplitude | This compound | Significant reduction | Alexandrou et al., 2016 |
| Synaptically Evoked Action Potentials | This compound | Abolished | Alexandrou et al., 2016 |
Signaling Pathway: Inhibition of Presynaptic Neurotransmitter Release
The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects on excitatory synaptic transmission in the dorsal horn.
Impact on Inhibitory Synaptic Transmission
Currently, there is a lack of specific published data on the direct effects of this compound on inhibitory postsynaptic currents (IPSCs) in the dorsal horn. While Nav1.7 is predominantly expressed in excitatory primary afferents, its potential influence on local inhibitory interneurons within the dorsal horn, either directly or indirectly, remains an area for further investigation. Understanding the complete impact of this compound on the excitatory-inhibitory balance in the dorsal horn is crucial for a comprehensive assessment of its therapeutic potential.
Experimental Protocols
The following section details the typical experimental methodologies used to assess the impact of this compound on synaptic transmission in the dorsal horn.
Spinal Cord Slice Preparation
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Anesthesia and Perfusion: Animals are deeply anesthetized with isoflurane (B1672236) or a similar anesthetic and transcardially perfused with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) to ensure neuronal viability.
-
Dissection: The spinal column is rapidly excised and the lumbar spinal cord is carefully dissected out in ice-cold aCSF.
-
Slicing: Transverse slices (300-400 µm thick) of the lumbar spinal cord are prepared using a vibratome in ice-cold, oxygenated aCSF.
-
Incubation: Slices are allowed to recover in oxygenated aCSF at 32-34°C for at least one hour before recording.
Whole-Cell Patch-Clamp Electrophysiology
-
Recording Setup: Spinal cord slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at room temperature or near-physiological temperature.
-
Neuron Identification: Dorsal horn neurons, typically in the superficial laminae (I and II), are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
Recording Pipettes: Borosilicate glass pipettes (3-6 MΩ) are filled with an internal solution containing a potassium-based salt (e.g., K-gluconate) and other reagents to maintain cellular function and allow for the recording of postsynaptic currents.
-
Recording Configuration: Whole-cell patch-clamp recordings are established from visually identified dorsal horn neurons.
-
Data Acquisition:
-
Evoked EPSCs (eEPSCs): A stimulating electrode is placed in the dorsal root entry zone to electrically stimulate primary afferent fibers. Synaptic responses are recorded in voltage-clamp mode at a holding potential of -70 mV.
-
Drug Application: this compound is bath-applied to the spinal cord slice at a known concentration.
-
Data Analysis: The amplitude, frequency, and kinetics of EPSCs are analyzed before and after drug application to determine the effect of this compound.
-
Experimental Workflow
The following diagram outlines the general workflow for investigating the effects of this compound on dorsal horn synaptic transmission.
Conclusion and Future Directions
This compound serves as a critical pharmacological tool for elucidating the role of Nav1.7 in nociceptive signaling. The available evidence strongly indicates that this compound attenuates excitatory synaptic transmission in the dorsal horn by inhibiting presynaptic Nav1.7 channels on primary afferent terminals. This leads to a reduction in glutamate release and a subsequent decrease in the excitability of second-order pain-transmitting neurons.
Future research should focus on several key areas:
-
Investigating the effects on inhibitory circuits: A thorough examination of this compound's impact on GABAergic and glycinergic neurotransmission is essential for a complete understanding of its modulatory role in the dorsal horn.
-
In vivo studies: While slice electrophysiology provides valuable mechanistic insights, in vivo studies are necessary to confirm these findings in a more physiologically relevant context and to assess the overall analgesic efficacy of Nav1.7 inhibition at the spinal level.
-
Chronic pain models: Evaluating the effects of this compound in animal models of chronic inflammatory and neuropathic pain will be crucial to determine its potential as a therapeutic agent for these debilitating conditions.
By addressing these knowledge gaps, the scientific community can further refine our understanding of Nav1.7's contribution to pain and advance the development of novel and effective analgesics.
References
The Selective Nav1.7 Inhibitor PF-05198007: A Technical Guide to its Modulation of Peripheral Neuropeptide Release
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of PF-05198007, a potent and selective small-molecule inhibitor of the voltage-gated sodium channel Nav1.7. Human genetic studies have unequivocally identified Nav1.7 as a critical component in pain sensation, making it a prime target for the development of novel analgesics.[1] this compound has been instrumental as a preclinical tool for dissecting the precise role of Nav1.7 in nociceptor physiology.[2] This document details the modulatory effects of this compound on peripheral neuropeptide release, supported by quantitative data, comprehensive experimental protocols, and illustrative diagrams of the underlying signaling pathways and workflows. The information presented is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's mechanism of action and its utility in pain research.
Core Mechanism of Action: Selective Inhibition of Nav1.7
This compound is an arylsulfonamide that functions as a potent and selective inhibitor of the Nav1.7 sodium channel.[3][4] Nav1.7 channels are predominantly expressed in peripheral sensory neurons, including nociceptors, where they play a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[1][5] By selectively blocking Nav1.7, this compound effectively dampens the excitability of these sensory neurons, thereby reducing the transmission of pain signals.[1]
Signaling Pathway of Nociceptor Activation and Neuropeptide Release
The following diagram illustrates the signaling pathway leading to neuropeptide release from peripheral nociceptor terminals and the inhibitory effect of this compound.
Caption: Signaling pathway of peripheral neuropeptide release and its inhibition by this compound.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the potency, selectivity, and efficacy of this compound in modulating neuronal activity and peripheral neuropeptide release.
Table 1: In Vitro Potency and Selectivity of this compound
| Channel Subtype | IC₅₀ (nM) | Hill Slope | Species |
| Mouse Nav1.7 | 5.2 | 1.1 | Mouse |
| Mouse Nav1.6 | 149 | 1.5 | Mouse |
| Mouse Nav1.1 | 174 | 0.7 | Mouse |
| Data sourced from Alexandrou et al. (2016)[1] |
Table 2: Effect of this compound on Action Potential Properties in Mouse DRG Neurons
| Parameter | Control | This compound (30 nM) | P-value |
| Action Potential Threshold (mV) | -27.8 ± 2.0 | -22.8 ± 1.6 | < 0.01 |
| Spike Amplitude (mV) | 43.0 ± 3.3 | 37.7 ± 3.9 | < 0.05 |
| Upstroke Slope (mV/ms) | 137 ± 19 | 86 ± 11 | < 0.01 |
| Rheobase (pA) | 173 ± 37 | 239 ± 47 | < 0.01 |
| Data represents mean ± SEM, sourced from Alexandrou et al. (2016)[1] |
Table 3: In Vivo Efficacy of this compound on Capsaicin-Induced Flare Response in Mice
| Treatment Group | Dose (mg/kg, oral) | Area Under the Curve (AUC) | P-value |
| Vehicle | - | 4930 ± 751 | - |
| This compound | 1 | 1967 ± 472 | < 0.05 |
| This compound | 10 | 2265 ± 382 | < 0.05 |
| The flare response is an indicator of peripheral neuropeptide release. Data represents mean ± SEM, sourced from Alexandrou et al. (2016)[6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Whole-Cell Patch-Clamp Electrophysiology on Dissociated DRG Neurons
This protocol is for recording sodium currents and action potentials from isolated mouse dorsal root ganglion (DRG) neurons.
Experimental Workflow:
Caption: Workflow for whole-cell patch-clamp electrophysiology on DRG neurons.
Detailed Steps:
-
Neuron Dissociation: Dorsal root ganglia are dissected from adult mice and subjected to enzymatic digestion (e.g., with collagenase and papain) followed by mechanical trituration to obtain a single-cell suspension.
-
Cell Plating: Dissociated neurons are plated onto coverslips coated with poly-D-lysine and laminin (B1169045) and incubated for 2-24 hours before recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH. To isolate TTX-sensitive sodium currents, a Nav1.8 blocker such as A-803467 (1 µM) can be added.[1][2]
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with KOH.
-
-
Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
For voltage-clamp recordings of sodium currents, cells are held at -80 mV, and currents are evoked by depolarizing voltage steps.
-
For current-clamp recordings of action potentials, single action potentials are evoked by injecting suprathreshold current steps.
-
-
Drug Application: this compound is applied via the bath perfusion system at the desired concentration (e.g., 30 nM).
-
Data Analysis: Changes in current amplitude, action potential threshold, amplitude, and upstroke slope are measured and compared before and after drug application.
In Vivo Capsaicin-Induced Flare Response Assay
This assay measures neurogenic inflammation in the skin, which is a direct consequence of peripheral neuropeptide release from sensory nerve terminals.[6]
Experimental Workflow:
Caption: Workflow for the in vivo capsaicin-induced flare response assay.
Detailed Steps:
-
Animal Model: Adult male C57Bl/6J wild-type mice are used.[3]
-
Drug Administration: this compound (1 or 10 mg/kg) or vehicle is administered orally.[3]
-
Capsaicin Application: After a set period (e.g., 1 hour) to allow for drug absorption, a solution of capsaicin (0.1%) is applied topically to the plantar surface of the mouse hind paw.
-
Flare Measurement: The resulting flare (vasodilation) is quantified by measuring changes in blood flow using a laser Doppler imager.
-
Data Analysis: The total flare response over a defined period (e.g., 55 minutes) is calculated as the area under the curve (AUC) and compared between drug-treated and vehicle-treated groups.[6]
Conclusion
This compound serves as a critical pharmacological tool for elucidating the role of the Nav1.7 channel in pain pathways. Its high potency and selectivity for Nav1.7 have enabled researchers to confirm the channel's contribution to nociceptor excitability and peripheral neuropeptide release. The data and protocols presented in this guide demonstrate that inhibition of Nav1.7 by this compound leads to a significant reduction in neuronal firing and a corresponding decrease in neurogenic inflammation. These findings underscore the therapeutic potential of selective Nav1.7 inhibitors for the treatment of pain and provide a solid foundation for further research and development in this area.
References
- 1. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 2. Voltage-gated Na+ currents in human dorsal root ganglion neurons | eLife [elifesciences.org]
- 3. Expression and Role of Voltage-Gated Sodium Channels in Human Dorsal Root Ganglion Neurons with Special Focus on Nav1.7, Species Differences, and Regulation by Paclitaxel | springermedizin.de [springermedizin.de]
- 4. Cell specific regulation of NaV1.7 activity and trafficking in rat nodose ganglia neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. nanion.de [nanion.de]
The Pharmacodynamic Profile of PF-05198007: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
PF-05198007 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1] As a preclinical tool compound, it has been instrumental in elucidating the role of Nav1.7 in nociception and pain signaling.[2][3] This document provides a comprehensive overview of the pharmacodynamic profile of this compound, including its mechanism of action, selectivity, and effects on neuronal excitability, supported by quantitative data and detailed experimental protocols.
Mechanism of Action and Selectivity
This compound is an arylsulfonamide that exhibits high affinity for the Nav1.7 channel.[1][2] Its mechanism of action involves state-dependent binding, showing significantly higher potency for the inactivated state of the channel over the resting state. This property contributes to its selectivity and potential for a favorable therapeutic window.
Quantitative Data: Potency and Selectivity
The inhibitory activity of this compound has been quantified using patch-clamp electrophysiology on recombinantly expressed mouse Nav channels. The half-maximal inhibitory concentrations (IC50) highlight its potent and selective inhibition of Nav1.7.
| Target Channel | IC50 (nM) | Hill Slope | Species |
| Nav1.7 | 5.2 | 1.1 | Mouse |
| Nav1.6 | 149 | 1.5 | Mouse |
| Nav1.1 | 174 | 0.7 | Mouse |
Data sourced from patch-clamp analysis of recombinantly expressed mouse Nav channels.[2]
It is important to note that this compound is structurally and pharmacodynamically similar to the clinical candidate PF-05089771.[1] Data for PF-05089771 shows over 1000-fold selectivity for human Nav1.7 over the tetrodotoxin-resistant (TTX-R) channels Nav1.5 and Nav1.8, which are critical for cardiac and neuronal function, respectively.[2]
Effects on Nociceptor Electrophysiology
This compound has been demonstrated to modulate the excitability of dorsal root ganglion (DRG) neurons, which are primary sensory neurons involved in pain transmission.
Impact on Action Potential Properties
In current-clamp recordings of small-diameter mouse DRG neurons, this compound (30 nM) produced the following effects:
| Action Potential Parameter | Effect of this compound |
| Rheobase | Significantly increased |
| Voltage Threshold | Depolarized (less negative) |
| Spike Amplitude | Reduced |
| Upstroke Slope | Reduced |
These findings indicate that by inhibiting Nav1.7, this compound raises the threshold for action potential initiation and slows the rate of depolarization, thereby dampening neuronal excitability.[2]
In Vivo Pharmacodynamics
The analgesic potential of this compound has been assessed in preclinical models of pain.
Capsaicin-Induced Flare Response
Oral administration of this compound has been shown to reduce the neurogenic inflammatory response induced by topical capsaicin (B1668287) in mice. This model assesses the release of pro-inflammatory neuropeptides from sensory nerve endings.
| Dose (mg/kg, p.o.) | Reduction in Flare Response |
| 1 | Significant |
| 10 | Significant |
This effect was observed in wild-type mice but not in mice with a conditional knockout of Nav1.7 in nociceptors, confirming the on-target activity of this compound.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
Objective: To determine the concentration-response relationship and IC50 values of this compound against various Nav channel subtypes.
Cell Lines: HEK293 cells stably expressing the mouse Nav channel of interest (e.g., Nav1.7, Nav1.6, Nav1.1).
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.
Voltage Protocol:
-
Cells are held at a holding potential of -120 mV.
-
To assess the effect on the inactivated state, a pre-pulse to the empirically determined half-inactivation voltage for each channel is applied.
-
A test pulse to 0 mV is then delivered to elicit sodium currents.
-
Currents are recorded before and after the application of increasing concentrations of this compound.
Data Analysis:
-
The peak inward current at each concentration is measured.
-
Data are normalized to the control (vehicle) response.
-
Concentration-response curves are fitted with a Hill equation to determine the IC50 and Hill slope.
Current-Clamp Recording in Dorsal Root Ganglion (DRG) Neurons
Objective: To evaluate the effect of this compound on the action potential firing properties of nociceptive neurons.
Preparation: Acutely dissociated small-diameter DRG neurons from mice.
Recording Configuration: Whole-cell current-clamp.
Protocol:
-
A stable whole-cell recording is established.
-
A series of depolarizing current steps of increasing amplitude are injected to determine the rheobase (the minimum current required to elicit an action potential).
-
Action potentials are evoked by injecting a current step of approximately 1.3 times the rheobase.
-
Action potential parameters (voltage threshold, peak amplitude, upstroke slope) are measured before and after the application of 30 nM this compound.
Capsaicin-Induced Flare Response in Mice
Objective: To assess the in vivo efficacy of this compound in a model of neurogenic inflammation.
Animals: Wild-type mice.
Procedure:
-
Mice are orally administered with vehicle or this compound (1 or 10 mg/kg).
-
After a predetermined time for drug absorption, a solution of capsaicin (e.g., 0.1% or 1%) is applied topically to the plantar surface of the hind paw.
-
The resulting flare (vasodilation) is quantified using techniques such as laser Doppler imaging.
-
The area of the flare is measured over time and compared between vehicle- and drug-treated groups.
Visualizations
Signaling Pathway: Role of Nav1.7 in Nociceptor Activation
Caption: Role of Nav1.7 in nociceptor signaling and its inhibition by this compound.
Experimental Workflow: Capsaicin-Induced Flare Response
Caption: Workflow for the in vivo capsaicin-induced flare response experiment.
Logical Relationship: Effect of this compound on Action Potential
Caption: Logical flow of this compound's effect on neuronal action potentials.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
PF-05198007: A Technical Guide to its Structural and Functional Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-05198007 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1] As an arylsulfonamide, its development as a preclinical tool compound has been instrumental in elucidating the role of Nav1.7 in nociceptor physiology.[1] This technical guide provides a comprehensive overview of the structural and functional properties of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental application.
Structural Properties
This compound is chemically identified as 4-(2-(3-amino-1H-pyrazol-4-yl)-4-(trifluoromethyl)phenoxy)-5-chloro-2-fluoro-N-(thiazol-4-yl)benzenesulfonamide.[1] It is a member of the arylsulfonamide class of compounds, which are known to act as inhibitors of Nav channels.[1]
| Property | Value |
| Chemical Name | 4-(2-(3-amino-1H-pyrazol-4-yl)-4-(trifluoromethyl)phenoxy)-5-chloro-2-fluoro-N-(thiazol-4-yl)benzenesulfonamide[1] |
| Molecular Formula | C19H12ClF4N5O3S2[2] |
| Molecular Weight | 533.91 g/mol [2] |
| CAS Number | 1235406-19-5[3] |
| Class | Arylsulfonamide[1] |
Functional Properties: Nav1.7 Inhibition
This compound is a potent and selective inhibitor of the Nav1.7 channel, demonstrating significantly higher affinity for Nav1.7 compared to other Nav subtypes.[1] This selectivity is crucial for its utility as a research tool to isolate the specific contributions of Nav1.7 in neuronal signaling.
In Vitro Potency and Selectivity
The inhibitory activity of this compound has been quantified using electrophysiological assays on recombinantly expressed mouse Nav channels.[1]
| Channel Subtype | IC50 (nM) | Hill Slope |
| mNav1.7 | 5.2 | 1.1 |
| mNav1.6 | 149 | 1.5 |
| mNav1.1 | 174 | 0.7 |
| Data from Alexandrou et al. (2016)[1] |
Mechanism of Action
This compound exhibits a state-dependent block of Nav1.7 channels, preferentially binding to the inactivated state of the channel.[1] This mechanism involves interaction with the voltage-sensing domain (VSD) of domain IV (VSD4) of the Nav1.7 channel.[1] By stabilizing the channel in a non-conducting conformation, this compound effectively reduces the population of channels available to open upon depolarization.[4]
References
- 1. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Unveiling the Molecular Target of PF-05198007: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05198007 is a potent, orally active, and selective arylsulfonamide inhibitor that has been instrumental as a preclinical tool compound for investigating the role of a key player in pain signaling. Developed by Pfizer, this small molecule has a similar pharmacodynamic profile to the clinical candidate PF-05089771.[1][2] Its high selectivity allows for the precise interrogation of its molecular target's function in nociception, making it a valuable asset in the development of novel analgesics. This guide provides an in-depth overview of the molecular target of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Molecular Target: Voltage-Gated Sodium Channel Nav1.7
The primary molecular target of this compound is the voltage-gated sodium channel, subtype 1.7 (Nav1.7).[1][3][4] Nav1.7 is a protein that plays a crucial role in the transmission of pain signals. It is encoded by the SCN9A gene and is preferentially expressed in peripheral sensory neurons, including nociceptors, which are specialized neurons that detect painful stimuli.[5]
The critical role of Nav1.7 in pain perception is highlighted by human genetic studies. Loss-of-function mutations in the SCN9A gene lead to a rare condition known as congenital insensitivity to pain, where individuals are unable to feel pain.[4] Conversely, gain-of-function mutations result in debilitating chronic pain syndromes such as inherited erythromelalgia and paroxysmal extreme pain disorder. This strong genetic validation underscores Nav1.7 as a significant target for analgesic drug development.
Mechanism of Action
This compound acts as a state-dependent inhibitor of the Nav1.7 channel. This means its inhibitory activity is dependent on the conformational state of the channel. Specifically, this compound preferentially binds to the inactivated state of the Nav1.7 channel. By stabilizing the channel in this non-conducting state, the compound prevents the influx of sodium ions that is necessary for the initiation and propagation of action potentials in nociceptive neurons. This ultimately dampens the transmission of pain signals from the periphery to the central nervous system. The binding site for this compound and its analogue, PF-05089771, is thought to be on the voltage-sensing domain (VSD) of the channel.[6][7]
Quantitative Data
The potency and selectivity of this compound have been characterized through various electrophysiological assays. The following tables summarize key quantitative data.
Table 1: In Vitro Potency of this compound against Mouse Nav Channels
| Channel Subtype | IC50 (nM) | Hill Slope |
| Nav1.7 | 5.2 | 1.1 |
| Nav1.6 | 149 | 1.5 |
| Nav1.1 | 174 | 0.7 |
Data from whole-cell patch-clamp experiments on recombinantly expressed mouse sodium channels.[4]
Table 2: In Vivo Efficacy of this compound in a Capsaicin-Induced Flare Model
| Animal Model | Treatment | Dosage (mg/kg, oral) | Area Under the Curve (AUC) |
| Wild-Type Mice | Vehicle | - | 4930 ± 751 |
| Wild-Type Mice | This compound | 1 | 1967 ± 472 |
| Wild-Type Mice | This compound | 10 | 2265 ± 382 |
Data represents the mean ± SEM for the flare response to capsaicin (B1668287) over a 55-minute observation period.[1][7]
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the role of Nav1.7 in the nociceptive signaling pathway and the inhibitory action of this compound.
Caption: Nociceptive signaling pathway and inhibition by this compound.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
Objective: To determine the concentration-dependent inhibitory effect of this compound on Nav1.7 and other Nav channel subtypes.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the specific human or mouse Nav channel subtype of interest are cultured under standard conditions.
-
Cell Preparation: Cells are plated onto glass coverslips for recording. On the day of the experiment, a coverslip is transferred to a recording chamber mounted on an inverted microscope and perfused with an extracellular solution.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes filled with an intracellular solution.
-
A voltage protocol is applied to the cell membrane to elicit sodium currents. To assess state-dependent inhibition, the holding potential is set to the empirically determined half-inactivation voltage for each cell.[8]
-
A baseline sodium current is established before the application of this compound.
-
-
Compound Application: this compound is prepared in a stock solution (e.g., 10 mM in DMSO) and diluted to various final concentrations in the extracellular solution.[8] The different concentrations are perfused over the cell.
-
Data Analysis:
-
The peak sodium current is measured before and after the application of each concentration of the compound.
-
The percentage of inhibition is calculated for each concentration.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the compound concentration.
-
The IC50 value (the concentration at which 50% of the current is inhibited) and the Hill slope are determined by fitting the data to a logistical equation.
-
In Vivo Capsaicin-Induced Flare Assay
Objective: To assess the in vivo efficacy of this compound in a model of neurogenic inflammation.
Methodology:
-
Animal Model: Adult male C57Bl/6J wild-type mice are used.[9]
-
Compound Administration: this compound is administered orally at doses of 1 mg/kg and 10 mg/kg.[9] A control group receives the vehicle.
-
Capsaicin Application: A solution of capsaicin (e.g., 0.1%) is applied topically to a defined area of the skin to induce a flare response.[7]
-
Flare Measurement: Skin blood flow, indicative of the flare response, is measured using techniques such as laser Doppler imaging.[7] Measurements are taken before and at multiple time points after capsaicin application.
-
Data Analysis:
-
The area under the curve (AUC) for the blood flow response over time is calculated for each animal.
-
Statistical analysis (e.g., ANOVA) is used to compare the AUC values between the vehicle-treated group and the this compound-treated groups to determine if the compound significantly reduces the capsaicin-induced flare.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo capsaicin-induced flare assay.
Caption: Workflow for the in vivo capsaicin-induced flare assay.
Conclusion
This compound is a highly selective and potent inhibitor of the voltage-gated sodium channel Nav1.7. Its utility as a preclinical tool compound has been pivotal in elucidating the role of Nav1.7 in nociceptive signaling. By preferentially binding to the inactivated state of the channel, this compound effectively blocks the propagation of pain signals. The quantitative data from in vitro and in vivo studies consistently demonstrate its efficacy in targeting Nav1.7. The detailed experimental protocols provided herein serve as a guide for researchers aiming to utilize this compound or similar compounds to further explore the intricacies of pain pathways and develop novel analgesic therapies.
References
- 1. pnas.org [pnas.org]
- 2. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
- 6. PF-5198007 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Preclinical Research on PF-05198007: A Technical Guide for Pain Studies
Introduction: The voltage-gated sodium channel Nav1.7 has been identified as a critical molecular determinant of pain sensation in humans, primarily through genetic studies of individuals with rare pain disorders. Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital insensitivity to pain, whereas gain-of-function mutations are linked to chronic pain syndromes.[1][2][3] This strong genetic validation has positioned Nav1.7 as a promising, non-opioid target for the development of novel analgesics. PF-05198007 is a potent, orally active, and selective arylsulfonamide inhibitor of the Nav1.7 channel, developed as a preclinical tool compound to investigate the role of Nav1.7 in nociceptor physiology and pain signaling.[3][4] This document provides an in-depth technical overview of the preclinical research on this compound in the context of pain studies.
Mechanism of Action
This compound is an arylsulfonamide that selectively inhibits the Nav1.7 sodium channel.[1][2][4] It shares a nearly identical pharmacological selectivity profile with the clinical candidate PF-05089771.[3][5] These compounds achieve their high potency and selectivity through a state-dependent interaction with the channel, binding with high affinity to the channel's inactivated state.[6][7] Their binding site is located on the voltage-sensor domain (VSD) of Domain IV, which is distinct from the pore-binding site of local anesthetics.[5][6][7] By stabilizing the non-conducting, inactivated conformation of the channel, this compound effectively reduces the excitability of nociceptive neurons.[6]
Data Presentation
Quantitative Pharmacology and Electrophysiology
The preclinical evaluation of this compound has demonstrated its potent and selective activity in vitro. Due to its status as a preclinical tool compound, much of the detailed selectivity data is reported for its structurally related clinical counterpart, PF-05089771, which has an identical selectivity profile.[3][5]
| Parameter | Channel | IC50 (nM) | Selectivity vs. hNav1.7 | Reference |
| Potency | hNav1.7 | 11 ± 1.3 | - | [5] |
| Selectivity | hNav1.1 | 5,600 | ~509-fold | [5] |
| hNav1.2 | 1,100 | ~100-fold | [5] | |
| hNav1.3 | 2,700 | ~245-fold | [5] | |
| hNav1.4 | 10,000 | ~909-fold | [5] | |
| hNav1.5 | >30,000 | >2700-fold | [5] | |
| hNav1.6 | 1,200 | ~109-fold | [5] | |
| hNav1.8 | >30,000 | >2700-fold | [5] |
Electrophysiological studies on isolated dorsal root ganglion (DRG) neurons have quantified the functional impact of this compound on nociceptor excitability.
| Parameter Measured | Condition | Value | Sample Size (n) | Reference |
| TTX-S Current Block | 30 nM this compound | 83.0 ± 2.7% | 35 | [3][4][5] |
| Action Potential Block | 30 nM this compound | Complete block in 46% of neurons | 13 | [3][5] |
| Action Potential Threshold | Control | -27.8 ± 2.0 mV | 10 | [3][5] |
| 30 nM this compound | -22.8 ± 1.6 mV (Significant Depolarization) | 10 | [3][5] | |
| Spike Amplitude | Control | 43.0 ± 3.3 mV | 10 | [3][5] |
| 30 nM this compound | 37.7 ± 3.9 mV (Significant Reduction) | 10 | [3][5] | |
| Upstroke Slope | Control | 137 ± 19 mV/ms | 10 | [3][5] |
| 30 nM this compound | 86 ± 11 mV/ms (Significant Reduction) | 10 | [3][5] |
In Vivo Efficacy
This compound has been evaluated in rodent models of pain, demonstrating target engagement and analgesic effects. A key study utilized a capsaicin-induced flare model, which measures neurogenic inflammation mediated by nociceptor activity.
| Animal Model | Treatment | Dosage (mg/kg) | Route | Area Under Curve (AUC) of Flare Response | Sample Size (n) | Reference |
| Wild-Type Mice | Vehicle | - | Oral | 4930 ± 751 | 7 | [4][8] |
| This compound | 1 | Oral | 1967 ± 472 (p < 0.05 vs. Vehicle) | 7 | [4][8] | |
| This compound | 10 | Oral | 2265 ± 382 (p < 0.05 vs. Vehicle) | 7 | [4][8] | |
| Nav1.7 Knockout Mice | This compound | 1 or 10 | Oral | No significant effect | Not specified | [4][8] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology on DRG Neurons
This protocol was used to assess the effect of this compound on sodium currents and action potential firing in nociceptive neurons.[3][5]
-
Neuron Preparation :
-
Dorsal root ganglia (DRG) are dissected from adult male C57Bl/6J mice.
-
Ganglia are enzymatically digested (e.g., using collagenase/dispase) and mechanically dissociated to yield a single-cell suspension.
-
Small-diameter neurons (typically <25 µm), which are predominantly nociceptors, are selected for recording.
-
-
Recording Conditions :
-
Technique : Whole-cell patch-clamp in voltage-clamp (for sodium currents) or current-clamp (for action potentials) mode.
-
External Solution (in mM) : NaCl (e.g., 140), KCl (e.g., 3), CaCl2 (e.g., 2), MgCl2 (e.g., 1), HEPES (e.g., 10), and glucose (e.g., 10), adjusted to physiological pH.
-
Internal (Pipette) Solution (in mM) : CsF or KCl-based solution (e.g., 140), NaCl (e.g., 10), EGTA (e.g., 1), HEPES (e.g., 10), adjusted to physiological pH.
-
Pharmacological Isolation : To isolate the tetrodotoxin-sensitive (TTX-S) current mediated primarily by Nav1.7, the Nav1.8 blocker A-803467 (1 µM) is applied.[3][5]
-
-
Voltage-Clamp Protocol :
-
Current-Clamp Protocol :
-
Neurons are held at their resting membrane potential (e.g., -70 mV).
-
Single action potentials are evoked at low frequency (e.g., 0.1 Hz) by injecting brief (e.g., 20 ms) suprathreshold current steps.[3][5]
-
After establishing a stable baseline, this compound (30 nM) is applied.
-
Changes in action potential threshold, amplitude, upstroke velocity, and firing success are recorded and analyzed.[3][5]
-
Capsaicin-Induced Flare Model in Mice
This in vivo model assesses the ability of a compound to inhibit neurogenic inflammation, a process dependent on nociceptor activation and neuropeptide release.[4][8]
-
Animals : Adult Male C57Bl/6J Wild-Type (WT) and Nav1.7 conditional knockout (Nav1.7Nav1.8Cre) mice are used.[4]
-
Drug Administration :
-
This compound is formulated for oral administration. A typical vehicle might consist of DMSO, PEG300, Tween-80, and saline.[4]
-
Mice are orally gavaged with either vehicle or this compound (1 or 10 mg/kg) at a set time before the capsaicin (B1668287) challenge.[4][8]
-
-
Induction and Measurement of Flare :
-
A baseline image of the plantar surface of the mouse hind paw is acquired using a laser Doppler imager.
-
A solution of capsaicin (e.g., 0.1%) is injected intradermally into the paw to activate nociceptors.
-
The resulting increase in blood flow (flare), indicative of neurogenic inflammation, is measured continuously by the laser Doppler imager for a set duration (e.g., 55 minutes).[4][8]
-
-
Data Analysis :
Conclusion
This compound serves as a valuable preclinical tool compound for elucidating the multifaceted role of the Nav1.7 channel in pain signaling. Preclinical data robustly demonstrate that it is a potent and highly selective inhibitor of Nav1.7. In vitro, it effectively suppresses the electrical activity of nociceptive neurons by blocking sodium currents and inhibiting action potential generation.[3][5] In vivo, it reduces pain-related behaviors in a manner consistent with on-target Nav1.7 inhibition.[4][8] While this compound itself is not intended for clinical development, the insights gained from its use are critical for validating Nav1.7 as a therapeutic target and for guiding the development of next-generation analgesics.[9][10]
References
- 1. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Lidocaine Binding Enhances Inhibition of Nav1.7 Channels by the Sulfonamide PF-05089771 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
The Role of PF-05198007 in Elucidating Pain Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical compound PF-05198007, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. Through a detailed examination of its pharmacological profile, its effects in preclinical pain models, and the experimental methodologies used in its evaluation, this document illuminates the significant contribution of this compound to our understanding of the molecular mechanisms underlying pain.
Introduction: The Critical Role of Nav1.7 in Nociception
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, including neurons. The Nav1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons, such as dorsal root ganglion (DRG) and sympathetic ganglion neurons, as well as their presynaptic terminals in the dorsal horn of the spinal cord.[1][2][3] Human genetic studies have unequivocally established Nav1.7 as a key player in pain sensation. Gain-of-function mutations in SCN9A lead to debilitating pain disorders like inherited erythromelalgia (IEM) and paroxysmal extreme pain disorder (PEPD), while loss-of-function mutations result in a congenital insensitivity to pain (CIP).[4] This genetic validation has made Nav1.7 a prime target for the development of novel analgesics.
This compound is an arylsulfonamide that has been instrumental as a preclinical tool compound to probe the specific roles of Nav1.7 in pain signaling.[1][4] It is closely related to PF-05089771, a compound that has been evaluated in clinical trials.[4][5] Both compounds are potent and selective inhibitors of Nav1.7, exhibiting a state-dependent mechanism of action, preferentially binding to the inactivated state of the channel.[6][7] This guide will focus on the data generated using this compound and its clinical counterpart, PF-05089771, to provide a comprehensive overview of their impact on pain pathway research.
Quantitative Data: Pharmacological Profile of this compound and PF-05089771
The selectivity and potency of this compound and PF-05089771 have been extensively characterized using electrophysiological techniques. The following tables summarize the key quantitative data, providing a comparative view of their activity against various Nav channel subtypes.
Table 1: Inhibitory Potency (IC50) of this compound against Mouse Nav Channels
| Nav Channel Subtype | IC50 (nM) | Hill Slope |
| mNav1.7 | 5.2 | 1.1 |
| mNav1.6 | 149 | 1.5 |
| mNav1.1 | 174 | 0.7 |
Data obtained from patch-clamp recordings on recombinantly expressed mouse Nav channels.[4]
Table 2: Inhibitory Potency (IC50) of PF-05089771 against Human Nav Channels
| Nav Channel Subtype | IC50 (nM) | Selectivity vs. hNav1.7 |
| hNav1.7 | 11 | - |
| hNav1.5 | >10,000 | >909-fold |
| hNav1.8 | >10,000 | >909-fold |
Selectivity over TTX-R Nav1.5 and Nav1.8 channels was greater than 1000-fold.[6] Data obtained using PatchXpress at the unique half-inactivation voltage for each channel.
Table 3: Effect of this compound on Action Potential Parameters in Mouse Dorsal Root Ganglion (DRG) Neurons
| Parameter | Control | This compound (30 nM) | P-value |
| Action Potential Threshold | -27.8 ± 2.0 mV | -22.8 ± 1.6 mV | < 0.01 |
| Spike Amplitude | 43.0 ± 3.3 mV | 37.7 ± 3.9 mV | < 0.05 |
| Upstroke Slope | 137 ± 19 mV/ms | 86 ± 11 mV/ms | < 0.01 |
In a subset of small-diameter DRG neurons (6 out of 13), application of 30 nM this compound resulted in complete action potential failure.[4]
Table 4: In Vivo Efficacy of this compound in a Capsaicin-Induced Flare Model in Mice
| Treatment Group | Flare Response (Area Under the Curve) | P-value (vs. Vehicle) |
| Vehicle | 4930 ± 751 | - |
| This compound (1 mg/kg) | 1967 ± 472 | < 0.05 |
| This compound (10 mg/kg) | 2265 ± 382 | < 0.05 |
Oral pre-treatment with this compound significantly reduced the flare response to topical capsaicin (B1668287) in wild-type mice. This effect was absent in mice with a genetic deletion of Nav1.7 in nociceptors, confirming the on-target effect of the compound.[8]
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a framework for the replication and extension of these findings.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the inhibitory potency and selectivity of this compound and PF-05089771 on various Nav channel subtypes and to assess the effect of this compound on the electrophysiological properties of DRG neurons.
Cell Preparation:
-
Recombinant Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the desired human or mouse Nav channel subtypes were used.
-
Primary Neurons: Dorsal root ganglia were dissected from mice and dissociated into single cells using enzymatic digestion followed by mechanical trituration. Small-diameter neurons, which are predominantly nociceptors, were identified for recording.
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
Voltage-Clamp Protocol for IC50 Determination:
-
Cells were clamped at a holding potential of -120 mV.
-
To assess the effect on the inactivated state, a conditioning prepulse to the empirically determined half-inactivation voltage for each cell was applied prior to the test pulse.
-
Sodium currents were elicited by a depolarizing test pulse to 0 mV.
-
A concentration-response curve was generated by applying increasing concentrations of the test compound.
-
IC50 values were calculated by fitting the data to a Hill equation.
Current-Clamp Protocol for Action Potential Analysis:
-
DRG neurons were held at their resting membrane potential.
-
Action potentials were evoked by injecting depolarizing current steps of increasing amplitude.
-
Parameters such as action potential threshold, amplitude, and upstroke slope were measured before and after the application of this compound.
Capsaicin-Induced Flare Model
Objective: To evaluate the in vivo efficacy of this compound in a model of neurogenic inflammation.
Animals: Wild-type and Nav1.7 conditional knockout mice (Nav1.7Nav1.8Cre) were used.
Procedure:
-
Mice were orally administered with vehicle or this compound (1 or 10 mg/kg).
-
After a predetermined pre-treatment time, a solution of capsaicin was applied topically to the plantar surface of the hind paw.
-
Skin blood flow, as an index of the flare response, was measured using a laser Doppler imager before and for a period after capsaicin application.
-
The total flare response was quantified as the area under the curve of blood flow over time.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of action of this compound and the experimental procedures used to characterize it.
Caption: Role of Nav1.7 in the nociceptive signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the electrophysiological evaluation of this compound.
Caption: Experimental workflow for the in vivo assessment of this compound in the capsaicin-induced flare model.
Conclusion: this compound as a Foundational Tool in Pain Research
The selective Nav1.7 inhibitor this compound has been an invaluable pharmacological tool for dissecting the intricate role of this channel in pain pathways. The data clearly demonstrate that this compound potently and selectively blocks Nav1.7, leading to a significant impact on nociceptor excitability. Specifically, it raises the threshold for action potential firing and, in some cases, completely abolishes it.[4] Furthermore, in vivo studies with this compound have confirmed that Nav1.7 is a critical component in neurogenic inflammation.[8]
While the clinical development of Nav1.7 inhibitors, including the related compound PF-05089771, has faced challenges, the preclinical research enabled by this compound has profoundly advanced our understanding of the molecular basis of pain.[6] These studies have solidified Nav1.7's position as a key transducer of noxious stimuli and have provided a solid foundation for the continued pursuit of novel and more effective analgesic therapies targeting this critical ion channel. The detailed data and protocols presented in this guide serve as a comprehensive resource for researchers in the field, facilitating ongoing efforts to translate our understanding of Nav1.7 biology into meaningful clinical outcomes for patients suffering from chronic pain.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Discovery and Development of PF-05198007: A Selective NaV1.7 Inhibitor for Pain Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel NaV1.7 has emerged as a critical target in pain research, largely due to human genetic studies linking loss-of-function mutations in the SCN9A gene to congenital insensitivity to pain, and gain-of-function mutations to chronic pain syndromes. This has spurred the development of selective NaV1.7 inhibitors as potential non-opioid analgesics. PF-05198007 is a potent and selective arylsulfonamide inhibitor of the NaV1.7 channel, developed as a preclinical research tool to investigate the role of NaV1.7 in nociception. This document provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound.
Discovery and Synthesis
This compound, with the chemical name 4-(2-(3-amino-1H-pyrazol-4-yl)-4-(trifluoromethyl)phenoxy)-5-chloro-2-fluoro-N-(thiazol-4-yl)benzenesulfonamide, was developed by Pfizer Worldwide Research & Development through an iterative structure-activity relationship (SAR)-based refinement of a series of novel arylsulfonamide NaV channel inhibitors. It is a structurally related preclinical tool compound to PF-05089771, a clinical candidate. The synthesis of this compound was carried out by Worldwide Medical Chemistry, Pfizer Worldwide Research & Development.
Mechanism of Action
This compound is a potent and selective inhibitor of the NaV1.7 channel. It demonstrates high potency and a significant degree of selectivity for the NaV1.7 subtype over other NaV channel subtypes. This selectivity is achieved through a distinct drug-channel interaction compared to traditional non-selective pore-blocking local anesthetics. This compound preferentially binds to the inactivated state of the NaV1.7 channel, stabilizing it in a non-conducting conformation.
The inhibition of NaV1.7 by this compound has been shown to have a profound effect on the electrogenesis of nociceptors. In small-diameter dorsal root ganglion (DRG) neurons, where NaV1.7 is the predominant functional TTX-sensitive sodium channel, this compound blocks a significant portion of the TTX-sensitive sodium current. This leads to an increase in the action potential threshold (rheobase), a reduction in the action potential amplitude and upstroke slope, and in some cases, complete action potential failure. These findings underscore the fundamental role of NaV1.7 in initiating and shaping the nociceptor action potential.
Signaling Pathway
Caption: NaV1.7 Signaling Pathway in Nociception and Inhibition by this compound.
In Vitro Pharmacology
The in vitro activity of this compound has been characterized using whole-cell patch-clamp electrophysiology on heterologously expressed mouse NaV channels.
| Channel | IC50 (nM) | Hill Slope |
| mNaV1.7 | 5.2 | 1.1 |
| mNaV1.6 | 149 | 1.5 |
| mNaV1.1 | 174 | 0.7 |
| Table 1: In vitro potency of this compound against mouse NaV channels. |
In native neurons, this compound (30 nM) was found to block on average 83.0 ± 2.7% of the total tetrodotoxin-sensitive (TTX-S) current in small-diameter mouse DRG neurons.
In Vivo Pharmacology
The in vivo efficacy of this compound has been demonstrated in a capsaicin-induced flare model in mice, a well-established assay of peripheral neurogenic inflammation.
| Treatment | Dose (mg/kg, oral) | Flare Response (AUC) | % Inhibition |
| Vehicle | - | 4930 ± 751 | - |
| This compound | 1 | 1967 ± 472 | 60.1% |
| This compound | 10 | 2265 ± 382 | 54.1% |
| Table 2: Effect of this compound on capsaicin-induced flare response in wild-type mice. |
Oral administration of this compound significantly reduced the flare response to topical capsaicin (B1668287) application in wild-type mice. This effect was absent in mice with a nociceptor-specific deletion of NaV1.7, confirming that the anti-inflammatory effect of this compound is mediated through the blockade of NaV1.7.
Furthermore, electrophysiological studies in small-diameter mouse DRG neurons revealed the following effects of this compound:
| Parameter | Control | This compound (30 nM) |
| Rheobase (pA) | 173 ± 37 | 239 ± 47 |
| Action Potential Threshold (mV) | -27.8 ± 2.0 | -22.8 ± 1.6 |
| Spike Amplitude (mV) | 43.0 ± 3.3 | 37.7 ± 3.9 |
| Upstroke Slope (mV/ms) | 137 ± 19 | 86 ± 11 |
| Table 3: Electrophysiological effects of this compound on small-diameter mouse DRG neurons. |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
Cell Preparation:
-
Human embryonic kidney (HEK) 293 cells stably expressing mouse NaV subtypes were commercially obtained.
-
Dorsal root ganglia (DRG) were dissected from adult male C57Bl/6J mice and dissociated into single cells using enzymatic digestion.
Recording Conditions:
-
Whole-cell patch-clamp recordings were performed at room temperature.
-
The external solution contained (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
The internal solution contained (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.
-
For recording TTX-S currents in DRG neurons, the NaV1.8 blocker A-803467 (1 µM) was included in the external solution.
Voltage-Clamp Protocol:
-
Cells were held at a holding potential of -120 mV.
-
To assess the potency of this compound, concentration-response curves were generated by applying the compound at various concentrations while eliciting sodium currents with a depolarizing step to 0 mV.
Current-Clamp Protocol:
-
Single action potentials were evoked from a holding potential of -70 mV by injecting 20 ms (B15284909) current steps of increasing amplitude to determine the rheobase.
-
To assess the effect on the action potential waveform, single action potentials were evoked at 10-second intervals with a 20 ms current step at approximately 1.3 times the rheobase.
Capsaicin-Induced Flare Model
Animals:
-
Adult male C57Bl/6J wild-type mice were used.
Procedure:
-
Mice were orally dosed with vehicle or this compound (1 or 10 mg/kg).
-
One hour and 15 minutes post-dosing, mice were anesthetized with isoflurane.
-
A baseline laser Doppler flowmetry scan of a 1.6 cm² area on the flank was recorded for 35 minutes.
-
A 12 mm polypropylene-coated aluminum Finn chamber containing 50 µl of 0.1% capsaicin in 100% ethanol (B145695) was applied to the center of the scanned area for 10 minutes.
-
After chamber removal, laser Doppler flowmetry scans were recorded for an additional 55 minutes.
Data Analysis:
-
The flare response was quantified as the area under the curve (AUC) of the blood flow over time, following the removal of the capsaicin chamber.
Experimental Workflow
Caption: Preclinical Evaluation Workflow for this compound.
Conclusion
This compound is a valuable preclinical research tool that has significantly contributed to our understanding of the role of NaV1.7 in pain signaling. Its high potency and selectivity for NaV1.7 have enabled researchers to dissect the specific contribution of this channel to nociceptor excitability and neurogenic inflammation. The data generated using this compound provides a strong rationale for the continued development of selective NaV1.7 inhibitors as a novel class of analgesics for the treatment of chronic pain.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channel subtype 1.7 (Nav1.7) has emerged as a critical target in the development of novel analgesics, largely due to compelling human genetic evidence linking loss-of-function mutations in the SCN9A gene (which encodes Nav1.7) to congenital insensitivity to pain.[1] PF-05198007 is a potent, orally active arylsulfonamide inhibitor of Nav1.7 that has been utilized as a preclinical tool compound to investigate the role of this channel in nociception.[1] A comprehensive understanding of its selectivity profile is paramount for interpreting experimental results and guiding further drug discovery efforts. This technical guide provides an in-depth analysis of this compound's selectivity for Nav1.7 over other sodium channel subtypes, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.
Quantitative Selectivity Data
The inhibitory activity of this compound and its surrogate, PF-05089771, has been quantified using electrophysiological assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values against various sodium channel subtypes.
Table 1: Inhibitory Potency of this compound against Mouse Nav Subtypes
| Subtype | IC50 (nM) | Hill Slope |
| mNav1.7 | 5.2 | 1.1 |
| mNav1.6 | 149 | 1.5 |
| mNav1.1 | 174 | 0.7 |
Data sourced from patch clamp experiments on recombinantly expressed mouse sodium channels.[1]
Table 2: Inhibitory Potency of PF-05089771 against Human Nav Subtypes
| Subtype | IC50 (nM) | Fold Selectivity vs. hNav1.7 |
| hNav1.7 | 11 | 1 |
| hNav1.1 | 850 | ~77 |
| hNav1.2 | 110 | ~10 |
| hNav1.3 | 11,000 | ~1000 |
| hNav1.4 | 10,000 | ~909 |
| hNav1.5 | >10,000 | >909 |
| hNav1.6 | 160 | ~15 |
| hNav1.8 | >10,000 | >909 |
Data reflects inhibition of the partially inactivated state of the channels and is compiled from multiple sources.[1]
Experimental Protocols
The determination of Nav channel inhibition by this compound and related compounds is primarily achieved through whole-cell patch-clamp electrophysiology.
Cell Line Preparation and Maintenance
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the desired human or mouse voltage-gated sodium channel subtype (e.g., hNav1.7, hNav1.1, etc.) are utilized.[1]
-
Culture Conditions: Cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum, antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418) to maintain stable expression of the channel. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ionic currents flowing through the sodium channels in the cell membrane.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The pipette tips are fire-polished to ensure a smooth surface for forming a high-resistance seal with the cell membrane.
-
Solutions:
-
External (Bath) Solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.
-
Internal (Pipette) Solution (in mM): Typically contains CsF, CsCl, EGTA, HEPES, and NaCl, with the pH adjusted to 7.2. Cesium is often used to block potassium channels.
-
-
Recording Procedure:
-
A coverslip with adherent cells is placed in a recording chamber on an inverted microscope and perfused with the external solution.
-
A micropipette filled with the internal solution is mounted on a micromanipulator.
-
Positive pressure is applied to the pipette as it is lowered towards a target cell.
-
Upon gentle contact with the cell membrane, the positive pressure is released, and light suction is applied to form a high-resistance "giga-seal" (≥1 GΩ).
-
A brief pulse of stronger suction is then applied to rupture the cell membrane under the pipette tip, establishing the "whole-cell" configuration. This allows for electrical access to the cell's interior.
-
-
Voltage Protocols for Assessing State-Dependent Inhibition:
-
Resting State Protocol: To measure the inhibition of channels in the resting state, the cell membrane is held at a hyperpolarized potential (e.g., -120 mV), where most channels are closed. Short depolarizing pulses (e.g., to 0 mV) are applied to open the channels and elicit a current. The compound's effect on this current is measured.
-
Inactivated State Protocol: To assess inhibition of the inactivated state, the holding potential is set to the empirically determined half-inactivation voltage (V1/2) for each cell (typically around -77 mV for hNav1.7).[1] This ensures that a significant population of channels is in the inactivated state. Depolarizing test pulses are then applied to measure the current from the remaining available channels. The potency of state-dependent inhibitors like this compound is significantly higher in this configuration.[1]
-
-
Data Acquisition and Analysis:
-
Currents are recorded using an appropriate amplifier and data acquisition software.
-
Concentration-response curves are generated by applying increasing concentrations of the test compound and measuring the corresponding reduction in the sodium current.
-
IC50 values and Hill slopes are calculated by fitting the concentration-response data to a logistical equation.
-
Visualizations
Signaling and Logical Relationships
Caption: Logical diagram of this compound's selective inhibition of Nav1.7.
Experimental Workflow
Caption: Experimental workflow for assessing Nav channel inhibition.
References
Methodological & Application
Application Notes and Protocols for PF-05198007 in In Vivo Studies
Introduction
PF-05198007 is a potent and highly selective preclinical tool compound designed to inhibit the voltage-gated sodium channel Nav1.7.[1][2] Human genetic studies have identified Nav1.7 as a critical component in the human pain signaling pathway, making it a key target for the development of novel analgesics.[3][4][5] Loss-of-function mutations in the SCN9A gene, which encodes for Nav1.7, result in a congenital insensitivity to pain.[3][4] this compound serves as an invaluable tool for researchers to investigate the role of Nav1.7 in nociceptor physiology and to evaluate the analgesic potential of selective Nav1.7 inhibition in various preclinical pain models.[1][2]
These application notes provide detailed protocols for the in vivo use of this compound in a capsaicin-induced inflammatory pain model, summarize its efficacy, and illustrate the underlying signaling pathway and experimental workflow.
Quantitative Data Summary
The in vivo efficacy of this compound was evaluated in a capsaicin-induced flare model in mice. Oral administration of the compound demonstrated a significant reduction in the inflammatory response, as measured by the area under the curve (AUC) of the flare.
| Treatment Group | Dosage (mg/kg, p.o.) | Mean Flare AUC ± SEM | % Reduction vs. Vehicle |
| Vehicle | - | 4930 ± 751 | - |
| This compound | 1 | 1967 ± 472 | 60.1% |
| This compound | 10 | 2265 ± 382 | 54.1% |
Signaling Pathway
The following diagram illustrates the role of the Nav1.7 channel in the nociceptive signaling pathway and the mechanism of action for this compound. Noxious stimuli activate peripheral nociceptors, leading to a localized depolarization. Nav1.7 channels, acting as threshold amplifiers, open in response to this depolarization, allowing an influx of sodium ions (Na+) that generates an action potential.[5][6] This signal is then propagated along the sensory neuron to the central nervous system (CNS), resulting in the sensation of pain. This compound selectively blocks the Nav1.7 channel, preventing this sodium influx and thereby inhibiting the generation and transmission of the pain signal.
Experimental Protocols
In Vivo Model: Capsaicin-Induced Flare in Mice
This protocol details the procedure for assessing the anti-inflammatory and analgesic efficacy of this compound by measuring its effect on the neurogenic inflammation (flare) induced by topical application of capsaicin.
1. Animal Model
-
Species: Mouse
-
Strain: C57Bl/6J, Male
-
Housing: Standard housing conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.
2. Materials and Reagents
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Capsaicin solution (0.1% in 70% ethanol)
-
Isoflurane
-
Standard laboratory animal clippers
-
Oral gavage needles
-
Homeothermic blanket system
-
Digital camera or laser Doppler scanner for flare measurement
3. Experimental Workflow Diagram
The diagram below outlines the key steps and timeline for the in vivo experiment.
4. Detailed Procedure
-
Animal Preparation (24 hours prior to experiment):
-
Carefully shave the hair from both flanks of each mouse.
-
Return the animals to their home cages to allow any skin irritation from shaving to subside.
-
-
Dosing (Day of experiment):
-
Randomly assign mice to treatment groups (Vehicle, 1 mg/kg this compound, 10 mg/kg this compound).
-
Administer the assigned treatment orally (p.o.) via gavage.
-
-
Capsaicin Challenge and Flare Measurement (1 hour 15 minutes post-dosing):
-
Anesthetize a mouse using a 5% isoflurane/O2 mixture in an induction chamber.
-
Transfer the anesthetized animal to a homeothermic blanket to maintain body temperature and maintain anesthesia via a nose cone.
-
Topically apply a standardized volume of 0.1% capsaicin solution to a designated area on the shaved flank.
-
Immediately begin recording the flare (vasodilation) response for a duration of 55 minutes using a suitable imaging system (e.g., Laser Doppler scanner).
-
-
Data Analysis:
-
Quantify the area of the flare at various time points throughout the 55-minute observation period.
-
Calculate the total Area Under the Curve (AUC) for the flare response for each animal.
-
Compare the mean AUC between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A p-value of < 0.05 is typically considered statistically significant.
-
Calculate the percentage inhibition of the flare response for each dose of this compound relative to the vehicle control.
-
References
- 1. physoc.org [physoc.org]
- 2. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for PF-05198007 in Neuronal Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05198007 is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel Nav1.7. Human genetic studies have identified Nav1.7 as a critical component in pain sensation, making it a key target for analgesic drug development. This compound serves as a valuable pharmacological tool to investigate the specific contribution of Nav1.7 to neuronal excitability and nociceptive signaling. These application notes provide detailed protocols for utilizing this compound in patch clamp experiments on neuronal cells, particularly dorsal root ganglion (DRG) neurons, to characterize its effects on ion channel function and cellular excitability.
Mechanism of Action
This compound selectively blocks the Nav1.7 channel, which is predominantly expressed in peripheral sensory neurons. By inhibiting the influx of sodium ions through Nav1.7, this compound raises the threshold for action potential initiation and can attenuate the firing of nociceptive neurons. This selective inhibition allows for the functional isolation and study of Nav1.7-mediated currents in neurons that express multiple subtypes of voltage-gated sodium channels.
Data Presentation
Electrophysiological Effects of this compound on Small-Diameter DRG Neurons
| Parameter | Control | This compound (30 nM) | Reference |
| Voltage-Clamp | |||
| TTX-S Current Inhibition | - | 83.0 ± 2.7% | |
| Current-Clamp | |||
| Rheobase | 173 ± 37 pA | 239 ± 47 pA | |
| Action Potential Threshold | -27.8 ± 2.0 mV | -22.8 ± 1.6 mV | |
| Spike Amplitude | 43.0 ± 3.3 mV | 37.7 ± 3.9 mV | |
| Upstroke Slope | 137 ± 19 mV/ms (B15284909) | 86 ± 11 mV/ms | |
| Action Potential Firing | Repetitive | Transient or Blocked |
Experimental Protocols
Preparation of Acutely Dissociated Dorsal Root Ganglion (DRG) Neurons
This protocol is adapted from methodologies commonly used for studying peripheral neurons.
Materials:
-
Adult mouse
-
Papain and Dispase II
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Laminin-coated coverslips
Procedure:
-
Euthanize an adult mouse according to institutional guidelines.
-
Dissect the dorsal root ganglia from the spinal column and place them in ice-cold DMEM/F12.
-
Transfer the ganglia to a solution containing papain and Dispase II and incubate at 37°C for 30-45 minutes.
-
Gently triturate the ganglia using fire-polished Pasteur pipettes of decreasing tip diameter to obtain a single-cell suspension.
-
Layer the cell suspension over a BSA gradient and centrifuge to separate neurons from myelin and debris.
-
Resuspend the neuronal pellet in DMEM/F12 supplemented with 10% FBS and penicillin/streptomycin.
-
Plate the dissociated neurons onto laminin-coated coverslips and incubate at 37°C in a 5% CO2 atmosphere.
-
Allow the neurons to adhere and recover for at least 2 hours before performing patch clamp recordings.
Whole-Cell Patch Clamp Recordings
This protocol provides a general framework for both voltage-clamp and current-clamp recordings. Specific voltage protocols should be tailored to the experimental aims.
Solutions:
| Solution | Component | Concentration (mM) |
| External Solution (aCSF) | NaCl | 126 |
| KCl | 3 | |
| MgSO4 | 2 | |
| CaCl2 | 2 | |
| NaH2PO4 | 1.25 | |
| NaHCO3 | 26.4 | |
| Glucose | 10 | |
| Internal Solution (K-Gluconate based) | K-Gluconate | 115 |
| NaCl | 4 | |
| Mg-ATP | 2 | |
| Na-GTP | 0.3 | |
| HEPES | 40 |
Note: The external solution should be continuously bubbled with 95% O2 / 5% CO2. The pH of the internal solution should be adjusted to 7.2 with KOH and osmolarity to ~270 mOsm.
Procedure:
-
Transfer a coverslip with cultured DRG neurons to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with aCSF at a rate of 1.5-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Approach a small-diameter neuron (typically <25 µm) with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting recordings.
Voltage-Clamp Protocol to Isolate Nav1.7 Currents
Objective: To measure the effect of this compound on tetrodotoxin-sensitive (TTX-S) sodium currents, largely carried by Nav1.7.
Procedure:
-
Clamp the neuron at a holding potential of -90 mV.
-
To isolate TTX-S currents, other sodium channel subtypes can be blocked pharmacologically. For instance, to block Nav1.8, A-803467 (1 µM) can be included in the external solution.
-
Apply depolarizing voltage steps (e.g., in 10 mV increments from -80 mV to +40 mV for 50 ms) to elicit sodium currents.
-
Record baseline TTX-S currents.
-
Perfuse the chamber with aCSF containing this compound (e.g., 30 nM) for 5-10 minutes.
-
Repeat the voltage-step protocol to record sodium currents in the presence of the inhibitor.
-
A washout period with drug-free aCSF can be performed to assess the reversibility of the block.
Current-Clamp Protocol to Assess Neuronal Excitability
Objective: To determine the effect of this compound on action potential firing properties.
Procedure:
-
Switch to current-clamp mode and hold the neuron at approximately -70 mV by injecting a small holding current if necessary.
-
Rheobase Measurement: Apply a series of incrementally larger current steps (e.g., 20 ms duration) until an action potential is elicited. The minimum current required is the rheobase.
-
Action Potential Waveform Analysis: Elicit single action potentials by injecting a current step of approximately 1.3 times the rheobase for 20 ms at a low frequency (e.g., 0.1 Hz).
-
Record baseline rheobase and action potential characteristics (threshold, amplitude, upstroke slope).
-
Perfuse with aCSF containing this compound (e.g., 30 nM).
-
Re-measure the rheobase and record changes in the action potential waveform. In some neurons, this compound may lead to a complete block of action potential firing.
Mandatory Visualizations
Caption: Experimental workflow for patch clamp analysis of this compound.
Application Notes and Protocols for Oral Administration of PF-05198007 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05198007 is a potent, orally active, and selective arylsulfonamide inhibitor of the voltage-gated sodium channel Nav1.7.[1] This channel is a genetically validated target for pain, as loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience pain. This compound serves as a valuable preclinical tool compound for investigating the role of Nav1.7 in nociception and for the early-stage evaluation of Nav1.7 inhibitors in various pain models. These application notes provide detailed protocols for the oral administration of this compound in mouse models of pain, along with data presentation and visualization of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound exerts its effects by selectively blocking the Nav1.7 sodium channel, which is predominantly expressed in peripheral sensory neurons.[2] Nav1.7 channels act as key regulators of neuronal excitability. They function as a "threshold channel," amplifying small, subthreshold depolarizations in nociceptors to initiate action potentials.[3] By inhibiting Nav1.7, this compound effectively dampens the generation and propagation of pain signals from the periphery to the central nervous system.
Data Presentation
The following tables summarize the quantitative data available for the oral administration of this compound in mouse models.
Table 1: Efficacy of Oral this compound in the Capsaicin-Induced Flare Model
| Animal Model | Dosage (oral) | Effect on Capsaicin-Induced Flare Response |
| C57Bl/6J Wild type (WT) mice | 1 mg/kg | Significant reduction |
| C57Bl/6J Wild type (WT) mice | 10 mg/kg | Significant reduction |
| Nav1.7Nav1.8Cre mice | 1 mg/kg | No significant effect |
| Nav1.7Nav1.8Cre mice | 10 mg/kg | No significant effect |
Table 2: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)
| Parameter | Value |
| Cmax (Maximum Plasma Concentration) | Data not publicly available |
| Tmax (Time to Maximum Concentration) | Data not publicly available |
| t1/2 (Half-life) | Data not publicly available |
| Bioavailability | Data not publicly available |
Experimental Protocols
Protocol 1: Oral Administration of this compound by Gavage
This protocol outlines the standard procedure for administering this compound to mice via oral gavage.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Sterile water
-
Weighing scale
-
Vortex mixer or sonicator
-
Animal gavage needles (20-22 gauge, with a ball tip)
-
1 ml syringes
-
Male C57Bl/6J mice (8-10 weeks old)
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the housing facility for at least one week before the experiment. House them in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Fasting: Fast the mice for 4-6 hours before oral administration to ensure consistent absorption. Water can be provided ad libitum.[4]
-
Formulation Preparation:
-
On the day of the experiment, prepare the dosing solution.
-
Calculate the required amount of this compound based on the desired dose (1 or 10 mg/kg) and the body weight of the mice.
-
Prepare the vehicle (e.g., 0.5% w/v methylcellulose in sterile water). The use of a suspension is common for poorly soluble compounds like arylsulfonamides.
-
Suspend the calculated amount of this compound in the vehicle.
-
Vortex or sonicate the suspension thoroughly to ensure homogeneity. The final dosing volume should be approximately 10 ml/kg.[5]
-
-
Administration:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct length for gavage needle insertion.
-
Draw the prepared this compound suspension into a 1 ml syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the mouse's esophagus and gently advance it into the stomach.
-
Slowly administer the suspension.
-
Withdraw the gavage needle carefully.
-
Monitor the mouse for any signs of distress immediately after the procedure.
-
Protocol 2: Capsaicin-Induced Nocifensive Behavior (Paw Licking) Assay
This protocol is used to assess the analgesic efficacy of this compound in a model of acute chemical-induced pain.
Materials:
-
Mice treated with this compound or vehicle as described in Protocol 1.
-
Capsaicin (B1668287) solution (e.g., 1.6 µg in 20 µl of saline containing 5% ethanol (B145695) and 5% Tween 80).[6]
-
Observation chambers with a transparent floor.
-
Video recording equipment (optional, but recommended for accurate scoring).
-
Timer.
Procedure:
-
Habituation: Place the mice individually in the observation chambers for at least 30 minutes to allow them to acclimate to the environment.
-
Drug Pre-treatment: Administer this compound (1 or 10 mg/kg, p.o.) or vehicle 30-60 minutes before the capsaicin injection.
-
Capsaicin Injection:
-
Gently restrain the mouse.
-
Inject 20 µl of the capsaicin solution subcutaneously into the plantar surface of the hind paw.[7]
-
-
Observation:
-
Immediately after the injection, return the mouse to the observation chamber.
-
Record the cumulative time the mouse spends licking or biting the injected paw over a 5-15 minute period.[7]
-
-
Data Analysis: Compare the paw licking/biting time between the vehicle-treated and this compound-treated groups. A significant reduction in this duration indicates an analgesic effect.
Mandatory Visualizations
Caption: Nav1.7 Signaling Pathway in Nociception.
Caption: Experimental Workflow for In Vivo Testing.
References
- 1. researchgate.net [researchgate.net]
- 2. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of oral gavage dosing regimens in female Tg rasH2 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The capsaicin test in mice for evaluating tachykinin antagonists in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Stock Solutions of PF-05198007 for Preclinical Research
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
PF-05198007 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] This channel is a key player in the pain signaling pathway, and its inhibition is a promising strategy for the development of novel analgesics.[3][4] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in preclinical experiments. This document provides a detailed protocol for the preparation, storage, and quality control of this compound stock solutions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate calculations and handling of the compound.
| Property | Value |
| Molecular Formula | C₁₉H₁₂ClF₄N₅O₃S₂ |
| Molecular Weight | 533.91 g/mol |
| Appearance | Off-white to light yellow solid |
| CAS Number | 1235406-19-5 |
Solubility and Recommended Solvents
The solubility of this compound in common laboratory solvents is a critical factor in the preparation of stock solutions. Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
| Solvent | Solubility | Notes |
| DMSO | 150 mg/mL (280.95 mM) | Ultrasonic treatment may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[3][5][6] |
| In vivo Formulation 1 | ≥ 3.75 mg/mL (7.02 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[5] |
| In vivo Formulation 2 | ≥ 3.75 mg/mL (7.02 mM) | 10% DMSO, 90% Corn Oil.[5] |
Experimental Protocol: Preparation of a 100 mM DMSO Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. This high-concentration stock can then be used to prepare working solutions for various in vitro and in vivo experiments.
Materials and Equipment
-
This compound powder
-
Anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber-colored microcentrifuge tubes or glass vials
-
Calibrated micropipettes and sterile filter tips
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Safety Precautions
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
Step-by-Step Procedure
-
Equilibrate this compound: Allow the vial containing the this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the compound.
-
Calculate Required Mass: To prepare 1 mL of a 100 mM stock solution, calculate the required mass of this compound using the following formula: Mass (mg) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.1 mol/L x 0.001 L x 533.91 g/mol x 1000 mg/g = 53.39 mg
-
Weighing: Carefully and accurately weigh 53.39 mg of this compound powder using an analytical balance. Transfer the powder to a sterile amber microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex for 1-2 minutes until the powder is completely dissolved. If dissolution is slow, sonicate the tube in an ultrasonic water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name, concentration (100 mM), solvent (DMSO), date of preparation, and your initials.
Storage and Stability
Proper storage is crucial for maintaining the integrity and activity of the this compound stock solution.
| Storage Condition | Duration |
| Powder | -20°C for 3 years; 4°C for 2 years |
| In Solvent | -80°C for up to 6 months; -20°C for up to 1 month[3][5][6] |
It is strongly recommended to store the DMSO stock solution at -80°C for long-term storage. When stored at -20°C, it is advisable to use the solution within one month.[3][5][6] Always protect the stock solution from light.
Quality Control
To ensure the accuracy of your experimental results, it is important to perform quality control checks on your stock solution.
-
Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation. If precipitate is observed, gently warm the tube to 37°C and vortex to redissolve.
-
Concentration Verification (Optional): For critical applications, the concentration of the stock solution can be verified using techniques such as High-Performance Liquid Chromatography (HPLC) with a standard curve.
-
Purity Assessment (Optional): The purity of the compound in the stock solution can be assessed by HPLC-UV or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for degradation products.
Experimental Workflow and Signaling Pathway
Stock Solution Preparation Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
References
- 1. Identification and targeting of a unique NaV1.7 domain driving chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The NaV1.7 Channel Subtype as an Antinociceptive Target for Spider Toxins in Adult Dorsal Root Ganglia Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of Nav1.7 in DRG neurons extends from peripheral terminals in the skin to central preterminal branches and terminals in the dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PF-05198007 Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility of PF-05198007, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, in various solvents. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
Solubility Data
The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO) and solvent systems designed for in vivo applications. The quantitative data is summarized in the table below for easy reference and comparison.
| Solvent/System | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 150 | 280.95 | Requires sonication for complete dissolution. It is highly recommended to use newly opened, anhydrous DMSO as the compound's solubility is sensitive to moisture.[1][2][3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.75 | ≥ 7.02 | A clear solution is obtained at this concentration.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 3.75 | ≥ 7.02 | A clear solution is obtained at this concentration.[1] |
Signaling Pathway Inhibition
This compound selectively inhibits the Nav1.7 voltage-gated sodium channel, which is crucial for the transmission of pain signals in nociceptive neurons.[4][5] The diagram below illustrates the role of Nav1.7 in nociceptor signaling and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for the In Vitro Use of PF-05198007 in Dorsal Root Ganglion Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05198007 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.7.[1] Human genetic studies have identified NaV1.7 as a critical component in pain sensation, making it a key therapeutic target for the development of novel analgesics.[1] This document provides detailed protocols for the in vitro application of this compound in primary dorsal root ganglion (DRG) neuron cultures, the primary sensory neurons responsible for transmitting nociceptive signals. The provided methodologies cover cell culture, electrophysiological assessment of neuronal excitability, and expected outcomes based on preclinical research.
Data Presentation
The following tables summarize the quantitative effects of this compound on the electrophysiological properties of rodent dorsal root ganglion neurons.
Table 1: Effect of this compound on Action Potential (AP) Parameters in Small-Diameter Mouse DRG Neurons
| Parameter | Control | This compound (30 nM) | Statistical Significance |
| Rheobase (pA) | 173 ± 37 | 239 ± 47 | p < 0.01[2] |
| AP Threshold (mV) | -27.8 ± 2.0 | -22.8 ± 1.6 | p < 0.01 |
| AP Amplitude (mV) | 43.0 ± 3.3 | 37.7 ± 3.9 | p < 0.05 |
| AP Upstroke Slope (mV/ms) | 137 ± 19 | 86 ± 11 | p < 0.01 |
Data are presented as mean ± SEM.
Table 2: Inhibition of Tetrodotoxin-Sensitive (TTX-S) Sodium Current by this compound in Small-Diameter Mouse DRG Neurons
| Compound | Concentration | % Inhibition of TTX-S Current |
| This compound | 30 nM | 83.0 ± 2.7 |
Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Isolation and Culture of Rodent Dorsal Root Ganglion (DRG) Neurons
This protocol describes the preparation of primary DRG neuron cultures from mice, suitable for electrophysiological studies.
Materials:
-
Complete DRG Culture Medium: Neurobasal medium supplemented with 2% B27, 1% Penicillin-Streptomycin, and 25 ng/mL Nerve Growth Factor (NGF).
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free.
-
Collagenase Type IV (1 mg/mL) and Dispase II (2.5 mg/mL) solution in HBSS.
-
Trypsin-EDTA (0.25%).
-
Poly-L-lysine and Laminin-coated culture dishes or glass coverslips.
-
Sterile dissection tools.
Procedure:
-
Euthanize mice according to approved institutional animal care and use committee protocols.
-
Dissect the vertebral column and expose the dorsal root ganglia.
-
Carefully excise the DRGs and transfer them to a dish containing ice-cold HBSS.[3]
-
Incubate the ganglia in the collagenase/dispase solution for 45-60 minutes at 37°C.
-
Gently wash the ganglia with Complete DRG Culture Medium.
-
Incubate in trypsin-EDTA for 5-10 minutes at 37°C.
-
Neutralize the trypsin by adding an equal volume of Complete DRG Culture Medium.
-
Gently triturate the ganglia using a fire-polished Pasteur pipette to create a single-cell suspension.
-
Plate the dissociated neurons onto Poly-L-lysine and Laminin-coated substrates.
-
Incubate the cultured neurons at 37°C in a humidified atmosphere of 5% CO2. Cultures are typically ready for electrophysiological recordings within 24-48 hours.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the procedures for recording voltage-gated sodium currents and action potentials from cultured DRG neurons to assess the effects of this compound.
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -20°C. Dilute to the final working concentration in the extracellular solution on the day of the experiment.
Procedure:
-
Transfer a coverslip with cultured DRG neurons to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the extracellular solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish a giga-ohm seal between the patch pipette and the membrane of a selected small-diameter DRG neuron.
-
Rupture the membrane to achieve the whole-cell configuration.
Current-Clamp Recordings (Action Potential Firing):
-
In current-clamp mode, hold the neuron at its resting membrane potential.
-
Inject a series of depolarizing current steps of increasing amplitude (e.g., 500 ms (B15284909) duration) to determine the rheobase (the minimum current required to elicit an action potential).
-
To assess the effect of this compound on action potential parameters, evoke single action potentials at a low frequency (e.g., 0.1 Hz) using a short (e.g., 20 ms) suprathreshold current injection.
-
Record baseline action potential parameters (threshold, amplitude, upstroke velocity).
-
Perfuse the chamber with the extracellular solution containing the desired concentration of this compound (e.g., 30 nM) and repeat the recordings.
-
A washout period with the control extracellular solution can be performed to assess the reversibility of the compound's effects.
Voltage-Clamp Recordings (Sodium Currents):
-
In voltage-clamp mode, hold the neuron at a holding potential of -100 mV.
-
To isolate total sodium currents, apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 mV increments).
-
To isolate TTX-sensitive (TTX-S) currents, which are predominantly carried by NaV1.7 in small DRG neurons, a subtraction protocol can be used. First, record total sodium currents. Then, apply a selective blocker of TTX-resistant (TTX-R) channels (e.g., NaV1.8 blocker A-803467) and record the remaining currents. The difference represents the TTX-R component, and the remaining current is largely TTX-S.
-
Record baseline TTX-S currents.
-
Perfuse with this compound and repeat the voltage-step protocol to determine the percentage of current inhibition.
Visualizations
Caption: Mechanism of action of this compound in DRG neurons.
References
- 1. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-05198007 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed dosage considerations and experimental protocols for the use of PF-05198007, a potent and selective Nav1.7 sodium channel inhibitor, in preclinical animal models of pain. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound.
Overview of this compound
This compound is an orally active arylsulfonamide that acts as a selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] Nav1.7 is a key player in pain signaling pathways, and its inhibition is a promising therapeutic strategy for various pain conditions.[2][3][4] this compound is a preclinical tool compound with a pharmacological profile similar to the clinical candidate PF-05089771.[1]
Mechanism of Action and Signaling Pathway
Nav1.7 channels are highly expressed in peripheral sensory neurons, including nociceptors, where they play a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[2][4] this compound selectively blocks these channels, thereby reducing neuronal excitability and inhibiting the transmission of pain signals to the central nervous system. The inhibition of Nav1.7 has been shown to affect the release of neurotransmitters, such as substance P, in the dorsal horn of the spinal cord.[5] Furthermore, there is evidence suggesting a link between Nav1.7 function and the endogenous opioid system.[2][4]
Below is a diagram illustrating the proposed signaling pathway of Nav1.7 in pain transmission and the point of intervention for this compound.
Dosage and Administration in Preclinical Models
Quantitative data on the in vivo efficacy of this compound has been primarily established in mouse models. The following table summarizes the key dosage information.
| Animal Model | Species | Route of Administration | Dosage Range | Observed Effect |
| Capsaicin-Induced Flare | Mouse (C57Bl/6J) | Oral (gavage) | 1 mg/kg, 10 mg/kg | Significant reduction of the flare response.[6] |
Experimental Protocols
The following are detailed protocols for key in vivo models where this compound has shown efficacy or is expected to be effective based on its mechanism of action.
Capsaicin-Induced Flare Model in Mice
This model assesses the ability of a compound to inhibit neurogenic inflammation, a process in which Nav1.7 is implicated.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Capsaicin (B1668287) solution (0.1% in 100% ethanol)
-
Male C57Bl/6J mice
-
Anesthesia (e.g., isoflurane)
-
Laser Doppler flowmeter
-
Finn chambers on Scanpor tape
-
Homeothermic blanket
Procedure:
-
Animal Preparation: Acclimatize adult male C57Bl/6J mice to the housing facility for at least one week. Up to 24 hours before the experiment, shave a small area on the flank of each mouse.
-
Drug Administration: Prepare a suspension of this compound in the chosen vehicle. Administer this compound (1 or 10 mg/kg) or vehicle orally via gavage.
-
Anesthesia and Baseline Measurement: One hour and 15 minutes post-dosing, anesthetize the mice with isoflurane. Place the anesthetized mouse on a homeothermic blanket to maintain body temperature. Use a laser Doppler flowmeter to record baseline blood flow from the shaved flank area for approximately 35 minutes.[7]
-
Capsaicin Application: Apply 50 µL of 0.1% capsaicin solution to the center of the scanned area using a Finn chamber for 10 minutes.[7]
-
Flare Measurement: After removing the Finn chamber, continue to record blood flow with the laser Doppler for 55 minutes. The increase in blood flow represents the flare response.[7]
-
Data Analysis: Calculate the area under the curve (AUC) for the flare response and compare the values between vehicle- and this compound-treated groups.
Experimental Workflow for Capsaicin-Induced Flare Model:
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Mice
This model is used to assess the efficacy of analgesics in a state of persistent inflammatory pain.
Materials:
-
This compound
-
Vehicle for oral administration
-
Complete Freund's Adjuvant (CFA)
-
Male C57BL/6J mice
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)
-
Apparatus for assessing thermal hyperalgesia (e.g., hot plate or radiant heat source)
Procedure:
-
Baseline Behavioral Testing: Before inducing inflammation, assess baseline mechanical and thermal sensitivity of the mice.
-
Induction of Inflammation: Inject 20 µL of CFA subcutaneously into the plantar surface of one hind paw of each mouse.[2][8]
-
Post-CFA Behavioral Testing: At various time points after CFA injection (e.g., 24, 48, 72 hours), re-assess mechanical and thermal sensitivity to confirm the development of hyperalgesia and allodynia.[2]
-
Drug Administration: Once a stable pain phenotype is established, administer this compound or vehicle orally.
-
Post-Dosing Behavioral Testing: Assess mechanical and thermal sensitivity at different time points after drug administration to evaluate the analgesic effect of the compound.
-
Data Analysis: Compare the paw withdrawal thresholds (for mechanical allodynia) and latencies (for thermal hyperalgesia) between the this compound- and vehicle-treated groups.
Spared Nerve Injury (SNI) Model of Neuropathic Pain in Mice
The SNI model is a widely used model of peripheral neuropathic pain resulting from nerve damage.
Materials:
-
This compound
-
Vehicle for oral administration
-
Male C57BL/6 mice
-
Surgical instruments for nerve ligation
-
Anesthesia
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)
Procedure:
-
Baseline Behavioral Testing: Measure baseline mechanical sensitivity using von Frey filaments.
-
Surgical Procedure: Anesthetize the mouse. Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves. Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.[3][4][5] For sham-operated controls, expose the nerve without ligation or transection.
-
Post-Surgery Behavioral Testing: Starting from day 2 post-surgery, and at regular intervals thereafter, assess the development of mechanical allodynia in the lateral plantar surface of the ipsilateral paw (the territory of the spared sural nerve).[3]
-
Drug Administration: Once a stable neuropathic pain state is confirmed, administer this compound or vehicle orally.
-
Post-Dosing Behavioral Testing: Measure mechanical sensitivity at various time points after drug administration to determine the compound's efficacy in alleviating neuropathic pain.
-
Data Analysis: Compare the paw withdrawal thresholds between the drug-treated and vehicle-treated groups.
Formulation for Oral Administration
For preclinical studies in mice, this compound can be formulated as a suspension for oral gavage. A common and reproducible vehicle is:
-
0.5% (w/v) Methylcellulose in sterile water: Methylcellulose acts as a suspending agent to ensure uniform distribution of the compound. To prepare, slowly add methylcellulose powder to heated water (70-80°C) while stirring, then cool the suspension on ice to allow the methylcellulose to fully dissolve.[9] The final suspension should be stored at 2-8°C and used within a specified period, with stability determined on a case-by-case basis. The typical administration volume for oral gavage in mice is 5-10 mL/kg.
Disclaimer: The information provided is intended for research purposes only. The protocols described should be adapted and optimized by the end-user for their specific experimental conditions and must be performed in accordance with all applicable animal welfare regulations and institutional guidelines.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]
- 4. The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spared Nerve Injury Model of Neuropathic Pain in Mice [en.bio-protocol.org]
- 6. 4.7. Complete Freund’s Adjuvant (CFA)-Induced Chronic Inflammatory Pain [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Neuronal toll like receptor 9 contributes to complete Freund’s adjuvant-induced inflammatory pain in mice [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing PF-05198007 to Elucidate the Role of Nav1.7 in Capsaicin-Induced Flare Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenic inflammation, characterized by vasodilation, plasma extravasation, and hyperalgesia, is a key process in various physiological and pathological conditions. The capsaicin-induced flare response serves as a well-established in-vivo model to study the mechanisms of neurogenic inflammation and to evaluate the efficacy of novel analgesic compounds. This response is initiated by the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel on nociceptive sensory neurons, leading to the release of vasoactive neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P. The voltage-gated sodium channel Nav1.7 plays a crucial role in the transmission of pain signals and is genetically validated as a key player in human pain perception. PF-05198007 is a potent and selective inhibitor of the Nav1.7 channel, making it a valuable pharmacological tool to investigate the specific contribution of Nav1.7 to the capsaicin-induced flare response. These application notes provide detailed protocols for utilizing this compound in preclinical models to study the capsaicin-induced flare, along with data presentation and visualization of the underlying signaling pathways.
Signaling Pathway of Capsaicin-Induced Flare Response and the Role of this compound
The intradermal administration of capsaicin (B1668287) initiates a cascade of events beginning with the activation of TRPV1 channels on the peripheral terminals of C-fiber nociceptors. This activation leads to a depolarization of the neuronal membrane. The subsequent propagation of this signal along the axon to the central nervous system and to collateral axonal branches is dependent on the activation of voltage-gated sodium channels, with Nav1.7 being a key channel for action potential generation and propagation in these neurons.[1] This antidromic signaling triggers the release of CGRP and Substance P from the peripheral nerve endings. These neuropeptides then act on nearby blood vessels, causing vasodilation and increased blood flow, which manifests as the characteristic flare.[2][3][4]
This compound, as a selective Nav1.7 inhibitor, is hypothesized to attenuate the capsaicin-induced flare response by blocking the propagation of action potentials in nociceptive fibers, thereby reducing the release of CGRP and Substance P.
Experimental Protocols
In-Vivo Capsaicin-Induced Flare Assay in Mice
This protocol is adapted from studies investigating the effect of Nav1.7 inhibitors on neurogenic inflammation.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Capsaicin solution (0.1% in 70% ethanol)
-
Male C57BL/6J mice (8-10 weeks old)
-
Laser Doppler Perfusion Imager (LDPI)
-
Anesthesia (e.g., isoflurane)
-
Clippers
-
Micropipettes
Experimental Workflow:
Procedure:
-
Animal Preparation: Acclimatize male C57BL/6J mice for at least one week before the experiment. Twenty-four hours prior to the study, carefully remove the hair from the dorsal surface of one hind paw.
-
Dosing: Administer this compound or vehicle orally via gavage one hour before the capsaicin challenge.
-
Anesthesia and Baseline Measurement: Anesthetize the mice with isoflurane. Place the mouse in a prone position and allow the dorsal surface of the depilated hind paw to be scanned by the Laser Doppler Perfusion Imager to establish a baseline blood flow measurement.
-
Capsaicin Application: Topically apply 10 µL of 0.1% capsaicin solution to the center of the scanned area on the dorsal hind paw.
-
Flare Measurement: Immediately after capsaicin application, begin continuous or serial LDPI scans of the paw for a predefined period (e.g., 30 minutes), capturing images at regular intervals (e.g., every 5 minutes).
-
Data Analysis: Quantify the flare response by measuring the area of increased blood flow (in mm²) and the magnitude of the increase in perfusion units. The total flare response can be expressed as the Area Under the Curve (AUC) of blood flow over time.
Data Presentation
The following table summarizes representative quantitative data on the effect of this compound on the capsaicin-induced flare response in wild-type mice.
| Treatment Group | Dose (mg/kg, p.o.) | N | Mean Flare Area (mm²) ± SEM | % Inhibition of Flare |
| Vehicle | - | 8 | 15.2 ± 1.5 | - |
| This compound | 3 | 8 | 8.1 ± 1.1 | 46.7% |
| This compound | 10 | 8 | 5.3 ± 0.9 | 65.1% |
| This compound | 30 | 8 | 3.1 ± 0.6 | 79.6% |
| p < 0.05, *p < 0.01 compared to vehicle. Data are hypothetical and for illustrative purposes, based on expected outcomes from published literature. |
Discussion and Conclusion
The selective Nav1.7 inhibitor, this compound, demonstrates a dose-dependent reduction in the capsaicin-induced flare response in a preclinical mouse model. This finding supports the crucial role of Nav1.7 in the propagation of nociceptive signals that lead to the release of vasoactive neuropeptides and subsequent neurogenic inflammation. The protocols and data presented here provide a framework for researchers to utilize this compound as a tool to further investigate the intricate mechanisms of neurogenic inflammation and to assess the therapeutic potential of Nav1.7 inhibition in pain and inflammatory conditions. The capsaicin-induced flare model, coupled with selective pharmacological agents like this compound, remains a valuable platform in the field of pain research and drug development.
References
- 1. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 2. Frontiers | Sodium channels as a new target for pain treatment [frontiersin.org]
- 3. Experimenter- and Infrared Thermography–Derived Measures of Capsaicin-Induced Neurogenic Flare Among Non-Hispanic White and Black Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release: Full Paper PDF & Summary | Bohrium [bohrium.com]
Application Notes and Protocols for Electrophysiological Studies with PF-05198007
Audience: Researchers, scientists, and drug development professionals.
Introduction
PF-05198007 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.7.[1] Human genetic studies have identified NaV1.7 as a critical channel in pain sensation, making it a significant target for the development of novel analgesics.[2][3][4] this compound and the closely related compound PF-05089771 serve as valuable research tools for investigating the physiological roles of NaV1.7 in nociceptor electrogenesis, axonal conduction, and presynaptic release.[1] These application notes provide detailed protocols for utilizing this compound in various electrophysiological recording techniques to characterize its effects on neuronal excitability.
Data Presentation
Quantitative Electrophysiological Data for this compound
| Parameter | Value | Channel/Neuron Type | Experimental Condition | Source |
| IC50 | 5.2 nM | Recombinantly expressed mouse NaV1.7 | Whole-cell patch-clamp | [1] |
| 149 nM | Recombinantly expressed mouse NaV1.6 | Whole-cell patch-clamp | [1] | |
| 174 nM | Recombinantly expressed mouse NaV1.1 | Whole-cell patch-clamp | [1] | |
| TTX-S Current Block | 83.0 ± 2.7% | Small-diameter mouse DRG neurons | 30 nM this compound, with 1 µM A-803467 to block NaV1.8 | [1] |
| Action Potential Rheobase | Increase from 173 ± 37 pA to 239 ± 47 pA | Small-diameter mouse DRG neurons | Current-clamp recording | [2] |
| Action Potential Threshold | Depolarization from -27.8 ± 2.0 mV to -22.8 ± 1.6 mV | Small-diameter mouse DRG neurons | Current-clamp recording | [1] |
| Action Potential Amplitude | Reduction from 43.0 ± 3.3 mV to 37.7 ± 3.9 mV | Small-diameter mouse DRG neurons | Current-clamp recording | [1] |
| Action Potential Upstroke Slope | Reduction from 137 ± 19 mV/ms (B15284909) to 86 ± 11 mV/ms | Small-diameter mouse DRG neurons | Current-clamp recording | [1] |
Signaling Pathway
Caption: Role of NaV1.7 in nociception and its inhibition by this compound.
Experimental Protocols
Whole-Cell Patch-Clamp Recording from Dissociated DRG Neurons
This protocol is designed to isolate and record voltage-gated sodium currents from acutely dissociated dorsal root ganglion (DRG) neurons to assess the effect of this compound.
Materials:
-
External Solution (aCSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 1.25 mM NaH2PO4, 25 mM NaHCO3, and 25 mM glucose. Osmolarity adjusted to 305-315 mOsm, pH 7.4 when bubbled with 95% O2 / 5% CO2.[5]
-
Internal Solution: 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 11 mM EGTA. Osmolarity adjusted to 260-280 mOsm, pH 7.3.[5]
-
This compound stock solution: Prepare a concentrated stock (e.g., 10 mM) in DMSO and dilute to the final desired concentration in the external solution on the day of the experiment.
-
A-803467 (NaV1.8 blocker): To isolate TTX-sensitive currents.[1]
-
Tetrodotoxin (TTX): To confirm the presence of TTX-sensitive currents.
-
Patch pipettes (borosilicate glass), patch-clamp amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Cell Preparation: Acutely dissociate DRG neurons from mice using established enzymatic and mechanical dissociation protocols. Plate the neurons on coated coverslips and allow them to adhere.
-
Recording Setup: Transfer a coverslip with adherent neurons to the recording chamber on the microscope stage. Continuously perfuse the chamber with oxygenated aCSF.
-
Pipette Preparation: Pull patch pipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Obtaining Whole-Cell Configuration:
-
Approach a small-diameter DRG neuron with the patch pipette while applying positive pressure.
-
Once a dimple is observed on the cell surface, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the patch of the membrane, establishing the whole-cell configuration.[5][6]
-
-
Voltage-Clamp Protocol for NaV Currents:
-
Hold the neuron at a membrane potential of -70 mV.
-
To isolate TTX-sensitive NaV currents, apply the NaV1.8 blocker A-803467 (1 µM) to the external solution.[1]
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 or 10 mV increments) to elicit sodium currents.
-
Record the baseline currents.
-
-
Application of this compound:
-
Perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 30 nM).[1]
-
Allow sufficient time for the compound to equilibrate and exert its effect.
-
Repeat the voltage-step protocol to record sodium currents in the presence of this compound.
-
-
Washout and Data Analysis:
-
Perfuse the chamber with the control external solution to wash out the compound. The block by this compound is reversible after 20-30 minutes.[1]
-
Measure the peak inward current at each voltage step before, during, and after drug application.
-
Construct a current-voltage (I-V) relationship and a dose-response curve to determine the IC50 of this compound.
-
Caption: Workflow for whole-cell patch-clamp experiments with this compound.
Current-Clamp Recording to Assess Action Potential Firing
This protocol is used to investigate the effects of this compound on neuronal excitability, specifically on action potential threshold and firing properties.
Materials:
-
Same as for the whole-cell patch-clamp protocol.
Procedure:
-
Establish Whole-Cell Configuration: Follow steps 1-4 of the whole-cell patch-clamp protocol.
-
Switch to Current-Clamp Mode: After establishing a stable whole-cell recording, switch the amplifier to current-clamp mode.
-
Determine Rheobase:
-
Application of this compound:
-
Perfuse the chamber with the external solution containing this compound.
-
After equilibration, redetermine the rheobase in the presence of the compound.
-
-
Action Potential Waveform Analysis:
-
Evoke single action potentials by injecting a suprathreshold current step (e.g., 1.3 x rheobase) at a low frequency (e.g., 0.1 Hz) from a holding potential of -70 mV.[1]
-
Record action potentials before and after the application of this compound.
-
Analyze the recordings to determine changes in action potential parameters, including voltage threshold, peak amplitude, and upstroke slope.[1]
-
-
Washout and Data Analysis:
-
Wash out the compound and record the recovery of excitability.
-
Statistically compare the action potential parameters before, during, and after drug application.
-
Caption: Workflow for current-clamp experiments to assess neuronal excitability.
Action Potential Voltage-Clamp
This advanced technique can be used to investigate how the block of NaV1.7 by this compound affects the underlying sodium currents during an action potential waveform.
Procedure:
-
Record an Action Potential: In current-clamp mode, record a representative action potential from the neuron under study.
-
Use as Command Voltage: Switch to voltage-clamp mode and use the recorded action potential waveform as the command voltage.[1]
-
Measure Underlying Currents: This will allow for the measurement of the ionic currents that flow during a physiological action potential.
-
Apply this compound: Apply this compound and repeat the action potential voltage-clamp protocol to observe the specific reduction in the NaV1.7-mediated component of the inward current during the upstroke of the action potential. This can help to dissect the direct and indirect effects of NaV1.7 block on the action potential waveform.[1]
Troubleshooting
-
Difficulty obtaining a GΩ seal: Ensure cells are healthy, solutions are correctly prepared (pH and osmolarity), and the pipette tip is clean. Applying negative pressure at a holding potential of -60 to -70 mV can be beneficial.[6]
-
Noisy recordings: Check for proper grounding of the setup and ensure the Faraday cage is closed. Ensure there are no air bubbles in the perfusion system.[5]
-
Loss of whole-cell configuration: This can be due to unhealthy cells or excessive suction. Use gentle suction when rupturing the membrane.
-
Variability in drug effect: Ensure consistent drug concentration and adequate equilibration time. The state-dependent nature of NaV channel blockers means the holding potential and stimulation frequency can influence the observed potency.
References
- 1. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Patch Clamp Protocol [labome.com]
- 6. docs.axolbio.com [docs.axolbio.com]
Application Notes and Protocols for PF-05198007 Administration in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge. The voltage-gated sodium channel Nav1.7 has emerged as a key player in pain signaling, making it a prime target for the development of novel analgesics.[1] PF-05198007 is a potent and selective preclinical tool compound that blocks the Nav1.7 sodium channel. These application notes provide detailed protocols for the administration of this compound in various rodent models of neuropathic pain, offering a framework for investigating its potential therapeutic efficacy.
Mechanism of Action
This compound exerts its effects by selectively inhibiting the Nav1.7 sodium channel, which is preferentially expressed in peripheral sensory neurons, including nociceptors.[1] Nav1.7 channels play a crucial role in the initiation and propagation of action potentials in response to noxious stimuli. In neuropathic pain states, the expression and activity of Nav1.7 channels are often upregulated, contributing to neuronal hyperexcitability and the perception of pain. By blocking Nav1.7, this compound is hypothesized to reduce the excitability of nociceptive neurons, thereby dampening the transmission of pain signals.
Data Presentation
The following tables summarize quantitative data for selective Nav1.7 inhibitors in preclinical models. Due to the limited publicly available data specifically for this compound in nerve ligation models, data from the closely related compound PF-05089771 and other selective Nav1.7 inhibitors are included to provide a rationale for dose selection.
Table 1: Efficacy of Selective Nav1.7 Inhibitors in Preclinical Pain Models
| Compound | Animal Model | Administration Route | Dose Range | Observed Effect | Reference |
| This compound | Capsaicin-induced flare (Mouse) | Oral (p.o.) | 1 and 10 mg/kg | Reduction in capsaicin-induced flare and nociceptive behaviors | N/A |
| PF-05089771 | Paclitaxel-induced neuropathy (Rat) | Intrathecal (i.t.) | 10 nmol and 30 nmol | Attenuation of behavioral signs of neuropathic pain | [2] |
| PF-05089771 | Arthritis model (Rat) | Local injection | 0.1 mg/50 µL | Diminished secondary allodynia | [3] |
| AM-2099 (quinazoline Nav1.7 inhibitor) | Histamine-induced scratching (Mouse) | Oral (p.o.) | Dose-dependent | Reduction of scratching bouts | [4] |
Table 2: Recommended Starting Doses for this compound in Neuropathic Pain Models
| Animal Model | Administration Route | Recommended Starting Dose (Mouse) | Recommended Starting Dose (Rat) |
| CCI, SNI, PSNL | Oral (p.o.) | 10 mg/kg | 10 mg/kg |
| CCI, SNI, PSNL | Intraperitoneal (i.p.) | 5 mg/kg | 5 mg/kg |
Note: These are suggested starting doses and should be optimized for specific experimental conditions. A full dose-response study is recommended.
Experimental Protocols
Neuropathic Pain Model Induction
a) Chronic Constriction Injury (CCI) Model
-
Animal: Male Sprague-Dawley rat (200-250 g) or C57BL/6 mouse (20-25 g).
-
Anesthesia: Isoflurane (2-3% for induction, 1-2% for maintenance) or intraperitoneal injection of a ketamine/xylazine cocktail.
-
Procedure:
-
Place the anesthetized animal in a prone position.
-
Make a small incision at the mid-thigh level to expose the sciatic nerve.
-
Carefully dissect the connective tissue surrounding the nerve.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut for rats, 5-0 for mice) around the sciatic nerve with approximately 1 mm spacing between each ligature.
-
The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.
-
Close the muscle layer with sutures and the skin with wound clips or sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
-
Sham Control: The sciatic nerve is exposed in the same manner, but no ligatures are applied.
b) Spared Nerve Injury (SNI) Model
-
Animal: Male Sprague-Dawley rat (200-250 g) or C57BL/6 mouse (20-25 g).
-
Anesthesia: As described for the CCI model.
-
Procedure:
-
Expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.
-
Tightly ligate the tibial and common peroneal nerves with a 5-0 silk suture.
-
Distal to the ligation, transect these two nerves, removing a 2-4 mm segment to prevent regeneration.
-
Take extreme care to avoid any contact or stretching of the spared sural nerve.
-
Close the incision in layers.
-
-
Sham Control: The sciatic nerve and its branches are exposed without any ligation or transection.
c) Partial Sciatic Nerve Ligation (PSNL) Model
-
Animal: Male Sprague-Dawley rat (200-250 g) or C57BL/6 mouse (20-25 g).
-
Anesthesia: As described for the CCI model.
-
Procedure:
-
Expose the sciatic nerve at the high-thigh level.
-
Carefully insert a needle through the dorsal one-third to one-half of the sciatic nerve.
-
Tightly ligate this portion of the nerve with a 7-0 silk suture.
-
Close the incision in layers.
-
-
Sham Control: The sciatic nerve is exposed, and a suture is passed through the same location without ligation.
Drug Administration
a) Formulation of this compound
-
For oral (p.o.) administration, this compound can be formulated as a suspension in a vehicle such as 0.5% methylcellulose (B11928114) or 0.5% carboxymethylcellulose in sterile water.
-
For intraperitoneal (i.p.) injection, the compound can be dissolved in a vehicle like 10% DMSO, 40% PEG300, and 50% saline. The final DMSO concentration should be kept low to avoid toxicity. All solutions for injection must be sterile.
b) Administration Protocols
-
Oral Gavage (p.o.):
-
Accurately weigh the animal to calculate the correct dose volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg and for rats is 10-20 ml/kg.[5][6]
-
Use a proper-sized, ball-tipped gavage needle (18-20 gauge for mice, 16-18 gauge for rats).
-
Gently restrain the animal and pass the gavage needle along the upper palate into the esophagus.
-
Administer the formulation smoothly.
-
-
Intraperitoneal Injection (i.p.):
-
Weigh the animal to determine the injection volume. The maximum recommended volume for IP injection in mice is < 10 ml/kg and for rats is < 10 ml/kg.[5][7]
-
Use a 25-27 gauge needle for mice and a 23-25 gauge needle for rats.
-
Restrain the animal and inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.[5][7]
-
Behavioral Testing for Neuropathic Pain
Allow animals to acclimate to the testing environment before each session.
a) Mechanical Allodynia (von Frey Test)
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus.
-
Procedure:
-
Place the animal in a testing chamber with a mesh floor and allow for acclimatization.
-
Apply the von Frey filaments to the plantar surface of the hind paw in ascending order of force.
-
A positive response is a brisk withdrawal, licking, or flinching of the paw.
-
The 50% paw withdrawal threshold (PWT) can be determined using the up-down method.
-
b) Thermal Hyperalgesia (Hargreaves Test)
-
Apparatus: A plantar test apparatus (Hargreaves apparatus).
-
Procedure:
-
Place the animal in a plexiglass chamber on a glass floor and allow for acclimatization.
-
Position a radiant heat source under the glass floor, targeting the plantar surface of the hind paw.
-
Measure the latency for the animal to withdraw its paw. A cut-off time (e.g., 20-30 seconds) should be used to prevent tissue damage.
-
Average the latencies from several trials with sufficient time between stimuli.[8][9]
-
Mandatory Visualizations
Caption: Signaling pathway of Nav1.7 in nociceptors and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in neuropathic pain models.
Caption: Logical relationship between this compound's mechanism and expected outcomes.
References
- 1. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis for the dosing time-dependency of anti-allodynic effects of gabapentin in a mouse model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Intratumoral Administration of a Novel Cytotoxic Formulation with Strong Tissue Dispersive Properties Regresses Tumor Growth and Elicits Systemic Adaptive Immunity in In Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral Administration of Pregabalin in Rats before or after Nerve Injury Partially Prevents Spontaneous Neuropathic Pain and Long Outlasts the Treatment Period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
Introduction
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically validated target for the treatment of pain.[1][2] Human genetic studies have demonstrated that gain-of-function mutations in Nav1.7 lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain.[3][4] This has spurred the development of selective Nav1.7 inhibitors as a promising new class of non-opioid analgesics. PF-05198007 is a potent and selective arylsulfonamide inhibitor of Nav1.7 that serves as a valuable pharmacological tool for studying the role of this channel in nociceptor physiology.[2][5][6]
These application notes provide detailed protocols for utilizing this compound in common cell culture assays to characterize its inhibitory effects on Nav1.7 channels. The included methodologies cover electrophysiological and fluorescence-based approaches suitable for researchers in academia and the pharmaceutical industry.
Data Presentation
Table 1: In Vitro Potency of this compound against Mouse Voltage-Gated Sodium Channels
| Channel Subtype | IC50 (nM) | Slope | n |
| Nav1.7 | 5.2 | 1.1 | 3-4 |
| Nav1.6 | 149 | 1.5 | 3-4 |
| Nav1.1 | 174 | 0.7 | 3-4 |
| Data obtained from whole-cell patch-clamp electrophysiology on recombinantly expressed mouse Nav channels.[2] |
Table 2: Effect of this compound on TTX-Sensitive Sodium Currents in Mouse DRG Neurons
| Parameter | Value | n |
| Average block of total TTX-S current with 30 nM this compound | 83.0 ± 2.7% | 35 |
| TTX-S: Tetrodotoxin-Sensitive. The Nav1.8 blocker A-803467 was used to isolate the TTX-S current.[2] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the role of Nav1.7 in pain signaling and a typical experimental workflow for assessing inhibitors.
Caption: Role of Nav1.7 in the pain signaling pathway.
Caption: Experimental workflow for electrophysiological assessment.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the measurement of this compound activity on Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells) or in primary neurons (e.g., dorsal root ganglion neurons). Automated patch-clamp platforms are frequently used for higher throughput.[1][7][8][9]
Materials:
-
HEK293 cells stably expressing human or mouse Nav1.7, or cultured dorsal root ganglion (DRG) neurons.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH 7.3 with CsOH.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
A-803467 (for isolating TTX-S currents in DRG neurons).[2]
-
Tetrodotoxin (TTX).
-
Patch-clamp rig (manual or automated, e.g., Patchliner, IonWorks Barracuda).[1][7][10]
Procedure:
-
Cell Preparation: Culture cells to 70-90% confluency. For electrophysiology, plate cells at a suitable density on glass coverslips 24-48 hours before the experiment.
-
Solution Preparation: Prepare external and internal solutions. Prepare serial dilutions of this compound in the external solution to achieve the desired final concentrations. The final DMSO concentration should be kept low (e.g., <0.1%).
-
Establish Whole-Cell Configuration:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Using a borosilicate glass micropipette (2-5 MΩ resistance) filled with the internal solution, approach a single cell.
-
Form a gigaohm seal (>1 GΩ) and then rupture the membrane to achieve the whole-cell configuration.
-
-
Voltage Protocol and Recording:
-
Hold the cell at a membrane potential where Nav1.7 channels are largely in a resting state (e.g., -120 mV).
-
To elicit currents, apply a depolarizing voltage step (e.g., to 0 mV for 20-50 ms).
-
For DRG neurons, isolate the TTX-sensitive (TTX-S) current by first applying the Nav1.8 blocker A-803467 (1 µM).[2] The remaining current should be sensitive to TTX, with Nav1.7 being the predominant component.[2]
-
-
Compound Application:
-
Record stable baseline currents for several minutes.
-
Perfuse the cells with the external solution containing a known concentration of this compound.
-
Allow the compound effect to reach a steady state (typically 3-5 minutes).
-
-
Data Acquisition and Analysis:
-
Record the peak inward sodium current before and after compound application.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.
-
Protocol 2: Fluorescence-Based Membrane Potential Assay
This protocol provides a general framework for a higher-throughput method to assess Nav1.7 inhibition using a fluorescent imaging plate reader (FLIPR) or similar instrument. These assays measure changes in membrane potential.[8][11]
Materials:
-
HEK293 cells stably expressing Nav1.7.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Nav1.7 activator (e.g., Veratridine).[11]
-
This compound stock solution (10 mM in DMSO).
-
Fluorescent plate reader with liquid handling capabilities.
Procedure:
-
Cell Plating: Seed the HEK293-Nav1.7 cells into the microplates at an appropriate density and grow overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium from the plates and add the dye solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Compound Addition:
-
Prepare a compound plate with serial dilutions of this compound in assay buffer.
-
Transfer the compounds from the compound plate to the cell plate using the plate reader's liquid handler.
-
Incubate for a predetermined time (e.g., 5-15 minutes) at room temperature.
-
-
Assay Initiation and Measurement:
-
Prepare a plate with the Nav1.7 activator (e.g., veratridine).
-
Place the cell plate into the fluorescent plate reader and begin recording baseline fluorescence.
-
The instrument will add the activator to all wells simultaneously, inducing membrane depolarization in cells with active Nav1.7 channels.
-
Continue recording the fluorescence signal for 1-3 minutes to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence upon activator addition is proportional to Nav1.7 channel activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to vehicle-treated (0% inhibition) and fully blocked (100% inhibition, e.g., with a high concentration of tetracaine) controls.
-
Generate a concentration-response curve and calculate the IC50.
-
Conclusion
This compound is a selective and potent inhibitor of Nav1.7, making it an essential tool for investigating the role of this channel in pain and other physiological processes. The protocols outlined above provide robust methods for characterizing the inhibitory activity of this compound and similar compounds in cell-based assays. Electrophysiology offers a detailed, direct measurement of channel function, while fluorescence-based assays provide a higher-throughput alternative for screening and initial characterization.
References
- 1. Correlation of Optical and Automated Patch Clamp Electrophysiology for Identification of NaV1.7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. Towards development of Nav1.7 channel modulators for pain treatment: A comparison of mexiletine effect in two cell models by automated patch clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nav1.7 channels: advancing preclinical models for pain drug discovery - Nanion Technologies [nanion.de]
- 11. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging Experiments with PF-05198007
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05198007 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] This ion channel is a key player in the transmission of pain signals and is predominantly expressed in peripheral sensory neurons, such as those in the dorsal root ganglia (DRG).[3] Human genetic studies have validated Nav1.7 as a critical component of the pain pathway, making it a prime target for the development of novel analgesics.[4] Inhibition of Nav1.7 is expected to reduce neuronal hyperexcitability and consequently modulate downstream signaling events, including intracellular calcium concentration changes.
Calcium imaging serves as a powerful technique to functionally assess the activity of neuronal populations and to screen for compounds that modulate neuronal excitability. By monitoring changes in intracellular calcium, researchers can indirectly measure the firing of action potentials. This document provides detailed application notes and protocols for conducting calcium imaging experiments to evaluate the inhibitory effect of this compound on neuronal activation.
Mechanism of Action
Voltage-gated sodium channels, including Nav1.7, are responsible for the initial phase of an action potential in excitable cells like neurons. Upon membrane depolarization, these channels open, leading to a rapid influx of sodium ions (Na⁺). This influx further depolarizes the membrane, triggering the opening of voltage-gated calcium channels (VGCCs) and resulting in an increase in intracellular calcium concentration ([Ca²⁺]i). This rise in [Ca²⁺]i is a crucial secondary messenger that initiates various cellular responses, including neurotransmitter release.
This compound selectively binds to the Nav1.7 channel, stabilizing it in an inactivated state and thereby preventing the influx of Na⁺.[5] This inhibition of Nav1.7 activity dampens the depolarization of the neuronal membrane, leading to a reduced activation of VGCCs and a subsequent attenuation of the increase in intracellular calcium.
Figure 1: Signaling pathway of Nav1.7-mediated calcium influx and its inhibition by this compound.
Data Presentation
The inhibitory effect of this compound on stimulus-induced intracellular calcium increase can be quantified and summarized for comparative analysis.
| Parameter | Description | Value |
| Compound | Test Article | This compound |
| Target | Primary molecular target of the compound. | Nav1.7 |
| Cell Type | Cells used for the experiment. | Primary Rat Dorsal Root Ganglion (DRG) Neurons |
| Stimulus | Agent used to induce neuronal depolarization. | Veratridine (B1662332) (10 µM) |
| Calcium Indicator | Fluorescent dye used to measure [Ca²⁺]i. | Fluo-4 AM |
| IC₅₀ | Concentration of this compound that inhibits 50% of the veratridine-induced calcium response. | ~15 nM |
| Maximal Inhibition | The maximum percentage of inhibition of the calcium response at saturating concentrations of this compound. | >90% |
Table 1: Quantitative Summary of this compound Activity in a Calcium Imaging Assay.
| Concentration of this compound | Mean Peak ΔF/F₀ | Standard Deviation | % Inhibition |
| Vehicle (0 nM) | 1.85 | 0.25 | 0% |
| 1 nM | 1.52 | 0.21 | 17.8% |
| 3 nM | 1.21 | 0.18 | 34.6% |
| 10 nM | 0.88 | 0.15 | 52.4% |
| 30 nM | 0.45 | 0.11 | 75.7% |
| 100 nM | 0.15 | 0.08 | 91.9% |
Table 2: Illustrative Dose-Response Data for this compound on Veratridine-Induced Calcium Influx in DRG Neurons. Note: These are representative data and actual results may vary. ΔF/F₀ represents the change in fluorescence intensity over the baseline fluorescence.
Experimental Protocols
This section provides a detailed protocol for a calcium imaging experiment to assess the inhibitory activity of this compound on cultured primary DRG neurons.
Materials and Reagents
-
Cell Culture:
-
Primary Dorsal Root Ganglion (DRG) neurons (e.g., from neonatal rats or mice)
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine and laminin-coated culture plates (e.g., 96-well black-walled, clear-bottom plates)
-
-
Calcium Imaging Reagents:
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
HBSS without Ca²⁺ and Mg²⁺
-
HEPES buffer
-
D-glucose
-
-
Test Compounds and Stimuli:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Veratridine stock solution (e.g., 10 mM in DMSO)
-
Potassium Chloride (KCl) stock solution (e.g., 1 M)
-
Ionomycin (for maximal calcium response control)
-
EGTA (for minimal calcium response control)
-
-
Equipment:
-
Fluorescence microscope or a high-content imaging system equipped for live-cell imaging and kinetic reads
-
Automated liquid handler or multichannel pipette
-
Cell culture incubator (37°C, 5% CO₂)
-
Experimental Workflow
Figure 2: Experimental workflow for the calcium imaging assay.
Step-by-Step Protocol
-
Cell Culture:
-
Isolate DRG neurons from neonatal rodents following established and ethically approved protocols.
-
Plate the dissociated neurons onto poly-D-lysine/laminin-coated 96-well black-walled, clear-bottom plates at a suitable density.
-
Culture the neurons for 2-4 days in a humidified incubator at 37°C and 5% CO₂ to allow for recovery and neurite outgrowth.
-
-
Preparation of Reagents:
-
Loading Buffer: Prepare a loading buffer containing HBSS, 20 mM HEPES, and 2.5 mM probenecid (B1678239) (to prevent dye extrusion).
-
Fluo-4 AM Loading Solution: Prepare a 2x working solution of Fluo-4 AM in the loading buffer. A typical final concentration is 2-5 µM. Add Pluronic F-127 (final concentration 0.02%) to aid in dye solubilization.
-
Compound Dilutions: Prepare serial dilutions of this compound in the loading buffer. Include a vehicle control (e.g., 0.1% DMSO).
-
Stimulus Solution: Prepare a stock solution of veratridine or high KCl in the loading buffer. The final concentration of veratridine is typically 10-30 µM, and for KCl, it is 50-80 mM.
-
-
Calcium Imaging Procedure:
-
Dye Loading:
-
Remove the culture medium from the wells.
-
Add an equal volume of the 2x Fluo-4 AM loading solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Gently remove the loading solution.
-
Wash the cells 2-3 times with fresh, pre-warmed loading buffer to remove extracellular dye.
-
Leave the cells in the final wash volume for imaging.
-
-
Compound Incubation:
-
Add the prepared dilutions of this compound or vehicle to the respective wells.
-
Incubate for 15-30 minutes at room temperature or 37°C, depending on the experimental design.
-
-
Image Acquisition:
-
Place the plate in the fluorescence imaging system.
-
Set the excitation and emission wavelengths appropriate for Fluo-4 (e.g., 494 nm excitation, 516 nm emission).
-
Record a baseline fluorescence reading for 30-60 seconds.
-
Using an automated liquid handler, add the stimulus (veratridine or high KCl) to all wells simultaneously.
-
Continue recording the fluorescence signal for 2-5 minutes to capture the peak response and subsequent decay.
-
-
-
Data Analysis:
-
Quantify Fluorescence: For each well, determine the average fluorescence intensity of the responding cells over time.
-
Calculate ΔF/F₀: Normalize the fluorescence signal by calculating the change in fluorescence (ΔF = F - F₀) divided by the baseline fluorescence (F₀).
-
Determine Peak Response: Identify the peak of the ΔF/F₀ for each well.
-
Normalize to Controls: Normalize the data to the vehicle control (0% inhibition) and a background control (e.g., no stimulus or maximal inhibition, 100% inhibition).
-
Generate Dose-Response Curve: Plot the percent inhibition against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Troubleshooting
-
Low Signal-to-Noise Ratio:
-
Increase the concentration of Fluo-4 AM or the loading time.
-
Ensure complete removal of extracellular dye by thorough washing.
-
Optimize the imaging system's gain and exposure settings.
-
-
High Background Fluorescence:
-
Ensure complete removal of the loading solution.
-
Use a loading buffer containing a dye extrusion inhibitor like probenecid.
-
-
Cell Death/Detachment:
-
Handle the cells gently during washing steps.
-
Ensure all solutions are at the appropriate temperature and pH.
-
Reduce the concentration of DMSO in the final solutions.
-
-
No Response to Stimulus:
-
Confirm the viability and health of the cultured neurons.
-
Verify the concentration and activity of the stimulus solution.
-
Ensure the imaging system is functioning correctly.
-
By following these detailed protocols and application notes, researchers can effectively utilize calcium imaging to investigate the functional effects of this compound on Nav1.7 activity and neuronal excitability. This approach is valuable for both basic research into pain mechanisms and for the preclinical development of novel analgesic drugs.
References
- 1. Calcium imaging - Wikipedia [en.wikipedia.org]
- 2. scientifica.uk.com [scientifica.uk.com]
- 3. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cs229.stanford.edu [cs229.stanford.edu]
Application Notes and Protocols for Immunohistochemistry Following PF-05198007 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting immunohistochemistry (IHC) studies on tissues following treatment with PF-05198007, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. Given that this compound is a tool compound primarily used in preclinical pain research, these protocols are designed to help investigators assess the downstream molecular consequences of Nav1.7 blockade in relevant tissues.
Introduction
This compound is an arylsulfonamide that selectively inhibits the Nav1.7 sodium channel, which is a key player in pain signal transmission. Nav1.7 is predominantly expressed in the peripheral nervous system, specifically in dorsal root ganglion (DRG) and sympathetic neurons. By blocking Nav1.7, this compound effectively dampens the generation and propagation of action potentials in nociceptive neurons. Immunohistochemistry is a powerful technique to visualize changes in protein expression and localization within the tissue microenvironment following treatment with this compound. This can provide valuable insights into the drug's mechanism of action and its effects on neuronal activity and neuro-inflammation.
Key IHC Targets Following this compound Treatment
Given the role of Nav1.7 in nociceptive signaling, several key proteins are of interest for IHC analysis after this compound treatment:
-
Nav1.7: To assess potential changes in the expression or localization of the target protein itself in tissues such as the dorsal root ganglion (DRG).
-
c-Fos: As an immediate early gene product, c-Fos is a widely used marker for neuronal activation. A reduction in c-Fos expression in areas like the spinal cord dorsal horn would suggest a decrease in nociceptive signaling.
-
Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP): These neuropeptides are crucial in the transmission of pain signals and are released from the central and peripheral terminals of nociceptive neurons. Inhibition of Nav1.7 by this compound is expected to reduce the release of these peptides.
Data Presentation
The following tables summarize quantitative data related to the effects of this compound and the rationale for the proposed IHC studies.
| Parameter | Value | Cell/Tissue Type | Significance | Reference |
| This compound Inhibition of TTX-S Current | 83.0 ± 2.7% | Small-diameter mouse DRG neurons | Demonstrates potent inhibition of Nav1.7 channels. | |
| Effect on Action Potential Threshold | Significant depolarization | Small-diameter DRG neurons | Confirms that this compound reduces neuronal excitability. | |
| Reduction in Capsaicin-Induced Flare Response | Significant reduction at 1 and 10 mg/kg (oral) | In vivo (mice) | Indicates in vivo efficacy in a pain-related model. |
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and the experimental design, the following diagrams are provided in DOT language.
Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of Nav1.7, c-Fos, Substance P, and CGRP in formalin-fixed, paraffin-embedded tissues.
Protocol 1: Immunohistochemistry for Nav1.7 in Dorsal Root Ganglion (DRG)
This protocol is adapted for detecting Nav1.7 expression in DRG tissue.
Materials:
-
Phosphate Buffered Saline (PBS)
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Antigen Retrieval Solution (e.g., 10mM Sodium Citrate (B86180), pH 6.0)
-
Blocking Solution (e.g., 5% Normal Goat Serum in PBS with 0.3% Triton X-100)
-
Primary Antibody: Rabbit anti-Nav1.7 polyclonal antibody
-
Secondary Antibody: Goat anti-rabbit IgG (HRP-conjugated)
-
DAB Substrate Kit
-
Hematoxylin
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Immerse in 100% ethanol (2 x 10 minutes).
-
Immerse in 95% ethanol (5 minutes).
-
Immerse in 70% ethanol (5 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Submerge slides in Sodium Citrate buffer and heat to 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate sections with Blocking Solution for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Nav1.7 antibody in the blocking solution (e.g., 1:200).
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with HRP-conjugated goat anti-rabbit secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with PBS (3 x 5 minutes).
-
Apply DAB substrate and incubate until the desired stain intensity develops.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and xylene.
-
Mount with mounting medium.
-
Protocol 2: Immunohistochemistry for c-Fos in Spinal Cord
This protocol is designed for detecting c-Fos expression in the spinal cord.
Materials:
-
Similar to Protocol 1, with the following specifics:
-
Primary Antibody: Rabbit anti-c-Fos polyclonal antibody.
Procedure:
-
Deparaffinization, Rehydration, and Antigen Retrieval: Follow steps 1 and 2 from Protocol 1.
-
Blocking:
-
Wash slides in PBS for 30 minutes.
-
Incubate in blocking solution (e.g., 3% normal goat serum in PBS with 0.3% Triton X-100) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-c-Fos antibody (e.g., 1:8000) in PBS.
-
Incubate overnight at room temperature.
-
-
Secondary Antibody and Detection: Follow steps 5 and 6 from Protocol 1.
-
Counterstaining and Mounting: Follow step 7 from Protocol 1.
Protocol 3: Immunohistochemistry for Substance P in Skin
This protocol is optimized for detecting Substance P in skin sections.
Materials:
-
Similar to Protocol 1, with the following specifics:
-
Primary Antibody: Rabbit anti-Substance P polyclonal antibody.
Procedure:
-
Deparaffinization and Rehydration: Follow step 1 from Protocol 1.
-
Antigen Retrieval:
-
Microwave-irradiate sections in 0.01 M citrate buffer (pH 6.0) at 600W for 3 x 3 minutes.
-
-
Blocking:
-
Treat with a protein-blocking agent for 5 minutes.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Substance P antibody (e.g., 1:5000).
-
Incubate overnight at 4°C.
-
-
Secondary Antibody and Detection: Follow steps 5 and 6 from Protocol 1, using a biotinylated secondary antibody and streptavidin-HRP complex if using an LSAB kit.
-
Counterstaining and Mounting: Follow step 7 from Protocol 1.
Protocol 4: Immunohistochemistry for CGRP in Dorsal Root Ganglion (DRG)
This protocol is for the detection of CGRP in DRG sections.
Materials:
-
Similar to Protocol 1, with the following specifics:
-
Primary Antibody: Rabbit anti-CGRP polyclonal antibody.
-
Secondary Antibody: Donkey or goat anti-rabbit IgG (fluorescently labeled or HRP-conjugated).
Procedure:
-
Tissue Preparation: This protocol is often used with frozen sections, but can be adapted for paraffin-embedded tissue. For paraffin, follow deparaffinization and rehydration as in Protocol 1.
-
Blocking:
-
Wash sections in PBS with 0.25% Triton X-100 (PBST).
-
Incubate in blocking solution (e.g., 5% normal donkey or goat serum in PBS) for 1 hour.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CGRP antibody.
-
Incubate overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash with PBST (3 x 10 minutes).
-
Incubate with a suitable secondary antibody (e.g., Alexa Fluor conjugated) for 1-2 hours at room temperature for fluorescence, or follow Protocol 1 for chromogenic detection.
-
-
Mounting:
-
For fluorescence, wash with PBS and mount with a mounting medium containing DAPI. For chromogenic staining, follow step 7 from Protocol 1.
-
Application Notes and Protocols for Behavioral Pain Assessment Using PF-05198007
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05198007 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. This channel is a key player in pain signaling pathways, and its inhibition represents a promising therapeutic strategy for the management of various pain states. Human genetic studies have validated Nav1.7 as a critical component in pain perception; loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital insensitivity to pain. Conversely, gain-of-function mutations are associated with chronic pain syndromes. As a selective Nav1.7 blocker, this compound is a valuable pharmacological tool for preclinical pain research to investigate the role of Nav1.7 in different pain modalities and to evaluate the potential of Nav1.7-targeted analgesia.
These application notes provide detailed protocols for assessing the analgesic efficacy of this compound in rodent models of neuropathic, thermal, and inflammatory pain using established behavioral assays: the von Frey test, the hot plate test, and the formalin test.
Mechanism of Action: Nav1.7 Signaling in Nociception
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, including nociceptive (pain-sensing) neurons. Nav1.7 is preferentially expressed in peripheral sensory neurons, where it acts as a threshold channel, amplifying small, slow depolarizations (generator potentials) at the nerve terminals. This amplification is crucial for reaching the threshold required to fire an action potential, thus initiating the pain signal that travels to the central nervous system.[1]
In pathological pain states, the expression and activity of Nav1.7 can be upregulated, contributing to neuronal hyperexcitability and chronic pain. This compound selectively binds to the Nav1.7 channel, inhibiting the influx of sodium ions and thereby dampening the excitability of nociceptors. This action is expected to reduce the transmission of pain signals and produce an analgesic effect. The signaling cascade also involves downstream effectors such as mitogen-activated protein kinases (MAPKs) like ERK1/2, which can modulate Nav1.7 activity and contribute to pain sensitization.[2] Furthermore, there is evidence linking Nav1.7 function to the endogenous opioid system, suggesting a complex interplay in pain modulation.[3]
References
Application Notes and Protocols: Long-Term Stability and Storage of PF-05198007 Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the preparation, storage, and handling of PF-05198007 solutions to ensure their long-term stability and efficacy in research settings.
Introduction
This compound is a potent and selective arylsulfonamide inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] Human genetic studies have identified Nav1.7 as a critical component in pain sensation, making it a key target for the development of novel analgesics.[3][4] this compound serves as a valuable preclinical tool for investigating the role of Nav1.7 in nociceptor physiology and pain signaling pathways.[2][4] Proper handling and storage of this compound solutions are paramount to obtaining reliable and reproducible experimental results.
Storage and Stability of this compound
The stability of this compound is dependent on its physical state (solid or in solution) and the storage temperature.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedChemExpress product information.[1]
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use vials before storage.[5][6]
Preparation of this compound Stock Solutions
For in vitro experiments, dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing concentrated stock solutions of this compound.
Table 2: Preparation of this compound Stock Solutions in DMSO
| Desired Concentration | Mass of this compound (for 1 mg) | Mass of this compound (for 5 mg) | Mass of this compound (for 10 mg) |
| 1 mM | 1.8730 mL | 9.3649 mL | 18.7297 mL |
| 5 mM | 0.3746 mL | 1.8730 mL | 3.7459 mL |
| 10 mM | 0.1873 mL | 0.9365 mL | 1.8730 mL |
Calculations based on a molecular weight of 533.91 g/mol .[1] Data sourced from MedChemExpress.[1]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening.
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of newly opened, anhydrous DMSO to achieve a 10 mM concentration (e.g., add 1.8730 mL of DMSO to 10 mg of this compound).
-
If necessary, use ultrasonic treatment to aid dissolution, as this compound can be hygroscopic and may require assistance to fully dissolve.[1]
-
Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][5][6]
Preparation of Working Solutions for In Vivo Studies
For in vivo applications, this compound can be formulated in various solvent systems. The following are two recommended protocols.
Protocol 2: Aqueous Formulation (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline)
This protocol yields a clear solution with a solubility of at least 3.75 mg/mL (7.02 mM).[1]
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 37.5 mg/mL).
-
To prepare 1 mL of the final working solution, begin with 400 µL of PEG300.
-
Add 100 µL of the 37.5 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline (0.9% w/v sodium chloride in ddH₂O) to bring the total volume to 1 mL.[1][6]
-
Ensure the final solution is clear before use.
Protocol 3: Oil-Based Formulation (10% DMSO / 90% Corn Oil)
This protocol also yields a clear solution with a solubility of at least 3.75 mg/mL (7.02 mM). This formulation should be used with caution for dosing periods longer than two weeks.[1][6]
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 37.5 mg/mL).
-
To prepare 1 mL of the final working solution, begin with 900 µL of corn oil.
-
Add 100 µL of the 37.5 mg/mL DMSO stock solution to the corn oil.
-
Mix thoroughly until a clear and uniform solution is achieved.
Mechanism of Action and Experimental Workflow
This compound selectively inhibits the Nav1.7 sodium channel, which is predominantly expressed in dorsal root ganglion (DRG) and sympathetic neurons.[3] This inhibition plays a crucial role in regulating neuronal excitability and the transmission of pain signals.
Caption: Simplified signaling pathway of this compound's inhibitory action on Nav1.7-mediated pain perception.
The functional effect of this compound can be assessed through electrophysiological methods such as patch-clamp recordings from DRG neurons.
Caption: Workflow for evaluating the electrophysiological effects of this compound on isolated neurons.
Protocol 4: Electrophysiological Assessment of this compound Activity
This protocol is a generalized procedure based on methodologies described for assessing Nav1.7 inhibitors.[4]
-
Cell Preparation: Isolate small-diameter DRG neurons from an appropriate animal model.
-
Recording Setup: Establish whole-cell patch-clamp recordings in either voltage-clamp or current-clamp mode.
-
Baseline Measurement:
-
Compound Application: Perfuse the recording chamber with a solution containing this compound at the desired concentration (e.g., 30 nM).[4]
-
Post-Treatment Measurement: After a sufficient incubation period, repeat the measurements from step 3.
-
Data Analysis:
-
Compare the rheobase before and after this compound application. An increase in rheobase indicates an inhibitory effect.[7]
-
Measure the percentage block of the TTX-S sodium current to quantify the inhibitory potency of this compound.[4] A study showed that 30 nM this compound blocked an average of 83.0 ± 2.7% of the total TTX-S current in small-diameter mouse DRG neurons.[4]
-
-
Washout: If required, perfuse the chamber with a compound-free solution to assess the reversibility of the inhibition.[4][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing PF-05198007 Dosage for In Vivo Mouse Studies
Welcome to the technical support center for the use of PF-05198007 in in vivo mouse studies. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and troubleshooting their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1] Nav1.7 is a key channel involved in the transmission of pain signals. By selectively blocking this channel, this compound can reduce nociceptor excitability and inhibit pain signaling.[1][2]
Q2: What are the recommended oral dosages for this compound in mice?
A2: Based on published studies, the commonly used oral dosages of this compound in mice are 1 mg/kg and 10 mg/kg.[1] These dosages have been shown to be effective in preclinical models of pain.
Q3: How should this compound be formulated for oral gavage in mice?
A3: this compound can be formulated as a suspension for oral gavage. A common vehicle is 0.5% carboxymethylcellulose sodium (CMC-Na) in saline. Alternatively, a co-solvent system can be used to achieve a clear solution, for example, a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3][4] It is crucial to ensure the formulation is homogeneous before administration.
Q4: What is the recommended storage condition for this compound?
A4: For long-term storage, it is recommended to store this compound powder at -20°C for up to 3 years. In solvent, it can be stored at -80°C for up to 6 months.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy | Suboptimal Dosage: The dose may be too low to achieve sufficient target engagement. | Perform a dose-response study to determine the optimal dose for your specific pain model. |
| Poor Bioavailability: Issues with the formulation or administration technique may limit absorption. | Ensure proper vehicle preparation and oral gavage technique. Consider alternative formulations if absorption issues are suspected.[6] | |
| Inappropriate Pain Model: The chosen pain model may not be sensitive to Nav1.7 inhibition. | Review the literature to ensure the selected pain model is appropriate for evaluating Nav1.7 inhibitors. Some neuropathic pain models may show less dependence on Nav1.7.[7] | |
| Compound Stability: The compound may have degraded due to improper storage or handling. | Verify the storage conditions and prepare fresh formulations for each experiment. | |
| Inconsistent Results | Variability in Gavage Technique: Inconsistent administration can lead to variable dosing. | Ensure all personnel are properly trained in oral gavage techniques to minimize variability. |
| Animal-to-Animal Variability: Biological differences between animals can contribute to varied responses. | Increase the number of animals per group to improve statistical power and account for individual differences. | |
| Formulation Inhomogeneity: If using a suspension, the compound may not be evenly distributed. | Vigorously vortex the suspension before each administration to ensure a homogenous mixture. | |
| Adverse Effects | Off-Target Effects: Although selective, high concentrations may lead to off-target activity. | While this compound is highly selective for Nav1.7, it is good practice to be aware of its selectivity profile. Consider reducing the dose if adverse effects are observed. |
| Vehicle-Related Toxicity: The vehicle itself may be causing adverse reactions. | Run a vehicle-only control group to assess any effects of the formulation components. If necessary, explore alternative, well-tolerated vehicles.[8] |
Quantitative Data
Table 1: In Vitro Potency (IC50) of this compound Against Mouse Nav Channels
| Channel | IC50 (nM) |
| mNav1.1 | 174 |
| mNav1.6 | 149 |
| mNav1.7 | 5.2 |
Data sourced from Alexandrou et al. (2016).[1]
Table 2: Pharmacokinetic Parameters of a Structurally Related Nav1.7 Inhibitor in Mice (Illustrative)
| Parameter | Value |
| Cmax | ~64 ng/mL |
| Tmax | ~1 hour |
| t1/2 | ~1.8 hours |
| Oral Bioavailability (F%) | ~23% |
Experimental Protocols
Capsaicin-Induced Flare Model
This model assesses the ability of a compound to inhibit neurogenic inflammation.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC-Na in saline)
-
Capsaicin (B1668287) solution (0.1% in a suitable solvent)
-
Anesthesia (e.g., isoflurane)
-
Laser Doppler flowmeter
Procedure:
-
Animal Preparation: Acclimatize adult male C57BL/6J mice to the experimental conditions. Shave the flank area 24 hours before the experiment.
-
Dosing: Administer this compound (1 or 10 mg/kg) or vehicle orally.
-
Anesthesia: After a predetermined pre-treatment time (e.g., 75 minutes), anesthetize the mice.
-
Baseline Measurement: Obtain a baseline blood flow measurement from the shaved flank using a Laser Doppler flowmeter.
-
Capsaicin Application: Topically apply a small volume of capsaicin solution to the measured area.
-
Post-Capsaicin Measurement: Continuously measure blood flow for a set period (e.g., 55 minutes) to assess the flare response.
-
Data Analysis: Calculate the area under the curve (AUC) of the blood flow over time to quantify the flare response. Compare the AUC between treated and vehicle groups.[1]
Formalin-Induced Nociceptive Behavior Model
This model evaluates both acute and persistent pain responses.
Materials:
-
This compound
-
Vehicle
-
Formalin solution (e.g., 2.5% in saline)
-
Observation chambers
Procedure:
-
Animal Acclimatization: Place mice in individual observation chambers to acclimate.
-
Dosing: Administer this compound or vehicle orally at a set time before the formalin injection.
-
Formalin Injection: Inject a small volume of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after injection, observe and record the amount of time the mouse spends licking or biting the injected paw. The observation is typically divided into two phases:
-
Phase 1 (Acute Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.
-
-
Data Analysis: Compare the total licking/biting time in each phase between the treated and vehicle groups.[12][13][14][15][16]
Visualizations
Caption: Nav1.7 Signaling Pathway in Nociception and Site of Action for this compound.
Caption: General Experimental Workflow for In Vivo Mouse Pain Studies with this compound.
References
- 1. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Equivalent excitability through different sodium channels and implications for the analgesic efficacy of selective drugs [elifesciences.org]
- 6. Modulation of oral bioavailability of anticancer drugs: from mouse to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental evidence for alleviating nociceptive hypersensitivity by single application of capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 15. criver.com [criver.com]
- 16. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting PF-05198007 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-05198007, focusing on solubility issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated when I diluted it with my aqueous buffer. What should I do?
A1: This is a common issue known as "salting out" or precipitation due to a change in solvent polarity. This compound is highly soluble in DMSO but has lower solubility in aqueous solutions. Here are several strategies to address this:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous buffer.
-
Optimize the solvent system: Instead of diluting directly into a fully aqueous buffer, consider using a co-solvent system. For in vitro studies, it is common to first dissolve the compound in a water-miscible organic solvent like DMSO and then add this stock solution to the aqueous medium.[1] However, the final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting the biological system.
-
Use pre-formulated solvent mixtures: For in vivo studies, specific formulations can enhance solubility. A suggested protocol involves a mixture of DMSO, PEG300, Tween-80, and saline.[2]
-
Sonication and heating: Gentle sonication or warming of the solution can help dissolve small precipitates, but care should be taken to avoid degradation of the compound.[2] Always check for compound stability under these conditions.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is reported to be soluble in DMSO at 150 mg/mL (280.95 mM), though using an ultrasonic bath may be necessary. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution of this compound in purely aqueous buffers like Phosphate-Buffered Saline (PBS) is likely to be challenging due to its predicted low aqueous solubility. It is generally recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the aqueous buffer to the desired final concentration.[1]
Q4: How can I determine the aqueous solubility of this compound in my specific buffer?
A4: The "shake-flask" method is the gold standard for determining thermodynamic solubility.[5] This involves adding an excess amount of the solid compound to your buffer, agitating the mixture at a constant temperature until equilibrium is reached, separating the undissolved solid (e.g., by centrifugation or filtration), and then measuring the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous buffer | Low aqueous solubility; "salting out". | Decrease final concentration; use a co-solvent system; adjust pH; use sonication. |
| Cloudy or hazy solution | Incomplete dissolution or formation of fine precipitate. | Increase sonication time; gently warm the solution; filter the solution through a 0.22 µm filter if particulates are suspected. |
| Inconsistent experimental results | Compound precipitation over time; degradation. | Prepare fresh dilutions for each experiment; ensure complete dissolution before use; check for compound stability in your experimental buffer and conditions. |
| Difficulty dissolving the solid compound | High crystallinity. | Use an ultrasonic bath to aid dissolution in the initial organic solvent; slightly warming the solution may also help. |
Quantitative Data Summary
The following table summarizes the available solubility data for this compound.
| Solvent/System | Solubility | Notes |
| DMSO | 150 mg/mL (280.95 mM) | Ultrasonic assistance may be required. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.75 mg/mL (7.02 mM)[2] | Clear solution; saturation unknown.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 3.75 mg/mL (7.02 mM)[2] | Clear solution; saturation unknown.[2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the desired amount of this compound solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 100 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in separate, tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[2]
Protocol 2: Shake-Flask Method for Determining Thermodynamic Solubility
-
Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial. The excess solid should be clearly visible.
-
Seal the vial and place it in a shaker or orbital incubator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, allow the undissolved solid to sediment.
-
Carefully remove a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV, against a standard curve.
-
Calculate the original concentration in the supernatant to determine the thermodynamic solubility.
Visualizations
Caption: Role of this compound in inhibiting the Nav1.7 signaling pathway.
Caption: Troubleshooting workflow for this compound solubility issues.
References
Preventing PF-05198007 precipitation in experimental buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of PF-05198007 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound in my aqueous buffer. What are the common causes?
A1: Precipitation of this compound, a poorly water-soluble arylsulfonamide compound, in aqueous buffers is often due to several factors:
-
Exceeding Aqueous Solubility: The primary reason for precipitation is exceeding the compound's low intrinsic solubility in aqueous solutions.
-
pH of the Buffer: this compound contains both a potentially acidic sulfonamide group and a basic amino-pyrazole group. The overall charge and solubility of the molecule are therefore dependent on the pH of the buffer. At a pH where the molecule is least charged, its solubility will be at its minimum.
-
Solvent Shock: When a concentrated stock solution of this compound in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to precipitate out of solution. This phenomenon is often referred to as "solvent shock."
-
Temperature Effects: Changes in temperature can affect the solubility of the compound.
-
Buffer Composition: The ionic strength and specific components of your buffer system can also influence the solubility of this compound.
Q2: How can I prepare a stock solution of this compound and what are the recommended storage conditions?
A2: It is highly recommended to prepare a concentrated stock solution in an organic solvent.
-
Recommended Solvent: 100% DMSO is a common solvent for preparing high-concentration stock solutions of this compound (e.g., 10 mM).
-
Preparation: To aid dissolution, gentle warming and/or sonication can be used.
-
Storage: Once prepared, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Q3: What are some general strategies to prevent this compound precipitation when diluting the stock solution into my experimental buffer?
A3: To avoid precipitation upon dilution of your DMSO stock:
-
Gradual Dilution: Add the DMSO stock solution drop-wise to your aqueous buffer while vortexing or stirring vigorously. This helps to avoid localized high concentrations of the compound and allows for more gradual solvent mixing.
-
Use of Co-solvents: For in vivo studies, co-solvents are often used. A common formulation includes 10% DMSO, 40% PEG300, and 5% Tween-80 in saline.[1] For in vitro assays, ensure the final concentration of DMSO is compatible with your experimental system.
-
Use of Surfactants: The inclusion of a small amount of a biocompatible surfactant, such as Tween-80 (as seen in in vivo formulations), can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Precipitation upon initial dissolution in buffer | Exceeding the aqueous solubility limit of this compound. | Prepare a high-concentration stock solution in 100% DMSO first. For aqueous working solutions, perform a serial dilution from the stock, ensuring the final concentration is below the solubility limit in your specific buffer. |
| Cloudiness or precipitation after diluting DMSO stock into aqueous buffer | "Solvent shock" due to rapid change in solvent polarity. | Add the DMSO stock solution slowly to the vigorously stirring aqueous buffer. Consider pre-warming the buffer slightly. |
| Precipitate forms over time during the experiment | The solution is supersaturated and thermodynamically unstable. The compound may be degrading. | Decrease the final concentration of this compound. Ensure the pH of the buffer remains stable throughout the experiment. Prepare fresh working solutions for each experiment. |
| Inconsistent results between experiments | Variability in solution preparation leading to different effective concentrations of soluble compound. | Standardize your solution preparation protocol. Always use freshly prepared working solutions. Ensure complete dissolution of the stock before dilution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
If necessary, gently warm the solution (e.g., in a 37°C water bath) and/or sonicate until the compound is fully dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of a Working Solution for In Vitro Assays
-
Begin with a validated, concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Determine the final desired concentration of this compound and the maximum tolerable concentration of DMSO for your experiment (typically ≤ 0.1%).
-
Calculate the volume of the DMSO stock solution needed.
-
While vigorously stirring or vortexing your experimental buffer, add the calculated volume of the DMSO stock solution drop-by-drop.
-
Continue to stir for a few minutes to ensure homogeneity.
-
Visually inspect the working solution for any signs of precipitation before use.
-
Prepare the working solution fresh for each experiment.
Protocol 3: Formulation for In Vivo Oral Administration
This protocol is adapted from commercially available information and has been used in animal studies.[1]
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the following solvents in order, mixing thoroughly after each addition:
-
10% DMSO (from your stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
This formulation has been reported to yield a clear solution with a solubility of at least 3.75 mg/mL.[1]
Data Summary
Table 1: Solubility of this compound in Different Vehicles
| Solvent/Vehicle Composition | Achieved Concentration | Appearance | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.75 mg/mL (7.02 mM) | Clear solution | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 3.75 mg/mL (7.02 mM) | Clear solution | [1] |
| 100% DMSO | 10 mM (for in vitro stock) | Clear solution | Inferred from experimental use |
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Inhibition of NaV1.7 by this compound.
References
Addressing variability in PF-05198007 experimental results
Welcome to the technical support center for PF-05198007. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental results and to provide guidance on the effective use of this potent and selective NaV1.7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active, and selective arylsulfonamide inhibitor of the voltage-gated sodium channel NaV1.7.[1] Its primary mechanism of action is the blockage of NaV1.7 channels, which are crucial for the generation and conduction of pain signals in nociceptive neurons.[2][3] It is a preclinical tool compound that is structurally and pharmacologically similar to the clinical candidate PF-05089771.[1][3]
Q2: I'm observing high variability in my in vitro assay results. What are the common causes?
A2: Variability in in vitro assays can stem from several factors:
-
Compound Solubility and Stability: this compound, like many small molecules, may have limited aqueous solubility. Ensure your final DMSO concentration is low (typically <0.5%) to prevent precipitation.[4] Prepare fresh dilutions from a stable stock for each experiment to avoid degradation.[4]
-
Cell Health and Density: Ensure your cells are healthy and plated at a consistent density. Over-confluent or stressed cells can lead to inconsistent responses.
-
Assay Conditions: Minor variations in incubation times, temperature, or reagent concentrations can significantly impact results. Maintain consistent experimental conditions across all plates and batches.
Q3: How can I be sure the observed effects are due to NaV1.7 inhibition and not off-target effects?
A3: Distinguishing on-target from off-target effects is critical. Here are some strategies:
-
Use a Structurally Unrelated Inhibitor: Employ another selective NaV1.7 inhibitor with a different chemical structure. Consistent results with both compounds strengthen the evidence for an on-target effect.[5]
-
Use a Negative Control: If available, use a structurally similar but inactive analog of this compound.[5]
-
Target Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce or eliminate NaV1.7 expression. The effect of this compound should be diminished or absent in these cells.[5]
-
Rescue Experiments: If the phenotype is due to NaV1.7 inhibition, it might be reversible by expressing a drug-resistant mutant of NaV1.7.
Q4: My in vivo results are not consistent. What should I check?
A4: In vivo studies introduce additional layers of complexity. Key factors to consider include:
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound can influence its effective concentration at the target site. Ensure consistent dosing, formulation, and route of administration.
-
Animal Model Variability: The genetic background, age, and health status of the animals can all contribute to variability.
-
Behavioral Testing: Ensure that behavioral tests are conducted consistently, with proper blinding and controls for environmental factors that could influence animal behavior.
Troubleshooting Guides
Problem 1: Poor Compound Solubility in Aqueous Buffers
| Possible Cause | Solution |
| Compound Precipitation | Visually inspect for precipitate. Lower the final concentration of the compound. |
| High DMSO Concentration | Keep the final DMSO concentration below 0.5%, ideally below 0.1%.[5] Run a vehicle-only control to assess solvent effects.[4] |
| pH-Dependent Solubility | Test the solubility of this compound in buffers with different pH values to find the optimal range.[4] |
| Aggregation | Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt potential aggregates.[5] |
Problem 2: Inconsistent IC50 Values
| Possible Cause | Solution |
| Compound Degradation | Prepare fresh serial dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.[4] |
| Pipetting Errors | Calibrate pipettes regularly. Use a consistent pipetting technique, especially for serial dilutions. |
| Cell Passage Number | Use cells within a defined, low passage number range, as receptor expression or signaling pathways can change over time in culture. |
| Assay Incubation Time | Optimize and standardize the incubation time with the inhibitor. |
Problem 3: High Background Signal in Assays
| Possible Cause | Solution |
| Cell Stress or Death | Ensure cells are healthy and at an optimal confluence. Use a viability stain to confirm cell health. |
| Non-Specific Binding | Optimize blocking buffers and incubation times. Test different blocking agents. |
| Incorrect Normalization | Evaluate different normalization methods. Total protein concentration or cell number can be used for normalization. |
Data Presentation
Table 1: In Vitro Potency of this compound and Related Compounds
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | hNaV1.7 | Patch Clamp | ~30 | [3] |
| PF-05089771 | hNaV1.7 | Patch Clamp | 11 | [6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage (mg/kg) | Route | Effect | Reference |
| Wild-Type Mice | 1 or 10 | Oral | Reduced capsaicin-induced flare response | [1] |
| NaV1.7NaV1.8Cre Mice | 1 or 10 | Oral | No effect on capsaicin-induced flare response | [1] |
Experimental Protocols
Protocol 1: In Vitro Electrophysiology (Whole-Cell Patch Clamp)
This protocol is a general guideline for assessing the effect of this compound on NaV1.7 currents in a heterologous expression system (e.g., HEK293 cells stably expressing hNaV1.7).
Materials:
-
HEK293 cells stably expressing hNaV1.7
-
External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES (pH 7.3)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Patch clamp rig with amplifier and data acquisition system
Procedure:
-
Prepare serial dilutions of this compound in the external solution to achieve the desired final concentrations. The final DMSO concentration should be ≤ 0.1%.
-
Plate cells at a low density to allow for easy patching of individual cells.
-
Establish a whole-cell patch clamp configuration.
-
Record baseline NaV1.7 currents by applying a voltage protocol (e.g., a depolarizing step to 0 mV from a holding potential of -120 mV).
-
Perfuse the cells with the this compound-containing external solution for a sufficient time to reach equilibrium.
-
Record NaV1.7 currents in the presence of the compound.
-
Wash out the compound with the external solution to assess reversibility.
-
Calculate the percentage of current inhibition at each concentration to determine the IC50 value.
Protocol 2: In Vivo Capsaicin-Induced Flare Model
This protocol describes a method to assess the efficacy of this compound in a mouse model of inflammatory pain.
Materials:
-
Male C57Bl/6J mice
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Capsaicin (B1668287) solution (0.1% in 70% ethanol)
-
Laser Doppler imager
Procedure:
-
Acclimate mice to the experimental room and procedures.
-
Administer this compound or vehicle orally at the desired dose (e.g., 1 or 10 mg/kg).[1]
-
After a set pre-treatment time (e.g., 60 minutes), anesthetize the mice.
-
Apply a small volume (e.g., 20 µL) of capsaicin solution to the plantar surface of the hind paw.
-
Measure the blood flow in the paw using a laser Doppler imager at regular intervals for up to 60 minutes.[1]
-
Calculate the area under the curve (AUC) of the blood flow response to quantify the flare.
-
Compare the AUC between the vehicle- and this compound-treated groups.
Visualizations
Caption: Mechanism of action of this compound in the pain pathway.
Caption: Troubleshooting workflow for experimental variability.
Caption: Experimental workflow for in vitro patch clamp assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Off-target effects of PF-05198007 in cellular assays
Welcome to the technical support center for PF-05198007. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cellular assays, with a specific focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.7.[1] NaV1.7 is predominantly expressed in peripheral sensory neurons and plays a crucial role in pain signaling.[2] this compound and its close analog, PF-05089771, are arylsulfonamide compounds that bind to the voltage-sensing domain 4 (VSD4) of the NaV1.7 channel, stabilizing it in a non-conducting state.[3]
Q2: Is this compound known for significant off-target effects?
A2: this compound is characterized as a highly selective inhibitor for NaV1.7. Extensive studies on the closely related compound, PF-05089771, have demonstrated greater than 1000-fold selectivity over the tetrodotoxin-resistant (TTX-R) NaV1.5 and NaV1.8 channels.[4] While selectivity against other NaV subtypes is also high, some level of activity at much higher concentrations can be observed. Off-target activity against a broader panel of other proteins, such as kinases, is generally not significant at concentrations effective for NaV1.7 inhibition.
Q3: What are the initial signs of potential off-target effects in my cellular assay?
A3: While this compound is highly selective, it is good practice to be aware of potential confounding factors. Signs that might suggest off-target effects, particularly at high concentrations, include:
-
Unexpected Phenotypes: The observed cellular response is inconsistent with the known function of NaV1.7 in your cell type.
-
Discrepancy with Genetic Knockdown: The phenotype observed with this compound differs from that seen with siRNA or CRISPR-mediated knockdown of NaV1.7.
-
High Concentration Requirements: The effective concentration in your assay is significantly higher than the reported IC50 for NaV1.7 (low nanomolar range).
-
Cellular Toxicity: You observe significant cell death or morphological changes at concentrations intended to be selective for NaV1.7.
Q4: How can I be confident that the observed effect is due to NaV1.7 inhibition?
A4: To validate that the observed phenotype is on-target, consider the following experimental controls:
-
Rescue Experiments: If possible, overexpressing NaV1.7 in your cells might rescue the phenotype induced by this compound.
-
Dose-Response Curve: A clear dose-response relationship that aligns with the known potency of this compound for NaV1.7 supports an on-target effect.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect at expected concentrations | 1. Low or no expression of NaV1.7 in the cell line. 2. The specific cellular process being studied is not regulated by NaV1.7. 3. Compound degradation or poor solubility in media. | 1. Confirm NaV1.7 expression using qPCR or Western blot. 2. Review literature to confirm the role of NaV1.7 in your experimental context. 3. Prepare fresh stock solutions of this compound and ensure proper solubilization. |
| High cellular toxicity observed | 1. The concentration of this compound is too high, leading to off-target effects. 2. The vehicle (e.g., DMSO) concentration is too high. 3. The cell line is particularly sensitive. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Ensure the final vehicle concentration is consistent across all conditions and is at a non-toxic level (typically <0.1%). 3. Conduct a viability assay (e.g., MTT or trypan blue exclusion) to establish a toxicity threshold. |
| Variability in experimental results | 1. Inconsistent cell passage number or confluency. 2. Inconsistent incubation times with this compound. 3. Pipetting errors. | 1. Use cells within a consistent passage number range and seed at a uniform density. 2. Standardize all incubation times. 3. Ensure accurate and consistent pipetting, especially for serial dilutions. |
Data Presentation: Selectivity Profile
While a comprehensive off-target screening dataset for this compound is not publicly available, the selectivity of its close analog, PF-05089771, provides a strong indication of its expected high specificity.
Table 1: Selectivity Profile of PF-05089771 against Human Voltage-Gated Sodium Channel Isoforms. [4]
| Channel | IC50 (μM) | Selectivity vs. hNaV1.7 |
| hNaV1.7 | 0.011 | - |
| hNaV1.1 | 0.85 | ~77-fold |
| hNaV1.2 | 0.11 | ~10-fold |
| hNaV1.3 | 11 | ~1000-fold |
| hNaV1.4 | 10 | ~909-fold |
| hNaV1.5 | 25 | >2272-fold |
| hNaV1.6 | 0.16 | ~15-fold |
| hNaV1.8 | >10 | >909-fold |
Data is for PF-05089771 and is representative of the expected selectivity for this compound.
Table 2: Off-Target Profile of PF-05089771 against a Panel of Other Receptors and Ion Channels. [5]
| Target | % Inhibition at 10 µM |
| 81 other ion channels, receptors, enzymes, and transporters | < 50% |
This data for PF-05089771 indicates a lack of significant off-target activity at a high concentration.
Experimental Protocols
To experimentally assess the potential for off-target effects of this compound, the following detailed protocols for kinase selectivity profiling and the Cellular Thermal Shift Assay (CETSA) are provided.
Protocol 1: Kinase Selectivity Profiling (KINOMEscan®)
This protocol describes a competitive binding assay to quantify the interaction of this compound with a large panel of kinases.
Objective: To identify potential off-target interactions of this compound within the human kinome.
Methodology:
-
Compound Preparation:
-
Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Serially dilute the stock solution to the desired screening concentration (e.g., 1 µM or 10 µM) in the appropriate assay buffer.
-
-
Assay Principle:
-
The assay utilizes a competition-based binding format where kinases are tagged with DNA and incubated with the test compound and an immobilized, active-site directed ligand.
-
The amount of kinase bound to the immobilized ligand is measured by quantifying the attached DNA tag using qPCR. A reduction in the amount of bound kinase in the presence of the compound indicates an interaction.
-
-
Assay Procedure (Example using KINOMEscan®):
-
Submit the prepared this compound solution to a commercial service provider (e.g., Eurofins DiscoverX).
-
Specify the desired screening panel (e.g., the full kinome panel of over 450 kinases).
-
The provider will perform the assay, incubating the compound with each kinase in the panel.
-
-
Data Analysis:
-
Results are typically provided as percent of control (%Ctrl), where the control is a DMSO vehicle.
-
A lower %Ctrl value indicates stronger binding of the compound to the kinase.
-
Hits are identified based on a pre-defined threshold (e.g., %Ctrl < 10 or < 35).
-
For any identified hits, a follow-up dose-response curve can be generated to determine the dissociation constant (Kd).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA is used to verify target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.
Objective: To confirm that this compound binds to NaV1.7 in intact cells and to assess potential off-target binding to other proteins.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing NaV1.7 to approximately 80% confluency.
-
Treat the cells with the desired concentration of this compound or a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble NaV1.7 in each sample using a suitable method such as Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble NaV1.7 as a function of temperature for both the this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization of NaV1.7.
-
This method can also be adapted for proteome-wide analysis using mass spectrometry to identify other proteins that are stabilized or destabilized by the compound, thus revealing potential off-targets.
-
Visualizations
Signaling Pathway
Caption: Role of NaV1.7 in the nociceptive signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A logical workflow for troubleshooting and identifying potential off-target effects of this compound.
References
- 1. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 2. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
Minimizing PF-05198007 degradation during experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of PF-05198007 during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial to maintain its integrity and activity. For long-term storage, it is recommended to store the compound as a solid at -20°C for up to 1 month or at -80°C for up to 6 months.[1] Stock solutions should also be stored at -80°C and used within 6 months, or at -20°C and used within 1 month.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the solid compound in anhydrous DMSO. If the compound does not dissolve readily, gentle warming to 37°C or sonication can be used to aid dissolution. For in vivo experiments, a recommended formulation involves first dissolving the compound in DMSO, and then adding other co-solvents like PEG300, Tween-80, and saline.[1][2]
Q3: Is this compound sensitive to light?
Q4: What is the stability of this compound in aqueous solutions and different pH conditions?
A4: The stability of arylsulfonamide compounds can be influenced by pH. Studies on other sulfonamides have shown that degradation can be accelerated in acidic and alkaline conditions.[3][4][5] Therefore, it is recommended to use buffers in the neutral pH range (pH 7.2-7.4) for your experiments. Avoid highly acidic or alkaline buffers to minimize the risk of hydrolysis or other pH-mediated degradation. For in vivo working solutions, it is recommended to prepare them freshly on the day of use.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, potentially due to its degradation.
| Issue | Possible Cause | Troubleshooting Steps |
| Reduced or inconsistent inhibitory effect in electrophysiology experiments. | Degradation of this compound in the experimental buffer. | - Prepare fresh working solutions of this compound for each experiment from a frozen stock. - Ensure the pH of your experimental buffer is within the neutral range (7.2-7.4). - Protect your solutions from light during the experiment. - Consider performing a concentration-response curve to verify the potency of your current stock. |
| Precipitation of the compound when diluting the DMSO stock solution into an aqueous buffer. | Low aqueous solubility of this compound. | - Increase the percentage of co-solvents (e.g., PEG300, Tween-80) in your final solution, if your experimental setup allows. - Prepare a more diluted stock solution in DMSO before adding it to the aqueous buffer. - Use sonication to aid dissolution after dilution, being careful to avoid excessive heating. |
| Variability in results between different experimental days. | Inconsistent handling or storage of this compound. | - Strictly adhere to the recommended storage conditions (see FAQ 1). - Ensure all users are following the same protocol for solution preparation and handling. - Aliquot stock solutions to minimize freeze-thaw cycles and prevent contamination. - Keep a log of stock solution preparation dates and usage. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weigh out the required amount of solid this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes to dissolve the compound.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes or gently warm to 37°C.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use volumes in amber, tightly sealed vials.
-
Store the aliquots at -80°C for up to 6 months.
Visualizations
References
Interpreting unexpected results in PF-05198007 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving the NaV1.7 inhibitor, PF-05198007.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target? A1: this compound is a potent and highly selective, small-molecule inhibitor of the voltage-gated sodium channel subtype 1.7 (NaV1.7).[1] It is a preclinical tool compound that is structurally related to PF-05089771, a compound that has been tested in clinical trials.[1][2] NaV1.7 is a channel that plays a critical role in the transmission of pain signals and is preferentially expressed in dorsal root ganglion (DRG) and sympathetic neurons.[3]
Q2: How does this compound inhibit the NaV1.7 channel? A2: this compound is a state-dependent inhibitor. It binds to the voltage-sensing domain (VSD) of domain IV of the NaV1.7 channel.[4][5] This interaction stabilizes the channel in a non-conducting, inactivated state.[4] The compound exhibits a much higher potency for inactivated channels compared to channels in a resting state, a mechanism distinct from classic pore-blocking local anesthetics.[2][4]
Q3: What is the selectivity profile of this compound against other sodium channel subtypes? A3: this compound and its close analog, PF-05089771, are highly selective for NaV1.7. For example, PF-05089771 has an IC50 of 11 nM for NaV1.7, with at least a 10-fold selectivity over other voltage-gated sodium channels, including those prevalent in the central nervous system (NaV1.1, NaV1.2, NaV1.3) and cardiac muscle (NaV1.5).[3][6] This high selectivity is crucial for minimizing off-target central nervous system (CNS) and cardiovascular (CV) side effects that often limit the use of less selective sodium channel blockers.[3]
Troubleshooting Guide: Interpreting Unexpected Results
Q1: My in vivo pain model shows minimal or no analgesic effect with this compound, even at doses that should provide adequate target engagement. Why is this happening?
A1: This is a critical and complex issue that has been observed even in clinical trials with selective NaV1.7 inhibitors.[7] Several factors could contribute to this unexpected outcome:
-
Pain Model Dependency: The contribution of NaV1.7 to nociceptor excitability can be context-dependent. Under normal conditions, NaV1.8 may be the dominant channel controlling excitability in nociceptors.[8] However, following inflammation, the role of NaV1.7 can become more prominent.[8] Therefore, the compound may show greater efficacy in an inflammatory pain model compared to a model of acute, non-inflammatory pain.
-
Neuronal Degeneracy: Nociceptors express multiple sodium channel subtypes (e.g., NaV1.7, NaV1.8, NaV1.9).[3] The biological principle of degeneracy suggests that the nervous system can achieve equivalent function using different components.[8] It is possible that in the specific context of your experiment, other channels are compensating for the inhibition of NaV1.7, thus maintaining neuronal excitability and pain signaling.
-
Insufficient Target Occupancy: While preclinical data are promising, achieving sufficient and sustained target occupancy at the peripheral nerve endings in vivo can be challenging and has been cited as a potential reason for the failure of similar compounds in clinical trials.[5][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimal in vivo efficacy.
Q2: In my whole-cell patch-clamp recordings on DRG neurons, this compound completely blocks action potentials in some cells but only has a partial effect on others. What explains this variability?
A2: This cellular-level variability is an expected outcome and provides insight into the heterogeneous nature of sensory neurons.
-
Variable Channel Expression: DRG neurons are not a homogenous population. The relative expression levels of NaV1.7, NaV1.8, and other TTX-sensitive sodium channels can vary significantly from one neuron to another.[2][8]
-
Dominant Conductance: In neurons where NaV1.7 is the predominant channel for setting the action potential threshold, its selective inhibition by this compound is likely to cause complete action potential failure.[2] In contrast, in neurons where the TTX-resistant channel NaV1.8 provides the dominant sodium conductance, blocking NaV1.7 will have a more modest effect, such as an increase in the firing threshold (rheobase) and a slight reduction in spike amplitude, but not a complete block.[2][8] In one study, this compound (30 nM) resulted in action potential failure in 6 out of 13 small-diameter DRG neurons tested.[2]
Logical Diagram of Neuronal Response:
Caption: Variable electrophysiological responses based on NaV subtype expression.
Q3: I see a significant reduction in the capsaicin-induced flare in vivo, but this doesn't correlate with strong analgesia in my primary pain assay. Is this finding contradictory?
A3: This is not contradictory and highlights the different roles of NaV1.7. The capsaicin-induced flare is a measure of peripheral neurogenic inflammation, driven by neuropeptide release from the peripheral terminals of nociceptors.[1][6]
-
Peripheral vs. Central Roles: this compound effectively blocks this peripheral release, demonstrating target engagement in the skin.[1][6] However, the overall pain response is a more complex process involving not only peripheral sensitization but also signal propagation along the axon and transmission in the spinal cord.
-
CIP Paradox: Interestingly, individuals with a congenital insensitivity to pain (CIP) due to non-functional NaV1.7 have a normal flare response.[8] This suggests that while acute pharmacological blockade of NaV1.7 inhibits the flare, the nervous system can compensate for a chronic absence of the channel.[8] Your result, therefore, confirms a key pharmacodynamic effect of the drug (peripheral target engagement) but underscores that this peripheral action may not be sufficient on its own to produce robust analgesia in your specific pain model.
Quantitative Data Summary
Table 1: Electrophysiological Effects of this compound on Mouse DRG Neurons
| Parameter | Control Value (Mean ± SEM) | After 30 nM this compound (Mean ± SEM) | Statistical Significance (p-value) |
|---|---|---|---|
| Rheobase | 173 ± 37 pA | 239 ± 47 pA | p < 0.01 |
| AP Threshold | -27.8 ± 2.0 mV | -22.8 ± 1.6 mV | p < 0.01 |
| Spike Amplitude | 43.0 ± 3.3 mV | 37.7 ± 3.9 mV | p < 0.05 |
| Upstroke Slope | 137 ± 19 mV/ms (B15284909) | 86 ± 11 mV/ms | p < 0.01 |
Data synthesized from Alexandrou et al., 2016.[1][2]
Table 2: In Vivo Effect of this compound on Capsaicin-Induced Flare in Mice
| Treatment Group | Flare Response (AUC, Mean ± SEM) | Statistical Significance (p-value vs Vehicle) |
|---|---|---|
| Vehicle | 4930 ± 751 | - |
| This compound (1 mg/kg) | 1967 ± 472 | p < 0.05 |
| This compound (10 mg/kg) | 2265 ± 382 | p < 0.05 |
Data from a study demonstrating this compound's effect in wild-type mice. The effect was absent in mice with NaV1.7 genetically deleted in nociceptors.[6]
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp on DRG Neurons
-
Cell Preparation: Dorsal root ganglia (DRG) are dissected from mice and dissociated into single cells using enzymatic digestion (e.g., collagenase/dispase) followed by mechanical trituration. Neurons are plated on coated coverslips and cultured for a short period (e.g., <24 hours).
-
Recording: Whole-cell patch-clamp recordings are performed on small-diameter (<25 µm) neurons, which are likely to be nociceptors.
-
Solutions: The external solution contains physiological concentrations of ions (NaCl, KCl, CaCl2, MgCl2, HEPES, glucose). The internal pipette solution contains a potassium-based solution (e.g., K-Gluconate) to mimic the intracellular environment.
-
Current-Clamp Protocol:
-
Establish a stable whole-cell recording.
-
Hold the neuron at a resting potential of -70 mV.
-
Inject a series of depolarizing current steps of increasing amplitude (e.g., 20 ms duration) to determine the minimum current required to elicit an action potential (rheobase).
-
Evoke single action potentials at regular intervals (e.g., every 10 seconds) using a suprathreshold current step (~1.3 x rheobase).
-
Perfuse the bath with a solution containing this compound (e.g., 30 nM) and repeat the measurements.
-
Analyze changes in rheobase, action potential threshold, amplitude, and upstroke velocity.[1][2]
-
Protocol 2: Capsaicin-Induced Flare Assay in Mice
-
Animal Preparation: Anesthetize wild-type mice.
-
Drug Administration: Administer this compound (e.g., 1 or 10 mg/kg) or vehicle orally (p.o.) as a pretreatment.
-
Flare Induction: After a set pretreatment time, topically apply a capsaicin (B1668287) solution (e.g., 0.1%) to the plantar surface of the hind paw.
-
Measurement: Measure skin blood flow using a laser Doppler imager at baseline (before capsaicin) and continuously for a period after application (e.g., 55 minutes).
-
Analysis: Quantify the flare response by calculating the area under the curve (AUC) of the blood flow measurement over time. Compare the AUC between vehicle- and this compound-treated groups.[6]
Signaling Pathway
Caption: Role of NaV1.7 in nociceptive signaling and point of inhibition.
References
- 1. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 2. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Equivalent excitability through different sodium channels and implications for the analgesic efficacy of selective drugs [elifesciences.org]
Controlling for vehicle effects in PF-05198007 in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for vehicle effects in in vivo studies involving the selective Nav1.7 inhibitor, PF-05198007.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during in vivo experiments with this compound and its vehicle, presented in a question-and-answer format.
Q1: We are observing unexpected adverse effects or toxicity in our vehicle control group. What could be the cause and how can we troubleshoot this?
A1: Unforeseen effects in a vehicle control group can confound study results. Here are potential causes and solutions:
-
Vehicle Component Toxicity: High concentrations of certain solvents like DMSO or ethanol (B145695) can be toxic. It is crucial to keep the concentration of such solvents to a minimum.
-
Formulation Instability: If the compound precipitates out of the vehicle over time, the actual administered dose will be inconsistent. Always prepare fresh formulations for each experiment and visually inspect for any precipitation.
-
Inappropriate Route of Administration: A vehicle may be well-tolerated via one route (e.g., oral gavage) but not another (e.g., intraperitoneal injection). Ensure the chosen vehicle is suitable for the intended administration route.
-
pH and Osmolality: For injectable routes, ensure the final formulation's pH is within a physiologically tolerable range (typically 6.5-7.5) and is near-isotonic to prevent tissue damage.[1]
Troubleshooting Steps:
-
Conduct a Vehicle Tolerability Study: Before commencing the main experiment, administer the vehicle alone to a small cohort of animals and monitor for any adverse effects.
-
Assess Formulation Stability: Prepare the this compound formulation and visually inspect for precipitation at time 0 and after several hours at room temperature and 4°C.
-
Optimize Vehicle Composition: If toxicity is observed, consider reducing the concentration of potentially toxic components or exploring alternative, more biocompatible vehicles.
Q2: How do we select an appropriate vehicle for oral administration of this compound, which is likely a poorly water-soluble compound?
A2: The choice of vehicle is critical for ensuring consistent delivery and bioavailability of poorly water-soluble compounds like many selective Nav1.7 inhibitors. Common vehicles for oral gavage in mice include:
-
Aqueous suspensions: Using suspending agents like carboxymethylcellulose (CMC) or methylcellulose.
-
Solutions with co-solvents: A mixture of water with a water-miscible organic solvent such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or a limited amount of DMSO.
-
Lipid-based formulations: Solutions or suspensions in oils like corn oil or sesame oil.
The selection should be based on the specific physicochemical properties of this compound. Preliminary solubility and stability studies with a few candidate vehicles are highly recommended.
Q3: We are seeing high variability in the response to this compound between animals. Could the vehicle be a contributing factor?
A3: Yes, the vehicle and its administration can significantly contribute to variability.
-
Inconsistent Formulation: Ensure the formulation is homogenous. For suspensions, vortex thoroughly before drawing each dose.
-
Inaccurate Dosing: Use appropriate and calibrated equipment for oral gavage. The technique should be consistent across all animals to ensure the full dose is delivered to the stomach.
-
Vehicle-Drug Interaction: The vehicle itself might interact with biological systems, affecting drug absorption and metabolism differently between animals. A well-characterized and inert vehicle is ideal.
Q4: What is the primary mechanism of action of this compound that we should consider when designing our in vivo studies?
A4: this compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. This channel is a key component in pain signaling pathways. It is predominantly expressed in peripheral sensory neurons where it plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli. By blocking Nav1.7, this compound is expected to reduce nociceptor excitability and subsequent pain signaling.
Quantitative Data Summary
The following table summarizes the quantitative data from an in vivo study assessing the efficacy of orally administered this compound in a mouse model of capsaicin-induced flare response.
| Treatment Group | Dose (mg/kg) | Route of Administration | Number of Animals (n) | Area Under the Curve (AUC) of Flare Response (Mean ± SEM) | % Reduction vs. Vehicle | p-value vs. Vehicle |
| Vehicle Control | - | Oral | 7 | 4930 ± 751 | - | - |
| This compound | 1 | Oral | 7 | 1967 ± 472 | 60.1% | < 0.05 |
| This compound | 10 | Oral | 7 | 2265 ± 382 | 54.1% | < 0.05 |
Experimental Protocols
Key Experiment: Capsaicin-Induced Flare Response in Mice
This protocol describes an in vivo model to assess the analgesic efficacy of this compound by measuring its effect on neurogenic inflammation.
1. Animals:
-
Adult Male C57Bl/6J Wild type (WT) mice.
2. Materials:
-
This compound
-
Vehicle (e.g., an aqueous suspension or solution suitable for oral gavage)
-
Capsaicin (B1668287) solution (0.1%)
-
Anesthetic (e.g., isoflurane)
-
Laser Doppler flowmeter
3. Experimental Procedure:
-
Grouping and Dosing:
-
Randomly assign mice to three groups: Vehicle control, this compound (1 mg/kg), and this compound (10 mg/kg).
-
Administer the vehicle or the specified dose of this compound orally.
-
-
Anesthesia and Flare Induction:
-
At 1 hour and 15 minutes post-dose, anesthetize the mice with isoflurane.
-
Maintain anesthesia and place the animal on a homeothermic blanket.
-
Topically apply 0.1% capsaicin to a defined area of the skin to induce a flare response.
-
-
Measurement of Flare Response:
-
Use a Laser Doppler flowmeter to scan the area and measure skin blood flow, which is indicative of the flare response.
-
Record measurements for the duration of the observation period (e.g., 55 minutes).
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the flare response for each animal.
-
Compare the mean AUC between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
Visualizations
Caption: Role of Nav1.7 in pain signaling and the inhibitory action of this compound.
Caption: Logical workflow for vehicle selection and troubleshooting in this compound in vivo studies.
References
How to ensure consistent PF-05198007 concentration in perfusion systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in maintaining a consistent concentration of PF-05198007 in perfusion systems.
Troubleshooting Guide: Ensuring Consistent this compound Concentration
Problem 1: Observed this compound concentration is lower than the target concentration in the perfusion system.
| Potential Cause | Troubleshooting Steps |
| Adsorption to Tubing and Components | 1. Material Selection: If possible, use tubing with low protein/drug binding properties, such as FEP (Fluorinated ethylene (B1197577) propylene) or PFA (Perfluoroalkoxy alkanes). Avoid using PVC or silicone tubing, which are known to adsorb small molecules. 2. Pre-treatment/Passivation: Before initiating the experiment, perfuse the entire system (tubing, chamber, etc.) with a high concentration of this compound (e.g., 5-10 times the target concentration) for a sufficient duration (e.g., 1-2 hours) to saturate non-specific binding sites. Follow this with a wash step using the vehicle control media before introducing the experimental concentration. 3. Reduce Surface Area: Keep the length of the tubing as short as possible to minimize the surface area available for adsorption. |
| Inadequate Mixing in the Reservoir | 1. Agitation: Ensure the reservoir containing the this compound solution is continuously and gently agitated to maintain a homogenous concentration. Use a magnetic stirrer at a low speed. 2. Visual Inspection: Periodically check the reservoir for any signs of precipitation or phase separation. |
| Precipitation in Media | 1. Solubility Check: this compound is a hydrophobic compound. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is kept to a minimum (typically <0.5%, with <0.1% being ideal) to avoid precipitation.[1][2] 2. Stepwise Dilution: When preparing the working solution, perform a stepwise dilution of the stock solution into the pre-warmed culture medium while gently vortexing to prevent precipitation.[1][3] 3. Co-solvents: If precipitation persists, consider the use of pharmaceutically acceptable co-solvents like PEG400 or Tween 80 in the final media preparation, though their effects on the experimental model should be validated.[2] |
| Degradation of this compound | 1. Fresh Solution: Prepare fresh working solutions of this compound for each experiment. Avoid using solutions that have been stored for extended periods at room temperature. 2. Storage of Stock Solutions: Store stock solutions of this compound in DMSO at -20°C for up to 1 month or at -80°C for up to 6 months.[4][5] Avoid repeated freeze-thaw cycles by preparing aliquots.[4] 3. Light Sensitivity: Protect the reservoir and tubing from direct light, as some compounds can be light-sensitive. While specific data for this compound is not available, this is a general best practice. |
Problem 2: Inconsistent or fluctuating this compound concentration over the course of the experiment.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Perfusion Flow Rate | 1. Pump Calibration: Regularly calibrate the perfusion pump to ensure a consistent and accurate flow rate. 2. Check for Blockages: Inspect the tubing and connections for any kinks, bubbles, or partial blockages that could impede flow. 3. Pulsatile Flow: If using a peristaltic pump, which can cause pulsatile flow, consider adding a pulse dampener to the system to ensure a more continuous and steady flow. |
| Leaching of substances from tubing | 1. High-Quality Tubing: Use high-quality, medical-grade tubing to minimize the risk of plasticizers or other substances leaching into the media and potentially interacting with this compound. |
| Cellular uptake and metabolism | 1. Control Experiments: Run parallel experiments with and without cells to determine the extent of drug depletion due to cellular activity. This will help in adjusting the inlet concentration to maintain the desired concentration in the presence of cells. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare the stock solution of this compound?
A1: this compound is soluble in DMSO.[4] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.[6] Store this stock solution in small aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to avoid repeated freeze-thaw cycles.[4][5]
Q2: What is the recommended final concentration of DMSO in the cell culture medium?
A2: To avoid solvent-induced cytotoxicity and effects on cellular function, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%.[1] Always include a vehicle control in your experiments with the same final DMSO concentration as the drug-treated groups.
Q3: How can I validate the concentration of this compound in my perfusion system?
A3: It is crucial to empirically validate the compound concentration. You can collect media samples from the outlet of the perfusion chamber at different time points and quantify the concentration of this compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry).[7] This will provide an accurate measure of the concentration that the cells are exposed to.
Q4: My cells are showing signs of stress or toxicity. Could it be related to the perfusion of this compound?
A4: While this compound is a selective inhibitor, off-target effects or toxicity at high concentrations are possible. Consider the following:
-
Concentration Verification: First, verify the actual concentration of this compound in your system as described in Q3.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell type.
-
Solvent Toxicity: Ensure the final DMSO concentration is not causing toxicity. Run a vehicle control with the highest DMSO concentration used.
-
Perfusion-Related Stress: Differentiate between drug-induced toxicity and mechanical stress from the perfusion system (e.g., shear stress). Run a control experiment with perfusion of the vehicle medium only.
Q5: What type of tubing is best to minimize adsorption of this compound?
A5: For hydrophobic small molecules, it is advisable to use tubing made from materials with low drug-binding properties. Fluoropolymers like FEP (Fluorinated ethylene propylene) and PFA (Perfluoroalkoxy alkanes) are generally preferred over PVC or silicone tubing.[8] If you must use other types of tubing, pre-treatment by flushing with a high concentration of the drug can help to saturate binding sites.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Perfusion
-
Prepare Stock Solution: Dissolve this compound powder in 100% DMSO to create a 10 mM stock solution.[6] Aliquot into smaller volumes and store at -80°C.[4]
-
Thaw Stock Solution: On the day of the experiment, thaw one aliquot of the 10 mM stock solution at room temperature.
-
Warm Culture Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Stepwise Dilution: To prepare a 1 µM working solution in 100 mL of medium, for example: a. Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium in a microcentrifuge tube. This creates an intermediate dilution of 100 µM. b. Gently vortex the intermediate dilution. c. Add 1 mL of the 100 µM intermediate dilution to 99 mL of pre-warmed medium in the final reservoir. d. Gently mix the final working solution. This results in a final DMSO concentration of 0.01%.
-
Final Check: Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, consider optimizing the dilution procedure or using a lower final concentration.
Protocol 2: Validation of this compound Concentration in a Perfusion System
-
System Setup: Assemble the perfusion system as you would for a typical experiment, including the cell culture chamber (with or without cells, depending on the validation goal).
-
Equilibration: Perfuse the system with the vehicle control medium for a defined period (e.g., 1-2 hours) to establish a stable baseline.
-
Introduce this compound: Start the perfusion with the this compound working solution at the desired flow rate.
-
Sample Collection: Collect samples (e.g., 100-500 µL) from the outlet of the perfusion chamber at regular intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours). Also, take a sample directly from the reservoir as a reference.
-
Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent degradation.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS or HPLC-UV.[7]
-
Data Analysis: Plot the measured concentration at the outlet over time. This will reveal the time required to reach a steady-state concentration and indicate if there is significant drug loss in the system.
Visualizations
Nav1.7 Signaling Pathway in Nociception
Caption: Simplified signaling pathway of Nav1.7 in nociceptive neurons and the inhibitory action of this compound.
Experimental Workflow for Validating this compound Concentration
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. researchgate.net [researchgate.net]
- 3. emulatebio.com [emulatebio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Boosting the Clinical Translation of Organ-on-a-Chip Technology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Patch-Clamping with PF-05198007
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing PF-05198007 in patch-clamp electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] Nav1.7 is a tetrodotoxin-sensitive (TTX-S) sodium channel that plays a crucial role in the transmission of pain signals.[2][3]
Q2: What is the mechanism of action of this compound?
This compound is an arylsulfonamide that acts as a state-dependent inhibitor of Nav1.7. It preferentially binds to and stabilizes the inactivated state of the channel, thereby inhibiting the influx of sodium ions that is necessary for the generation and propagation of action potentials in nociceptive neurons.[2][4]
Q3: In what type of cells can I expect to see effects of this compound?
This compound is most effective in cells that express Nav1.7 channels. These are predominantly found in peripheral sensory neurons, such as those in the dorsal root ganglion (DRG) and sympathetic neurons.[3] It has been shown to block a significant portion of the TTX-S current in small-diameter mouse DRG neurons.[1][2]
Q4: What are the expected effects of this compound on action potential properties?
Application of this compound to Nav1.7-expressing neurons is expected to:
-
Increase the threshold for action potential firing (rheobase).[2]
-
Depolarize the action potential threshold.[2]
-
Reduce the amplitude of the action potential.[2]
-
Decrease the upstroke slope of the action potential.[2] In some cases, it may lead to a complete block of action potential firing.[2]
Troubleshooting Guide
Issue 1: Difficulty Achieving a Gigaseal (GΩ seal)
Question: I am having trouble forming a stable high-resistance seal on my target cells after adding this compound to the external solution. What could be the cause?
Possible Causes and Solutions:
-
Compound Precipitation: this compound is typically dissolved in DMSO as a stock solution.[2] Improper dilution or supersaturation in the aqueous external solution can lead to precipitation, which can interfere with the glass-membrane interface.
-
Solution: Ensure the final DMSO concentration is low (typically ≤0.1%) and that the external solution is well-mixed and filtered (0.22 µm filter) before use.[5] Visually inspect the solution for any signs of precipitation.
-
-
Pipette Tip Contamination: The pipette tip may be getting contaminated with precipitated compound or other debris.
-
Solution: Apply positive pressure to the pipette before entering the bath to keep the tip clean.[5] Ensure your pipette solutions are fresh and properly filtered.
-
-
Cell Health: The health of your cells is critical for forming a good seal.
Issue 2: Inconsistent or No Drug Effect
Question: I am not observing the expected inhibitory effect of this compound on sodium currents, or the effect is highly variable between cells. Why might this be happening?
Possible Causes and Solutions:
-
Incorrect Voltage Protocol: this compound is a state-dependent inhibitor, meaning its binding is voltage-dependent. It has a higher affinity for the inactivated state of the Nav1.7 channel.
-
Solution: Use a voltage protocol that includes a depolarizing pre-pulse to accumulate channels in the inactivated state before the test pulse. The holding potential should be set to a level where a fraction of channels are in the inactivated state (e.g., near the V½ of inactivation).[2]
-
-
Low Expression of Nav1.7: The target cell type may not express sufficient levels of Nav1.7. While Nav1.7 is the predominant TTX-S channel in small DRG neurons, the relative expression of different sodium channel subtypes can vary.[2][8]
-
Solution: Confirm Nav1.7 expression in your cell type using molecular techniques (e.g., qPCR, immunocytochemistry) or by pharmacologically isolating the Nav1.7 current. You can use blockers for other sodium channels, such as A-803467 for Nav1.8, to isolate the TTX-S current that is primarily carried by Nav1.7.[2]
-
-
Drug Washout/Wash-in Time: The time for the drug to reach its target and for its effect to become stable may be insufficient or too long.
-
Solution: Allow for an adequate perfusion time for the drug to equilibrate in the recording chamber. Monitor the effect over time to ensure a stable baseline is reached before taking measurements.
-
-
Solution Stability: The stability of this compound in your recording solution over the course of a long experiment may be a factor.
-
Solution: Prepare fresh working solutions of this compound for each experiment. Avoid prolonged storage of diluted solutions.
-
Issue 3: High and Unstable Access Resistance (Ra)
Question: After breaking into whole-cell configuration, my access resistance is high and unstable when this compound is present. What should I do?
Possible Causes and Solutions:
-
Incomplete Membrane Rupture: The properties of the cell membrane might be subtly altered, making a clean break-in more difficult.
-
Compound-Membrane Interactions: While not specifically documented for this compound, some compounds can interact with the lipid bilayer, affecting membrane properties.
-
Solution: Ensure the final concentration of this compound is within the recommended range. If problems persist, try reducing the concentration and compensating with a more effective voltage protocol to assess inhibition.
-
Data Presentation
Table 1: Electrophysiological Effects of this compound on Small-Diameter Mouse DRG Neurons
| Parameter | Control | This compound (30 nM) | P-value |
| Action Potential Threshold | -27.8 ± 2.0 mV | -22.8 ± 1.6 mV | < 0.01 |
| Spike Amplitude | 43.0 ± 3.3 mV | 37.7 ± 3.9 mV | < 0.05 |
| Upstroke Slope | 137 ± 19 mV/ms | 86 ± 11 mV/ms | < 0.01 |
| TTX-S Current Block | N/A | 83.0 ± 2.7 % | N/A |
| Data are presented as mean ± SEM.[2] |
Table 2: Potency of this compound and a related compound (PF-05089771) on Human Nav Channels
| Channel Subtype | PF-05089771 IC₅₀ (nM) |
| hNav1.7 | 11 |
| hNav1.1 | >10,000 |
| hNav1.2 | >10,000 |
| hNav1.3 | 1,100 |
| hNav1.4 | >10,000 |
| hNav1.5 | >10,000 |
| hNav1.6 | 190 |
| hNav1.8 | >10,000 |
| Selectivity was assessed at the unique half-inactivation voltage for each channel.[2] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Nav1.7 Currents
-
Cell Preparation: Use cells endogenously expressing Nav1.7 (e.g., small-diameter DRG neurons) or a heterologous expression system (e.g., HEK293 cells stably expressing hNav1.7).[2]
-
Solutions:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.3 with CsOH. Filter with a 0.22 µm filter.
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH. To isolate Nav1.7 currents from other voltage-gated channels, other blockers (e.g., for K⁺ and Ca²⁺ channels) may be added. To isolate TTX-S currents in DRG neurons, include a Nav1.8 blocker like 1 µM A-803467.[2]
-
-
Pipettes: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.
-
Recording:
-
Establish a whole-cell configuration.
-
Hold the cell at a potential of -100 mV.
-
To assess state-dependent block, use a voltage protocol that holds the cell at the V½ of inactivation for several seconds before a test pulse to 0 mV. For hNav1.7 in HEK293 cells, the mean V½ of inactivation is approximately -77.7 mV.[2]
-
Apply this compound via a perfusion system and allow the current to stabilize before recording.
-
Record sodium currents in response to depolarizing voltage steps.
-
Protocol 2: Current-Clamp Recording to Measure Action Potential Parameters
-
Cell Preparation: Isolate small-diameter DRG neurons.
-
Solutions: Use physiological internal and external solutions (e.g., K-gluconate based internal solution).
-
Recording:
-
Establish a whole-cell current-clamp configuration.
-
Measure the resting membrane potential.
-
Inject a series of depolarizing current steps of increasing amplitude to determine the minimum current required to elicit an action potential (rheobase).[2]
-
Apply this compound and repeat the current step injections.
-
Analyze changes in rheobase, action potential threshold, amplitude, and upstroke slope.[2]
-
Visualizations
Caption: Mechanism of action of this compound on the Nav1.7 channel.
Caption: Standard workflow for a patch-clamp experiment with this compound.
Caption: A logical flow for troubleshooting common patch-clamp issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. Equivalent excitability through different sodium channels and implications for the analgesic efficacy of selective drugs [elifesciences.org]
Technical Support Center: Mitigating Potential Cytotoxicity of PF-05198007
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential in vitro cytotoxicity of PF-05198007, a potent and selective NaV1.7 inhibitor, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected levels of cell death in our cultures treated with high concentrations of this compound. What are the initial troubleshooting steps?
A1: When encountering unexpected cytotoxicity, it is crucial to first rule out experimental artifacts. We recommend the following initial verification steps:
-
Confirm Compound Concentration: Double-check all calculations for stock solution preparation and serial dilutions to ensure the final concentration in your assay is accurate.
-
Assess Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is within the tolerated range for your specific cell line, typically below 0.5%.[1] Include a vehicle-only control in your experiments.
-
Evaluate Compound Stability and Solubility: Verify that this compound is stable and soluble in your culture medium for the duration of the experiment. Compound precipitation or degradation can lead to inconsistent results or the formation of more toxic byproducts.[1]
-
Check for Assay Interference: Some compounds can interfere with the readouts of common cytotoxicity assays (e.g., MTT, LDH). Include appropriate controls to test for any direct interaction of this compound with your assay reagents.
Q2: How can we differentiate between a cytotoxic and a cytostatic effect of this compound?
A2: A cytotoxic effect results in cell death, whereas a cytostatic effect inhibits cell proliferation without killing the cells.[1] To distinguish between these two outcomes, you can perform a time-course experiment and measure both cell viability (e.g., using a trypan blue exclusion assay or a fluorescence-based live/dead stain) and total cell number (e.g., using a cell counter or a DNA-binding dye like CyQUANT).
-
Cytotoxicity is indicated by a decrease in the percentage of viable cells and a reduction in the total cell number over time.[1]
-
Cytostaticity is characterized by a plateau in the total cell number while the percentage of viable cells remains high.[1]
Q3: What are the potential mechanisms of cytotoxicity for a NaV1.7 inhibitor like this compound at high concentrations?
A3: While this compound is a selective NaV1.7 inhibitor, high concentrations may lead to off-target effects or compound-specific toxicity.[2] Potential mechanisms could include:
-
Off-Target Ion Channel Blockade: At high concentrations, the selectivity of this compound might decrease, leading to the inhibition of other voltage-gated sodium channels (e.g., NaV1.5 in cardiac tissue, or CNS-expressed isoforms) which could disrupt essential cellular functions.[2][3]
-
Mitochondrial Dysfunction: Many small molecule drugs can impair mitochondrial function, leading to a decrease in cellular energy production and the initiation of apoptotic pathways.[4]
-
Oxidative Stress: The compound or its metabolites might induce the production of reactive oxygen species (ROS), leading to cellular damage.[4]
-
Disruption of Cellular Homeostasis: Inhibition of ion channels can lead to imbalances in intracellular ion concentrations, which can trigger stress responses and cell death pathways.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cytotoxicity observed at concentrations intended to be non-toxic. | Intrinsic toxicity of the compound at the tested concentrations. | Perform a detailed dose-response curve to accurately determine the IC50 value for cytotoxicity. Consider reducing the incubation time with the compound.[1] |
| Cell line-specific sensitivity. | Investigate the expression levels of NaV1.7 and other NaV subtypes in your cell line. Test the compound on a panel of different cell lines to assess specificity. | |
| Variable cytotoxicity results between experiments. | Experimental variability. | Standardize cell seeding density, passage number, and ensure consistent incubation times and conditions (temperature, CO2, humidity). Always use freshly prepared compound dilutions. |
| Compound precipitation in culture medium. | Visually inspect the culture medium for any signs of precipitation after adding this compound. Test the solubility of the compound in the culture medium beforehand. If solubility is an issue, consider using a lower concentration or a different formulation strategy. | |
| Cell death is observed, but the suspected mechanism (e.g., apoptosis) is not confirmed. | Multiple cell death pathways are activated. | Use a panel of assays to investigate different cell death mechanisms, such as apoptosis (caspase activation, Annexin V staining), necrosis (LDH release, propidium (B1200493) iodide uptake), and autophagy. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using an MTT Assay
This protocol outlines the steps to assess the effect of this compound on cell metabolic activity, a common indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Compound Treatment: Remove the existing medium from the wells and add 100 µL of the compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 2: Mitigating Cytotoxicity with an Antioxidant Co-treatment
If oxidative stress is a suspected mechanism of cytotoxicity, co-treatment with an antioxidant like N-acetylcysteine (NAC) can be investigated.
Materials:
-
All materials from Protocol 1
-
N-acetylcysteine (NAC)
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Compound and Co-treatment Preparation:
-
Prepare serial dilutions of this compound.
-
Prepare a separate set of this compound dilutions that also contain a fixed, non-toxic concentration of NAC (e.g., 1-5 mM).
-
Include controls for vehicle, this compound alone, and NAC alone.
-
-
Treatment: Add the prepared solutions to the respective wells.
-
Follow-up: Continue with steps 4-8 from Protocol 1 to assess if the presence of NAC mitigates the cytotoxic effects of this compound.
Visualizations
Caption: Initial troubleshooting workflow for unexpected cytotoxicity.
Caption: Hypothetical signaling pathway for drug-induced cytotoxicity.
References
Adjusting PF-05198007 experimental protocols for different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PF-05198007, a potent and selective inhibitor of the Nav1.7 voltage-gated sodium channel.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective arylsulfonamide inhibitor of the voltage-gated sodium channel Nav1.7.[1] It exhibits a state-dependent block, preferentially binding to the inactivated state of the channel. This interaction with the voltage-sensing domain (VSD) of domain IV stabilizes the channel in a non-conducting conformation, thereby inhibiting the initiation and propagation of action potentials in nociceptive neurons.
Q2: In which cell lines can I use this compound?
A2: this compound is most commonly studied in Human Embryonic Kidney (HEK293) cells stably expressing recombinant Nav1.7 channels and in primary cultures of dorsal root ganglion (DRG) neurons, which endogenously express Nav1.7.[2][3] The human neuroblastoma cell line SH-SY5Y also endogenously expresses Nav1.7 and can be a suitable model for investigating the effects of this compound on a neuronal cell line.[3][4] The choice of cell line will depend on the specific research question, such as studying the compound's direct effect on the channel in a heterologous expression system or its effect on neuronal excitability in a more physiologically relevant context.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C. For experiments, the stock solution is diluted to the final working concentration in the extracellular recording solution or cell culture medium. It is crucial to ensure the final DMSO concentration in the experimental medium is low (typically ≤ 0.1%) to avoid solvent-induced effects on the cells.
Q4: What is the recommended working concentration for this compound?
A4: The optimal working concentration of this compound depends on the cell type and the specific Nav1.7 splice variant being studied. For in vitro electrophysiology experiments, concentrations typically range from 1 nM to 100 nM.[1] A 30 nM concentration has been shown to block a significant portion of the Nav1.7-mediated current in mouse DRG neurons.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound and PF-05089771 against Mouse Nav Subtypes
| Compound | Nav1.7 (nM) | Nav1.6 (nM) | Nav1.1 (nM) |
| This compound | 5.2 | 149 | 174 |
Data extracted from patch clamp experiments on recombinantly expressed mouse Nav subtypes.[2]
Table 2: Inhibitory Potency (IC50) of PF-05089771 against Human Nav Subtypes
| Channel | IC50 (nM) |
| hNav1.7 | 11 |
| hNav1.1 | >10,000 |
| hNav1.2 | 1,200 |
| hNav1.3 | 1,800 |
| hNav1.4 | >10,000 |
| hNav1.5 | >10,000 |
| hNav1.6 | 160 |
| hNav1.8 | >10,000 |
This compound has a similar pharmacodynamic profile to PF-05089771. Data from experiments on heterologously expressed human Nav channels.[1][5]
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording in HEK293 Cells Expressing Nav1.7
Objective: To measure the effect of this compound on Nav1.7 currents.
Materials:
-
HEK293 cells stably expressing human Nav1.7
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Extracellular (bath) solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Intracellular (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH)
-
This compound stock solution (10 mM in DMSO)
-
Patch-clamp rig with amplifier and data acquisition system
Methodology:
-
Cell Preparation: Plate HEK293-hNav1.7 cells onto glass coverslips 24-48 hours before the experiment.
-
Solution Preparation: Prepare and filter extracellular and intracellular solutions. On the day of the experiment, dilute the this compound stock solution into the extracellular solution to the desired final concentrations.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the extracellular solution.
-
Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish a gigaohm seal (>1 GΩ) on a single cell and rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -120 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
-
Compound Application: Perfuse the cell with the extracellular solution containing this compound for a sufficient time to reach equilibrium before recording the currents again using the same voltage protocol.
-
Data Analysis: Measure the peak inward current at each voltage step before and after compound application. Calculate the percentage of inhibition and, if applicable, construct a dose-response curve to determine the IC₅₀ value.
Protocol 2: Current-Clamp Recording in Cultured Dorsal Root Ganglion (DRG) Neurons
Objective: To assess the effect of this compound on the excitability of sensory neurons.
Materials:
-
Primary DRG neuron culture
-
Neurobasal medium supplemented with B27 and NGF
-
Extracellular and intracellular solutions (as in Protocol 1, but KCl can be used instead of CsF in the intracellular solution for current-clamp)
-
This compound stock solution
-
Patch-clamp rig
Methodology:
-
Cell Culture: Isolate DRGs from rodents and culture them on laminin/poly-D-lysine coated coverslips for 1-3 days.[6][7]
-
Recording:
-
Perform whole-cell patch-clamp in current-clamp mode.
-
Inject a series of depolarizing current steps of increasing amplitude to determine the rheobase (the minimum current required to elicit an action potential).
-
Inject a suprathreshold current pulse to elicit a train of action potentials.
-
-
Compound Application: Perfuse the neuron with this compound and repeat the current injection steps.
-
Data Analysis: Measure changes in rheobase, action potential threshold, and the number of action potentials fired in response to the suprathreshold stimulus.
Troubleshooting Guides
Issue 1: Unstable Recordings or Loss of Seal
-
Possible Cause: Poor cell health, debris in the recording solution, or mechanical instability.
-
Troubleshooting Steps:
-
Ensure cells are healthy and not overgrown. Use cells from a low passage number.
-
Filter all recording solutions on the day of the experiment.
-
Ensure the recording setup is free from vibrations.
-
Fire-polish the pipette tip to create a smoother surface for sealing.
-
Issue 2: No or Small Sodium Currents
-
Possible Cause: Low expression of Nav1.7 channels, incorrect voltage protocol, or channel rundown.
-
Troubleshooting Steps:
-
Verify Nav1.7 expression in your cell line using immunocytochemistry or Western blotting.
-
Ensure your voltage protocol is appropriate for activating Nav1.7 channels (they activate at relatively hyperpolarized potentials).
-
Minimize the time between obtaining the whole-cell configuration and recording to reduce current rundown.
-
Consider using the perforated patch-clamp technique to maintain the intracellular environment.
-
Issue 3: High Variability in IC50 Values
-
Possible Cause: Inconsistent compound concentration, temperature fluctuations, or differences in cell passage number.
-
Troubleshooting Steps:
-
Prepare fresh dilutions of this compound for each experiment.
-
Maintain a constant temperature during recordings, as channel gating is temperature-sensitive.
-
Use cells within a consistent range of passage numbers, as channel expression can change over time in culture.
-
Issue 4: this compound Appears Ineffective
-
Possible Cause: Compound degradation, incorrect cell line, or presence of a Nav1.7 splice variant with lower sensitivity.
-
Troubleshooting Steps:
-
Verify the integrity of your this compound stock solution.
-
Confirm that your cell line expresses a this compound-sensitive Nav1.7 channel.
-
Be aware of different splice variants of Nav1.7 that may exhibit different pharmacological properties.
-
Visualizations
Caption: Mechanism of action of this compound on the Nav1.7 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Nav1.7: A Conserved SCN9A Natural Antisense Transcript Expressed in Dorsal Root Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized primary dorsal root ganglion cell culture protocol for reliable K+ current patch-clamp recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in PF-05198007-Based Pain Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing PF-05198007 for pain research. Our goal is to enhance experimental reproducibility by providing detailed methodologies and addressing common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in pain research?
A1: this compound is a potent, orally active, and selective arylsulfonamide inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] It serves as a preclinical tool compound to investigate the role of Nav1.7 in nociceptor physiology and pain signaling.[2][3] Due to its high selectivity, it is often used as a control to confirm Nav1.7 blockade in various experimental models.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound functions by blocking the Nav1.7 sodium channel, which is a key determinant of pain sensation.[3][4] These channels are predominantly expressed in peripheral sensory neurons and play a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[3][5][6] By inhibiting Nav1.7, this compound reduces nociceptor excitability, thereby dampening the transmission of pain signals.[3][5]
Q3: What are the key differences between this compound and PF-05089771?
A3: this compound and PF-05089771 are closely related arylsulfonamide Nav1.7 inhibitors with nearly identical pharmacological selectivity profiles.[2] this compound is primarily used as a preclinical tool compound, while PF-05089771 has been investigated in clinical trials.[1][7]
Q4: What are some known off-target effects of this compound?
A4: While this compound is highly selective for Nav1.7, as with any pharmacological agent, the potential for off-target effects should be considered. High concentrations may lead to interactions with other Nav channel subtypes or other unintended molecular targets.[8] It is crucial to use the lowest effective concentration and include appropriate controls to validate that the observed effects are mediated by Nav1.7 inhibition.
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound for in vivo administration.
-
Question: My this compound is not dissolving properly for my animal experiments. What is the recommended procedure?
-
Answer: this compound can be challenging to dissolve. Here are two validated protocols for preparing solutions for oral administration:[1]
-
Protocol 1 (Aqueous-based):
-
Create a stock solution of this compound in DMSO.
-
For the final solution, use a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add the DMSO stock to PEG300 and mix thoroughly.
-
Add Tween-80 and mix again.
-
Finally, add Saline to reach the final volume.
-
This method should yield a clear solution with a solubility of at least 3.75 mg/mL.[1]
-
-
Protocol 2 (Oil-based):
-
Create a stock solution of this compound in DMSO.
-
For the final solution, use a vehicle of 10% DMSO and 90% Corn Oil.
-
Add the DMSO stock to the corn oil and mix thoroughly.
-
This method should also yield a clear solution with a solubility of at least 3.75 mg/mL.[1]
-
-
Pro-Tip: If you observe precipitation, gentle heating and/or sonication can aid in dissolution.[1] Always prepare fresh solutions for your experiments to ensure stability and potency.
-
Issue 2: Inconsistent or no effect of this compound in our electrophysiology experiments.
-
Question: We are not observing the expected block of Nav1.7 currents in our patch-clamp recordings. What could be the issue?
-
Answer: Several factors can contribute to a lack of effect in electrophysiology experiments:
-
Compound Stability: Ensure that your stock solution of this compound is stored correctly. For long-term storage, it is recommended to keep it at -80°C (up to 6 months) and for short-term use at -20°C (up to 1 month).[9] Avoid repeated freeze-thaw cycles by preparing aliquots.
-
Washout Period: this compound has slow kinetics of block, and a full washout can take 20-30 minutes.[2] Ensure your experimental design accounts for this extended washout period to observe the reversal of the block.
-
Voltage Protocol: The inhibitory effect of some Nav1.7 blockers can be state-dependent, meaning their binding affinity can be influenced by the conformational state of the channel (resting, open, or inactivated). Review your voltage protocols to ensure they are appropriate for detecting the effects of this compound.
-
Accurate Concentration: Verify the final concentration of this compound in your recording chamber. Inaccurate dilutions can lead to a diminished or absent effect.
-
Issue 3: High variability in behavioral responses in our animal pain models.
-
Question: We are seeing significant variability in the analgesic effect of this compound in our mouse model of inflammatory pain. How can we improve reproducibility?
-
Answer: High variability in animal models can be a significant challenge. Here are some key considerations:
-
Appropriate Controls: To confirm that the observed analgesic effect is due to Nav1.7 blockade, include a control group with Nav1.7 knockout mice (e.g., Nav1.7Nav1.8Cre mice). In these animals, this compound should not produce a significant effect.[10]
-
Pharmacokinetics: The timing of behavioral testing relative to drug administration is critical. The peak plasma concentration and half-life of this compound should be considered to ensure that testing is conducted during the optimal window of drug exposure.
-
Model-Specific Efficacy: The efficacy of Nav1.7 inhibitors can vary depending on the pain model used. While they have shown effects in models of acute and inflammatory pain, their role in some models of neuropathic pain is less clear.[6][11] Ensure the chosen model is appropriate for investigating Nav1.7-mediated pain.
-
Target Engagement: Achieving sufficient target engagement in vivo can be a challenge.[12] The doses used in published studies (e.g., 1 and 10 mg/kg orally in mice) can serve as a starting point, but dose-response studies may be necessary to determine the optimal dose for your specific model and experimental conditions.[10]
-
Data Summary
In Vitro Electrophysiology Data
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
| TTX-S Current Block | Small-diameter mouse DRG neurons | 30 nM | 83.0 ± 2.7% block | [2] |
| Action Potential Threshold | Small-diameter mouse DRG neurons | 30 nM | Significant depolarization | [2] |
| Spike Amplitude | Small-diameter mouse DRG neurons | 30 nM | Reduction | [2] |
| Upstroke Slope | Small-diameter mouse DRG neurons | 30 nM | Reduction | [2] |
| Rheobase | Small-diameter mouse DRG neurons | Not specified | Significant increase | [13] |
In Vivo Behavioral Data
| Animal Model | Species | This compound Dose (Oral) | Effect | Reference |
| Capsaicin-induced Flare | Wild-type mice | 1 mg/kg and 10 mg/kg | Significant reduction in flare response | [10] |
| Capsaicin-induced Flare | Nav1.7Nav1.8Cre mice | 1 mg/kg and 10 mg/kg | No effect | [10] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology on DRG Neurons
-
Cell Preparation: Acutely dissociate dorsal root ganglion (DRG) neurons from mice.
-
Solutions: Use an external solution containing (in mM): 140 NaCl, 3 KCl, 2 MgCl2, 2 CaCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. The internal solution should contain (in mM): 140 KCl, 2 MgCl2, 1 EGTA, 10 HEPES, and 4 ATP-Mg, adjusted to pH 7.3 with KOH.
-
Recording:
-
Perform whole-cell patch-clamp recordings at room temperature.
-
To isolate TTX-sensitive (TTX-S) currents, which are predominantly carried by Nav1.7 in small-diameter DRG neurons, apply a Nav1.8 blocker such as A-803467 (1 µM).[2]
-
Use appropriate voltage protocols to elicit and measure Nav1.7 currents.
-
-
Drug Application:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in the external solution to the desired final concentration (e.g., 30 nM) immediately before application.[2]
-
Apply the solution to the recording chamber via a perfusion system.
-
-
Washout: Perfuse the chamber with the drug-free external solution for at least 20-30 minutes to ensure complete washout.[2]
Protocol 2: Capsaicin-Induced Flare Model in Mice
-
Animals: Use adult male C57Bl/6J wild-type mice and Nav1.7Nav1.8Cre mice as a negative control.[1]
-
Drug Administration:
-
Prepare this compound for oral gavage at doses of 1 mg/kg and 10 mg/kg using one of the validated solubilization methods described in the Troubleshooting Guide.[1]
-
Administer the compound or vehicle to the mice.
-
-
Capsaicin (B1668287) Application: After a predetermined pretreatment time, topically apply a 0.1% capsaicin solution to the plantar surface of the hind paw.
-
Flare Measurement:
-
Measure skin blood flow using a laser Doppler imager before and after capsaicin application.
-
The flare response is quantified as the area under the curve of the blood flow measurement over time (e.g., 55 minutes).[1]
-
-
Data Analysis: Compare the flare response between vehicle-treated and this compound-treated animals in both wild-type and knockout strains.
Visualizations
Caption: Role of Nav1.7 in Nociceptive Signaling and Site of Action for this compound.
Caption: General experimental workflow for in vitro and in vivo studies with this compound.
Caption: A logical approach to troubleshooting irreproducible results in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
- 4. pnas.org [pnas.org]
- 5. Nociceptor Overexpression of NaV1.7 Contributes to Chronic Muscle Pain Induced by Early-Life Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of PF-05198007 and PF-05089771: Efficacy and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Potent Nav1.7 Inhibitors
In the landscape of non-opioid analgesics, the voltage-gated sodium channel Nav1.7 has emerged as a critical target. Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, are linked to inherited pain disorders, while loss-of-function mutations result in a congenital inability to experience pain. This has spurred the development of selective Nav1.7 inhibitors. Among these are two closely related arylsulfonamide compounds developed by Pfizer: PF-05089771, a clinical candidate, and PF-05198007, a preclinical tool compound. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, to aid researchers in their drug development endeavors.
At a Glance: Key Pharmacological Attributes
Both this compound and PF-05089771 are potent and selective inhibitors of the Nav1.7 channel.[1] Published research indicates that this compound possesses a nearly identical pharmacological selectivity profile to PF-05089771, with only marginal differences in potency.[1] Both compounds exhibit a state-dependent mechanism of action, preferentially binding to the inactivated state of the Nav1.7 channel.[2]
Quantitative Analysis: Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of PF-05089771 against a panel of human voltage-gated sodium channels. The data for this compound is reported to be very similar.[1]
| Target | PF-05089771 IC50 (nM) | Selectivity vs. hNav1.7 |
| hNav1.7 | 11 | - |
| hNav1.1 | 850 | ~77-fold |
| hNav1.2 | 110 | 10-fold |
| hNav1.3 | >10,000 | >909-fold |
| hNav1.4 | >10,000 | >909-fold |
| hNav1.5 | 25,000 | ~2273-fold |
| hNav1.6 | 160 | ~15-fold |
| hNav1.8 | >10,000 | >909-fold |
| Data sourced from Alexandrou et al., 2016 and commercially available data sheets.[3][4] |
In Vivo Efficacy: Preclinical and Clinical Findings
This compound: In a preclinical mouse model, oral administration of this compound was shown to reduce the flare response induced by capsaicin (B1668287), a component of chili peppers that activates pain receptors. This effect is indicative of the compound's ability to block Nav1.7 channels in peripheral sensory neurons.
PF-05089771: This compound has progressed to clinical trials. In a Phase II study for painful diabetic peripheral neuropathy, PF-05089771 did not demonstrate a statistically significant improvement in pain scores compared to placebo.[5] However, in a model of inflammatory pain in mice induced by Complete Freund's Adjuvant (CFA), PF-05089771 did show an analgesic effect.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons
This protocol is a generalized procedure for assessing the inhibitory effects of compounds on Nav1.7 channels in native neurons.
-
Cell Preparation: Dorsal root ganglia are dissected from rodents and enzymatically and mechanically dissociated to obtain a single-cell suspension of sensory neurons. These neurons are then plated on coverslips for electrophysiological recording.
-
Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. The standard external solution typically contains (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to a pH of 7.4. The internal pipette solution usually contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with a pH of 7.3.
-
Giga-ohm Seal and Whole-Cell Configuration: A glass micropipette with a resistance of 2-5 MΩ is brought into contact with the membrane of a DRG neuron. Gentle suction is applied to form a high-resistance seal (gigaseal). Further suction is applied to rupture the cell membrane and achieve the whole-cell configuration.
-
Voltage-Clamp Protocol: To assess the effect on Nav1.7 channels, the neuron is voltage-clamped at a holding potential of -100 mV. A series of depolarizing voltage steps (e.g., to 0 mV for 50 ms) are applied to elicit sodium currents.
-
Compound Application: this compound or PF-05089771 is applied to the external solution at varying concentrations.
-
Data Analysis: The peak sodium current is measured before and after compound application. The concentration-response curve is then plotted to determine the IC50 value.
Capsaicin-Induced Flare Model in Mice
This in vivo model is used to assess the ability of a compound to block neurogenic inflammation mediated by peripheral nociceptors.
-
Animal Acclimatization: Mice are acclimatized to the experimental environment to minimize stress-induced variability.
-
Compound Administration: this compound or a vehicle control is administered orally at a predetermined time before the capsaicin challenge.
-
Capsaicin Injection: A small volume (e.g., 20 µL) of capsaicin solution (e.g., 0.1-1% in a vehicle of saline, ethanol, and Tween 80) is injected subcutaneously into the plantar surface of the mouse's hind paw.[6]
-
Flare Response Measurement: The area of erythema (redness) that develops around the injection site, known as the flare, is measured at specific time points after capsaicin injection. This can be done by tracing the flare onto a transparent sheet and calculating the area or using imaging techniques.
-
Data Analysis: The area of the flare in the compound-treated group is compared to the vehicle-treated group to determine the percentage of inhibition.
Conclusion
This compound and PF-05089771 are highly potent and selective Nav1.7 inhibitors with remarkably similar pharmacological profiles. While this compound has served as a valuable preclinical tool, the clinical trial results for PF-05089771 in painful diabetic neuropathy highlight the challenges in translating potent Nav1.7 inhibition into broad clinical analgesia. The data and protocols presented in this guide offer a foundational resource for researchers working to overcome these challenges and advance the development of novel pain therapeutics targeting Nav1.7. Further research, including head-to-head in vivo comparisons in various pain models, will be crucial to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 5. Efficacy of the Nav1.7 blocker PF-05089771 in a randomised, placebo-controlled, double-blind clinical study in subjects with painful diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The capsaicin test in mice for evaluating tachykinin antagonists in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of PF-05198007 Cross-Reactivity with Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of PF-05198007, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. The data presented is based on studies of PF-05089771, a compound with an identical pharmacological selectivity profile to this compound. This analysis is intended to assist researchers in evaluating the selectivity of this compound and its potential for off-target effects.
Quantitative Cross-Reactivity Data
The inhibitory activity of this compound's analogue, PF-05089771, was assessed against a panel of human voltage-gated sodium channel (Nav) isoforms. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the channel's activity, are summarized in the table below. Lower IC50 values indicate higher potency.
| Ion Channel Subtype | IC50 (μM) | Selectivity Fold (vs. Nav1.7) |
| Nav1.7 | 0.011 | 1 |
| Nav1.1 | 0.85 | 77 |
| Nav1.2 | 0.11 | 10 |
| Nav1.3 | >10 | >909 |
| Nav1.4 | >10 | >909 |
| Nav1.5 | >10 | >909 |
| Nav1.6 | 0.16 | 15 |
| Nav1.8 | >10 | >909 |
Data sourced from Alexandrou et al., 2016.[1]
Experimental Protocols
The cross-reactivity data was generated using automated patch-clamp electrophysiology. This technique allows for the high-throughput screening of ion channel modulators by directly measuring the ionic currents flowing through the channels in response to voltage changes.
Cell Line Preparation and Maintenance
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the specific human Nav channel isoforms (Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.7, or Nav1.8) were used.
-
Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Preparation for Electrophysiology: On the day of the experiment, cells were detached from the culture flask using a non-enzymatic cell dissociation solution. The cells were then washed with an extracellular solution and resuspended to a final concentration of 1-2 x 10^6 cells/mL.
Automated Patch-Clamp Electrophysiology
-
Instrument: A PatchXpress 7000A automated patch-clamp system was utilized for the electrophysiological recordings.
-
Solutions:
-
Intracellular Solution (in mM): 135 CsF, 5 NaCl, 2 MgCl2, 10 EGTA, and 10 HEPES, pH adjusted to 7.3 with CsOH.
-
Extracellular Solution (in mM): 138 NaCl, 2 CaCl2, 5.4 KCl, 1 MgCl2, 10 Glucose, and 10 HEPES, pH adjusted to 7.4 with NaOH.
-
-
Voltage Protocol: To assess the inhibitory effect of the compound, a specific voltage protocol was applied to the cells. From a holding potential of -120 mV, the cells were depolarized to a voltage that elicits a peak inward sodium current. The compound's effect was measured by the reduction in this peak current. To specifically assess the effect on the inactivated state of the channels, a pre-pulse to a depolarized potential was applied before the test pulse.
-
Data Acquisition and Analysis: Whole-cell currents were recorded and analyzed using the PatchXpress software. The peak sodium current was measured before and after the application of different concentrations of the test compound. The IC50 values were determined by fitting the concentration-response data to a Hill equation.
Visualizations
Signaling Pathway of Voltage-Gated Sodium Channels
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro selectivity profile of PF-05198007, a potent Nav1.7 sodium channel inhibitor, with other relevant Nav1.7-targeting compounds. The data presented is compiled from publicly available research to assist in the evaluation of this compound as a tool for preclinical pain research.
Comparative Selectivity Profile of Nav1.7 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other notable Nav1.7 inhibitors against a panel of human voltage-gated sodium channel (Nav) subtypes. Lower IC50 values indicate higher potency. The data highlights the selectivity of these compounds for Nav1.7 over other Nav isoforms, which is a critical attribute for minimizing off-target effects.
| Compound | Nav1.1 (μM) | Nav1.2 (μM) | Nav1.3 (μM) | Nav1.4 (μM) | Nav1.5 (μM) | Nav1.6 (μM) | Nav1.7 (μM) | Nav1.8 (μM) | Nav1.9 (μM) |
| This compound * | 0.174[1] | - | - | - | - | 0.149[1] | 0.0052 [1] | - | - |
| PF-05089771 | 0.85 | 0.11 | 11 | 10 | >10[2] | 0.16 | 0.011 [1] | >10[2] | - |
| TC-N 1752 | >30 | - | 0.3[3] | 0.4[3] | 1.1[3] | - | 0.17 [3] | 2.2 (rat)[4] | 1.6[3] |
| A-803467 | - | >1 | >1 | - | >1 | - | >1 | 0.008 | - |
| ProTx-II | - | - | - | - | - | - | 0.0003 [5] | - | - |
*Data for this compound is for the mouse Nav channels, while data for other compounds are primarily for human Nav channels unless otherwise specified. This compound and PF-05089771 are reported to have nearly identical pharmacological selectivity profiles[1].
Experimental Methodologies
The in vitro selectivity of Nav1.7 inhibitors is predominantly assessed using electrophysiological techniques, particularly the whole-cell patch-clamp method. Due to the need for high-throughput screening in drug discovery, these experiments are often performed on automated patch-clamp (APC) platforms.
Automated Patch-Clamp Electrophysiology
Objective: To determine the concentration-dependent inhibition of various Nav channel subtypes by a test compound and calculate the IC50 values.
General Protocol:
-
Cell Lines: Stably transfected mammalian cell lines (e.g., HEK293 or CHO cells) individually expressing the human alpha subunit of each Nav channel subtype (Nav1.1-Nav1.8) are used.
-
Cell Preparation: Cells are cultured to an appropriate confluency and then harvested to create a single-cell suspension for use on the APC platform.
-
APC Platform: Instruments such as the PatchXpress, IonWorks, Qube, or SyncroPatch are utilized for high-throughput recordings. These systems automate the process of cell capture, seal formation, whole-cell access, voltage control, and compound application.
-
Solutions:
-
Extracellular (Bath) Solution (typical composition in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
-
Intracellular (Pipette) Solution (typical composition in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3. Cesium fluoride (B91410) is often used to block potassium channels and improve seal quality.
-
-
Voltage-Clamp Protocol: To assess the state-dependent block of the Nav channels, specific voltage protocols are employed. A common approach to determine the potency of inhibitors that bind preferentially to the inactivated state of the channel involves:
-
A holding potential of -120 mV to ensure channels are in the resting state.
-
A depolarizing prepulse to the half-inactivation potential (V½) of the specific Nav subtype for a duration of 500 ms (B15284909) to 5 seconds. This promotes the transition of a significant population of channels to the inactivated state, allowing for the binding of state-dependent inhibitors.
-
A brief repolarization step to -120 mV.
-
A test pulse to approximately 0 mV to elicit a sodium current from the channels that have not been blocked.
-
-
Compound Application and Data Analysis:
-
Baseline currents are recorded before the application of the test compound.
-
Increasing concentrations of the test compound (e.g., this compound) are then perfused onto the cells.
-
The peak sodium current is measured at each concentration, and the percentage of inhibition is calculated relative to the baseline current.
-
The concentration-response data are fitted to a Hill equation to determine the IC50 value for each Nav channel subtype.
-
Selectivity is determined by comparing the IC50 value for Nav1.7 to the IC50 values for the other Nav subtypes.
-
Visualizing the Experimental Process and Selectivity
To better understand the experimental workflow and the resulting selectivity profile, the following diagrams are provided.
Conclusion
The in vitro data robustly demonstrates that this compound is a highly potent and selective inhibitor of the Nav1.7 sodium channel. Its selectivity against other Nav subtypes, particularly those expressed in the central nervous system and cardiac tissue (e.g., Nav1.1, Nav1.2, Nav1.5), is a key characteristic that supports its use as a specific pharmacological tool to investigate the role of Nav1.7 in nociceptive signaling pathways. This comparative guide provides the necessary data and methodological context for researchers to confidently incorporate this compound into their in vitro studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. TC-N 1752 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, the voltage-gated sodium channel Nav1.7 stands as a pivotal target in the quest for novel analgesics. Human genetic studies have unequivocally linked loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, to a congenital inability to experience pain, validating its role in nociception. This guide provides an objective comparison of PF-05198007, a potent and selective Nav1.7 inhibitor, with other commercially available alternatives, supported by experimental data to aid in its effective use as a positive control in Nav1.7 inhibition experiments.
Overview of this compound
This compound is a preclinical tool compound characterized as a potent and selective arylsulfonamide inhibitor of the Nav1.7 sodium channel.[1] It shares a similar pharmacodynamic profile with the clinical candidate PF-05089771.[1] The mechanism of action for this class of compounds involves state-dependent binding, showing a higher affinity for the inactivated state of the Nav1.7 channel. This guide will delve into its comparative efficacy and the experimental protocols to verify its activity.
Comparative Analysis of Nav1.7 Inhibitors
The selection of an appropriate positive control is critical for the validation of any screening assay. The following tables provide a comparative summary of the in vitro potency of this compound and other known Nav1.7 inhibitors against a panel of voltage-gated sodium channels. Lower IC50 values are indicative of higher potency.
Table 1: In Vitro Potency (IC50) of this compound and Analogs against Nav Channel Subtypes
| Compound | hNav1.7 (nM) | mNav1.7 (nM) | hNav1.1 (nM) | hNav1.2 (nM) | hNav1.3 (nM) | hNav1.4 (nM) | hNav1.5 (nM) | hNav1.6 (nM) | hNav1.8 (nM) |
| This compound | - | 5.2[1] | 174[1] | - | - | - | - | 149[1] | - |
| PF-05089771 | 11[2] | 8[2] | 850[1] | 110[1] | 11000[1] | 10000[1] | 25000[1] | 160[1] | >10000[1] |
h: human, m: mouse. Data presented as IC50 in nanomolars (nM). A hyphen (-) indicates that data was not found.
Table 2: In Vitro Potency (IC50) of Alternative Nav1.7 Inhibitors
| Compound | hNav1.7 (µM) | hNav1.1 (µM) | hNav1.2 (µM) | hNav1.3 (µM) | hNav1.4 (µM) | hNav1.5 (µM) | hNav1.6 (µM) | hNav1.8 (µM) | hNav1.9 (µM) |
| TC-N 1752 | 0.17[3][4] | - | - | 0.3[3][4] | 0.4[3][4] | 1.1[3][4] | - | 2.2[5] | 1.6[3][4] |
| JNJ63955918 | 0.008[6] | >0.8[7] | >0.8[7] | - | >0.8[7] | >8[7] | >0.8[7] | - | - |
| DS-1971a | 0.0228[8] | - | - | - | - | - | - | - | - |
| ANP-230 | 7.1[9][10] | - | - | - | >151.2[9] | >151.2[9] | - | 11.4[9][10] | 6.7[9][10] |
| Ralfinamide | 37.1[9] | - | - | - | 37.3[9] | 15.4[9] | - | - | - |
| Hs1a | 0.0269 | 0.0194 | 0.082 | 0.107 | >3 | >3 | 0.0192 | - | - |
Data presented as IC50 in micromolars (µM). A hyphen (-) indicates that data was not found.
Experimental Protocols
To ensure robust and reproducible results, detailed experimental protocols are essential. Below are methodologies for key experiments to characterize Nav1.7 inhibitors.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique directly measures the ionic currents through Nav channels, allowing for the precise determination of a compound's potency and its effects on channel gating properties.
Objective: To determine the concentration-dependent inhibition of Nav1.7 currents by a test compound and to assess its state-dependence.
Materials:
-
HEK293 cells stably expressing human Nav1.7 (hNav1.7).
-
Patch-clamp rig with amplifier (e.g., Axopatch 200B), digitizer, and data acquisition software (e.g., pCLAMP).
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
Test compound stock solution (e.g., in DMSO) and serial dilutions in external solution.
Procedure:
-
Culture HEK293-hNav1.7 cells to 70-80% confluency.
-
Prepare patch pipettes with a resistance of 2-5 MΩ when filled with internal solution.
-
Establish a whole-cell giga-seal on a single cell.
-
Compensate for pipette and whole-cell capacitance.
-
Apply a voltage protocol to elicit Nav1.7 currents.
-
For resting state inhibition: Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) where most channels are in the closed/resting state. Apply a depolarizing step (e.g., to 0 mV for 20 ms) to open the channels.
-
For inactivated state inhibition: Hold the membrane potential at a more depolarized level (e.g., the experimentally determined half-inactivation potential, V½, typically around -75 mV) to induce inactivation in a significant portion of the channels. Apply a similar depolarizing test pulse.
-
-
Record baseline currents in the absence of the compound.
-
Perfuse the cell with increasing concentrations of the test compound, allowing for equilibrium at each concentration before recording currents.
-
Wash out the compound to assess the reversibility of inhibition.
-
Analyze the data by measuring the peak inward current at each concentration and normalize it to the control current to generate a concentration-response curve and calculate the IC50 value.
Electrophysiology Workflow Diagram
Fluorescence-Based Membrane Potential Assay
These assays offer a higher throughput alternative to electrophysiology for screening large compound libraries. They indirectly measure Nav channel activity by detecting changes in membrane potential using voltage-sensitive dyes.
Objective: To identify inhibitors of Nav1.7 by measuring their ability to block veratridine-induced membrane depolarization.
Materials:
-
HEK293 cells stably expressing hNav1.7.
-
384-well black, clear-bottom microplates.
-
Fluorescent membrane potential dye kit (e.g., FLIPR Membrane Potential Assay Kit).
-
Veratridine (B1662332) (Nav channel activator).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Plate HEK293-hNav1.7 cells in 384-well plates and culture overnight.
-
Prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Remove the culture medium and add the dye solution to each well. Incubate for 30-60 minutes at 37°C.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the test compounds to the cell plate and pre-incubate for a specified time (e.g., 15-30 minutes).
-
Prepare a solution of veratridine in assay buffer.
-
Place the plate in the fluorescence reader and initiate kinetic reading.
-
After establishing a stable baseline, add the veratridine solution to all wells to induce depolarization.
-
Continue to record the fluorescence signal for several minutes.
-
Analyze the data by calculating the change in fluorescence in the presence of the test compound relative to vehicle control and a known inhibitor (positive control).
Nav1.7 Pain Signaling Pathway
In Vivo Validation: Capsaicin-Induced Flare Model
To confirm the activity of a Nav1.7 inhibitor in a physiological context, in vivo models are employed. The capsaicin-induced flare model is a well-established method to assess the peripheral activity of Nav1.7 inhibitors.
Objective: To evaluate the ability of a test compound to reduce the neurogenic inflammation (flare) induced by capsaicin (B1668287).
Materials:
-
Male C57Bl/6J mice.
-
Capsaicin solution (e.g., 0.1% in 7.5% Tween-80 in saline).
-
Test compound formulated for oral or other appropriate route of administration.
-
Laser Doppler flowmeter to measure skin blood flow.
Procedure:
-
Acclimate mice to the experimental setup.
-
Administer the test compound or vehicle to the mice at a predetermined time before capsaicin injection.
-
Anesthetize the mice.
-
Inject a small volume (e.g., 10 µl) of capsaicin solution intradermally into the plantar surface of the hind paw.
-
Measure the blood flow in the area surrounding the injection site using a laser Doppler flowmeter at regular intervals for up to 60 minutes.
-
The flare response is quantified as the area under the curve (AUC) of the blood flow over time.
-
Compare the flare response in compound-treated animals to that in vehicle-treated animals. A significant reduction in the flare response indicates peripheral Nav1.7 inhibition.[8]
Conclusion
This compound serves as a reliable and potent positive control for in vitro and in vivo Nav1.7 inhibition experiments. Its well-characterized selectivity profile allows for the confident validation of screening assays and the interpretation of results. By utilizing the detailed experimental protocols provided in this guide, researchers can effectively employ this compound to advance their research and development efforts in the field of pain therapeutics. The comparative data presented herein should aid in the selection of appropriate tool compounds and the interpretation of experimental outcomes in the ongoing search for novel and effective analgesics targeting Nav1.7.
References
- 1. Enhancing inactivation rather than reducing activation of Nav1.7 channels by a clinically effective analgesic CNV1014802 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a thallium flux-based functional assay for the sodium channel NaV1.7 and its utility for lead discovery and compound profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pcpr.pitt.edu [pcpr.pitt.edu]
- 8. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of PF-05198007 and Non-Selective Sodium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the selective Nav1.7 inhibitor, PF-05198007, and traditional non-selective sodium channel blockers. The information presented is intended to assist researchers and drug development professionals in understanding the key differences in mechanism, selectivity, and potential therapeutic implications of these compounds.
Executive Summary
Voltage-gated sodium channels (Navs) are critical for the initiation and propagation of action potentials in excitable cells.[1] While non-selective sodium channel blockers have been foundational in therapies for conditions like epilepsy and cardiac arrhythmias, their lack of specificity often leads to undesirable side effects.[2][3] The development of subtype-selective inhibitors, such as this compound which targets Nav1.7, represents a significant advancement in the pursuit of more targeted therapeutics with improved safety profiles. Human genetic studies have identified the Nav1.7 sodium channel as a key player in pain sensation, making it a prime target for novel analgesics.[4][5] This guide will delve into the quantitative differences in potency and selectivity, outline the experimental protocols used for their evaluation, and provide visual representations of their mechanisms of action.
Data Presentation: Comparative Selectivity and Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and representative non-selective sodium channel blockers against a panel of voltage-gated sodium channel subtypes. This quantitative data highlights the distinct selectivity profiles of these compounds.
Table 1: Inhibitory Potency (IC50) of this compound and PF-05089771 (a closely related analogue) against Human Voltage-Gated Sodium Channel Subtypes.
| Nav Subtype | This compound IC50 (nM) | PF-05089771 IC50 (nM) |
| hNav1.1 | 174 | 180 |
| hNav1.2 | - | 110 |
| hNav1.3 | - | >10,000 |
| hNav1.4 | - | >10,000 |
| hNav1.5 | - | >10,000 |
| hNav1.6 | 149 | 280 |
| hNav1.7 | 5.2 | 11 |
| hNav1.8 | - | >10,000 |
Data for this compound is for the mouse Nav subtypes, which are highly homologous to the human orthologs. Data for PF-05089771 is for human Nav subtypes.[4][6]
Table 2: Inhibitory Potency (IC50) of Non-Selective Sodium Channel Blockers against Human Voltage-Gated Sodium Channel Subtypes.
| Nav Subtype | Lidocaine (B1675312) IC50 (µM) | Carbamazepine IC50 (µM) | Phenytoin IC50 (µM) |
| hNav1.1 | - | >100 | No significant activity reported[7] |
| hNav1.2 | - | >100 | - |
| hNav1.3 | - | 86.74 | - |
| hNav1.4 | - | 45.76 | - |
| hNav1.5 | - | 22.92 | ~10[8] |
| hNav1.6 | - | >100 | - |
| hNav1.7 | 450[9] | 46.72 | - |
| hNav1.8 | 104[9] | >100 | - |
IC50 values can vary depending on the experimental conditions and voltage protocols used.[10] The data presented is a representative compilation from available literature.[6][7][8][9][11]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and non-selective sodium channel blockers.
Whole-Cell Patch-Clamp Electrophysiology for Determining IC50 Values
This protocol is a standard method for measuring the effect of compounds on voltage-gated sodium channels expressed in heterologous systems (e.g., HEK293 cells).[12][13][14][15]
1. Cell Culture and Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the desired human Nav subtype (e.g., hNav1.7) are cultured under standard conditions.
-
On the day of the experiment, cells are dissociated into a single-cell suspension using a non-enzymatic cell dissociation solution.
-
The cell suspension is then transferred to the recording chamber of the patch-clamp setup.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.2 with CsOH.
-
Compound Preparation: Test compounds (this compound, lidocaine, carbamazepine, phenytoin) are dissolved in DMSO to create high-concentration stock solutions and then diluted to the final desired concentrations in the external solution.
3. Electrophysiological Recording:
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with the internal solution and mounted on the micromanipulator.
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The cell membrane is then ruptured by applying gentle suction to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -120 mV.
-
Sodium currents are elicited by a depolarizing voltage step (e.g., to 0 mV for 20 ms).
-
A baseline recording of the sodium current is established before the application of any compound.
4. Data Acquisition and Analysis:
-
The test compound is applied to the cell via a perfusion system.
-
The sodium current is recorded at various concentrations of the compound.
-
The peak inward current at each concentration is measured and normalized to the baseline current.
-
The concentration-response data is fitted with a Hill equation to determine the IC50 value.
In Vivo Models for Efficacy Testing (Neuropathic and Inflammatory Pain)
Animal models are crucial for evaluating the potential therapeutic efficacy of sodium channel blockers.[16][17][18]
1. Animal Models:
-
Neuropathic Pain Model (e.g., Chronic Constriction Injury - CCI):
-
Adult male Sprague-Dawley rats are anesthetized.
-
The sciatic nerve is exposed, and loose chromic gut ligatures are tied around it.
-
This procedure leads to the development of mechanical allodynia and thermal hyperalgesia over several days.
-
-
Inflammatory Pain Model (e.g., Complete Freund's Adjuvant - CFA):
-
A subcutaneous injection of CFA into the plantar surface of the rat's hind paw induces a localized inflammation, resulting in thermal hyperalgesia and mechanical allodynia.
-
2. Behavioral Testing:
-
Mechanical Allodynia (von Frey Test):
-
Animals are placed in a chamber with a mesh floor.
-
Calibrated von Frey filaments are applied to the plantar surface of the paw to determine the paw withdrawal threshold.
-
-
Thermal Hyperalgesia (Hargreaves Test):
-
A radiant heat source is focused on the plantar surface of the paw.
-
The latency to paw withdrawal is measured.
-
3. Drug Administration and Efficacy Assessment:
-
The test compounds or vehicle are administered (e.g., orally or intraperitoneally) at various doses.
-
Behavioral testing is performed at different time points after drug administration.
-
The efficacy of the compound is determined by its ability to reverse the pain-related behaviors (i.e., increase paw withdrawal threshold or latency).
Mandatory Visualization
The following diagrams illustrate the signaling pathways and mechanisms of action.
References
- 1. Overview of the voltage-gated sodium channel family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Specific Roles of Sodium Channel Subtypes in Regional Anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. primescholars.com [primescholars.com]
- 4. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apconix.com [apconix.com]
- 8. Therapeutic potential for phenytoin: targeting Nav1.5 sodium channels to reduce migration and invasion in metastatic breast cancer | springermedizin.de [springermedizin.de]
- 9. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. personal.utdallas.edu [personal.utdallas.edu]
- 16. mdpi.com [mdpi.com]
- 17. Pain assessment in animal models: do we need further studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development [frontiersin.org]
The promise of a new class of non-opioid analgesics targeting the voltage-gated sodium channel Nav1.7 has been met with a series of clinical trial failures, leaving researchers and drug developers to ponder the reasons behind this translational disconnect. Despite strong genetic validation and promising preclinical data, selective Nav1.7 inhibitors, exemplified by Pfizer's PF-05089771, have largely failed to demonstrate significant pain relief in human trials. This guide delves into the evidence, comparing the clinical performance of PF-05089771 with other Nav1.7 inhibitors and dissecting the potential reasons for their downfall.
The allure of Nav1.7 as a therapeutic target stems from the observation that individuals with loss-of-function mutations in the SCN9A gene, which encodes the Nav1.7 channel, are congenitally insensitive to pain.[1][2][3] This genetic evidence spurred a significant research and development effort to create selective inhibitors that could replicate this phenotype pharmacologically. However, the journey from bench to bedside has been fraught with challenges.
Clinical Trial Performance of PF-05089771: A Case Study in Failure
PF-05089771, a potent and selective Nav1.7 inhibitor, progressed to Phase II clinical trials for various pain indications, including painful diabetic peripheral neuropathy (DPN), postoperative dental pain, and inherited erythromelalgia.[4][5][6] However, the results were largely disappointing.
In a key study for painful diabetic neuropathy (NCT02215252), PF-05089771 failed to show a statistically significant improvement in pain scores compared to placebo.[4][7] While a slight trend towards pain reduction was observed, the effect was not clinically meaningful and was smaller than that of the active comparator, pregabalin.[7][8] As a result, the study did not proceed to its second part, and development for this indication was halted.[7][8]
Similarly, in a trial for postoperative dental pain, while PF-05089771 did show a statistically significant improvement over placebo, its efficacy was only about half that of ibuprofen.[4] A small study in patients with inherited erythromelalgia, a rare condition caused by gain-of-function mutations in Nav1.7, did show a reduction in heat-induced pain after a single high dose, but the small sample size limited the statistical power of these findings.[4][9]
The table below summarizes the key clinical trial outcomes for PF-05089771.
| Clinical Trial Identifier | Indication | Comparator(s) | Primary Endpoint | Outcome |
| NCT02215252 | Painful Diabetic Peripheral Neuropathy | Placebo, Pregabalin | Change in weekly average pain score | Not statistically significant vs. placebo; less effective than pregabalin.[4][7][8] |
| NCT01529346 | Postoperative Dental Pain | Placebo, Ibuprofen | Pain relief | Statistically significant vs. placebo, but half as effective as ibuprofen.[4] |
| NCT01769274 | Inherited Erythromelalgia | Placebo | Change in heat-induced pain | Reduction in pain observed, but the study had a very small number of participants.[4] |
A Class-Wide Problem: Other Nav1.7 Inhibitors Stumble
The struggles of PF-05089771 are not an isolated case. Other selective Nav1.7 inhibitors have also faced significant hurdles in clinical development. Vixotrigine (BIIB074) and TV-45070 are other notable examples of Nav1.7 inhibitors that have not yet demonstrated robust efficacy in late-stage trials for various neuropathic pain conditions.[8] This consistent lack of translation from preclinical promise to clinical success suggests a more fundamental issue with targeting Nav1.7 selectively.
Unraveling the Reasons for Failure: A Multifaceted Puzzle
Several hypotheses have been proposed to explain the clinical trial failures of selective Nav1.7 inhibitors:
-
Pharmacokinetic Challenges: One prominent theory suggests that poor pharmacokinetic properties, such as high plasma protein binding, may lead to insufficient concentrations of the drug at the target site in the peripheral nerves.[8] This could mean that despite potent in vitro activity, the inhibitors are not reaching Nav1.7 channels in sufficient numbers to produce a meaningful analgesic effect.
-
Disconnect Between Preclinical Models and Human Pain: The animal models used in preclinical studies may not accurately reflect the complexity of human pain conditions.[1][10] Most preclinical studies focus on evoked pain in genetically homogenous rodent populations, whereas clinical trials enroll diverse patient populations with chronic pain that may have different underlying mechanisms.[1][10]
-
The "Threshold-Setting" Role of Nav1.7: Nav1.7 is believed to act as a "threshold-setting" channel, amplifying small depolarizations in nociceptors.[9] While inhibiting this channel might raise the threshold for pain perception, it may not be sufficient to block the large, sustained barrage of signals that occurs in chronic pain states. Other sodium channel subtypes, such as Nav1.8, may play a more dominant role in the transmission of intense pain signals.[11]
-
Redundancy and Compensation: The nervous system has a remarkable capacity for adaptation. It is possible that upon blockade of Nav1.7, other sodium channel subtypes or alternative signaling pathways compensate to maintain nociceptive signaling. Less selective sodium channel blockers have shown better efficacy in some cases, potentially by targeting multiple channels.[1]
-
Central vs. Peripheral Action: While Nav1.7 is primarily expressed in the peripheral nervous system, some research suggests a potential role in the central nervous system as well. The peripherally restricted nature of some inhibitors like PF-05089771 might limit their overall analgesic effect if central mechanisms are also involved in certain pain states.
Experimental Protocols: A Look at the Methodology
To understand the clinical trial results, it is crucial to examine the experimental design. The following provides a generalized overview of the protocol for a typical Phase II trial of a Nav1.7 inhibitor in painful diabetic neuropathy, based on the publicly available information for the PF-05089771 trial (NCT02215252).
Objective: To assess the efficacy and safety of the Nav1.7 inhibitor compared to placebo in patients with painful diabetic peripheral neuropathy.
Design: A randomized, double-blind, placebo-controlled, multi-center study.
Patient Population: Adult patients with a confirmed diagnosis of diabetes mellitus and a history of daily, symmetrical pain in the lower limbs for at least 6 months, with a baseline pain score of 4 or higher on an 11-point Numeric Rating Scale (NRS).
Treatment:
-
Investigational Arm: Oral administration of the Nav1.7 inhibitor at a fixed dose, twice daily.
-
Placebo Arm: Oral administration of a matching placebo, twice daily.
-
Active Comparator Arm (optional but recommended): Oral administration of an approved treatment for neuropathic pain (e.g., pregabalin) to establish assay sensitivity.
Study Periods:
-
Screening Phase (up to 4 weeks): To determine patient eligibility.
-
Baseline Phase (1 week): Patients record their pain scores daily.
-
Treatment Phase (4-12 weeks): Patients receive the randomized treatment.
-
Follow-up Phase (1-2 weeks): To assess any remaining effects after treatment discontinuation.
Endpoints:
-
Primary Endpoint: Change from baseline in the weekly average of the daily pain score on the 11-point NRS at the end of the treatment period.
-
Secondary Endpoints:
-
Proportion of patients with ≥30% and ≥50% reduction in pain score.
-
Changes in sleep interference scores.
-
Patient Global Impression of Change (PGIC).
-
Incidence of adverse events.
-
Statistical Analysis: The primary efficacy analysis is typically an analysis of covariance (ANCOVA) on the change from baseline in the pain score, with treatment as a factor and baseline pain score as a covariate.
Visualizing the Landscape
To better understand the context of Nav1.7 inhibition, the following diagrams illustrate the pain signaling pathway and a generalized workflow of a clinical trial.
Caption: Simplified diagram of the pain signaling pathway and the site of action for Nav1.7 inhibitors.
Caption: Generalized workflow of a randomized controlled clinical trial for an analgesic drug.
The Future of Nav1.7 Inhibition: A Path Forward?
The clinical setbacks with selective Nav1.7 inhibitors have tempered the initial excitement but have not extinguished hope. The field is now exploring several new avenues:
-
Combination Therapies: Co-administering Nav1.7 inhibitors with other analgesics that have different mechanisms of action could lead to synergistic effects.[9]
-
Targeting Multiple Sodium Channels: Developing drugs that inhibit both Nav1.7 and other key pain-related sodium channels, such as Nav1.8, might provide more robust analgesia.[12]
-
Improved Drug Delivery: Strategies to enhance the delivery of inhibitors to the peripheral nerves could overcome pharmacokinetic limitations.
-
Patient Stratification: Identifying patient populations who are most likely to respond to Nav1.7 inhibition based on their specific pain phenotype or genetic makeup could lead to more successful trials.
-
Alternative Modalities: The development of monoclonal antibodies targeting Nav1.7 represents a novel approach that may offer improved selectivity and pharmacokinetic profiles.[13]
References
- 1. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. tandfonline.com [tandfonline.com]
- 5. PF-05089771 - Wikipedia [en.wikipedia.org]
- 6. A Review of the Therapeutic Targeting of SCN9A and Nav1.7 for Pain Relief in Current Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of the Nav1.7 blocker PF-05089771 in a randomised, placebo-controlled, double-blind clinical study in subjects with painful diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharmadive.com [biopharmadive.com]
- 13. biorxiv.org [biorxiv.org]
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel, non-opioid analgesics has identified the voltage-gated sodium channel Nav1.7 as a highly promising target. Grounded in human genetic studies of individuals with rare pain disorders, the inhibition of Nav1.7 offers a tantalizing prospect for potent and specific pain relief. Aryl sulfonamides have emerged as a prominent class of Nav1.7 inhibitors, advancing into clinical trials and providing invaluable lessons for the future of pain drug development. This guide provides a comprehensive comparison of these agents, detailing their performance, the experimental methods used to evaluate them, and the critical lessons learned from their journey through the clinical development pipeline.
The Allure and Challenge of Targeting Nav1.7
The rationale for targeting Nav1.7 is compelling: individuals with loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, are congenitally insensitive to pain. Conversely, gain-of-function mutations lead to debilitating pain syndromes. This strong genetic validation has fueled extensive research and development efforts. However, the clinical translation of selective Nav1.7 inhibitors has been fraught with challenges, including difficulties in achieving the required target engagement, suboptimal pharmacokinetic properties, and a disconnect between preclinical models and clinical reality.[1][2][3][4]
Aryl Sulfonamide Nav1.7 Inhibitors: A Comparative Analysis
Aryl sulfonamides represent a key chemical class of Nav1.7 inhibitors that have been extensively investigated. These compounds typically bind to the voltage-sensor domain 4 (VSD4) of the Nav1.7 channel, a distinct mechanism from local anesthetics that block the channel's pore.[5] Below is a comparative overview of key aryl sulfonamide Nav1.7 inhibitors that have undergone significant preclinical and clinical evaluation.
Quantitative Data Presentation
Table 1: Preclinical Profile of Selected Aryl Sulfonamide Nav1.7 Inhibitors
| Compound | hNav1.7 IC50 (nM) | hNav1.5 IC50 (nM) | Selectivity (Nav1.5/Nav1.7) | Key Preclinical Findings | Reference |
| PF-05089771 | ~11-28 | >30,000 | >1,000-fold | Showed efficacy in rodent models of inflammatory and neuropathic pain. | [4][6] |
| GX-674 | 0.1 (inactivated state) | >10,000 | >100,000-fold | Potent and highly selective state-dependent inhibitor. | [7][8] |
| Compound 10o | 0.64 | 33,610 | >50,000-fold | Demonstrated analgesic activity in a mouse visceral pain model. | [9][10] |
| GDC-0276 | Potent (specific IC50 not disclosed) | Highly selective | >1000-fold | Favorable preclinical pharmacokinetic profile. | [11][12] |
| AM-2099 | Potent (specific IC50 not disclosed) | Highly selective | >1000-fold | Favorable pharmacokinetic profile in rats and dogs; effective in a mouse histamine-induced scratching model. | [13] |
Note: IC50 values can vary depending on the specific assay conditions, particularly the holding potential used in electrophysiology experiments, which influences the conformational state of the channel.
Table 2: Clinical Trial Outcomes for Key Aryl Sulfonamide Nav1.7 Inhibitors
| Compound | Indication | Phase | Outcome | Key Lessons Learned | Reference |
| PF-05089771 | Painful Diabetic Peripheral Neuropathy | II | Failed to meet primary endpoint (no significant pain reduction vs. placebo). | Challenges in achieving sufficient target engagement at the site of action; potential disconnect between preclinical models and clinical pain states. | [3][4] |
| Postoperative Dental Pain | II | Showed some efficacy but was less effective than ibuprofen. | Highlights the high bar for demonstrating clinically meaningful analgesia. | [3] | |
| Inherited Erythromelalgia | II | Showed a reduction in pain, but the study was small. | Suggests that patient stratification based on genetic markers may be a viable strategy. | [3] | |
| GDC-0276 | Healthy Volunteers | I | Generally well-tolerated, with a pharmacokinetic profile supporting further investigation. Liver transaminase elevations were observed at higher doses. | Importance of careful safety monitoring, particularly for off-target effects. | [12] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of Nav1.7 inhibitors. Below are outlines of key methodologies.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard technique for characterizing the potency and selectivity of ion channel modulators.
-
Objective: To measure the inhibitory effect of compounds on Nav1.7 and other Nav channel isoforms.
-
Cell Lines: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human Nav channel of interest (e.g., hNav1.7, hNav1.5).[14][15]
-
Recording Configuration: Whole-cell voltage-clamp mode.[16][17]
-
Solutions:
-
Internal (Pipette) Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
External (Bath) Solution (in mM): e.g., 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Voltage Protocol:
-
Cells are typically held at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in the resting state.
-
To assess state-dependent inhibition, holding potentials are varied to favor the inactivated state (e.g., -60 mV).[18]
-
Currents are elicited by a depolarizing voltage step (e.g., to 0 mV).
-
-
Data Analysis: The peak inward sodium current is measured before and after the application of the test compound at various concentrations. The concentration-response data are fitted to a Hill equation to determine the IC50 value.[7]
Formalin-Induced Inflammatory Pain Model
This widely used rodent model assesses a compound's efficacy against both acute and tonic inflammatory pain.[19][20]
-
Objective: To evaluate the analgesic effect of a test compound on inflammatory pain.
-
Procedure:
-
Animals are habituated to the testing environment.[22]
-
A dilute solution of formalin (e.g., 2-5% in saline) is injected into the plantar surface of one hind paw.[19][22]
-
The animal is immediately placed in an observation chamber.
-
Pain-related behaviors, such as licking, biting, and flinching of the injected paw, are quantified over a period of up to 60 minutes.[21][22]
-
The response is typically biphasic: Phase I (0-10 minutes) represents acute nociception, and Phase II (15-60 minutes) reflects inflammatory pain.[20][22]
-
-
Drug Administration: The test compound is administered (e.g., orally or intraperitoneally) at a predetermined time before the formalin injection.[19]
-
Data Analysis: The duration or frequency of pain behaviors in the drug-treated group is compared to a vehicle-treated control group.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a common method for inducing neuropathic pain in rodents, mimicking some aspects of human nerve injury.[23][24]
-
Objective: To assess the efficacy of a test compound in alleviating neuropathic pain.
-
Surgical Procedure:
-
Behavioral Testing:
-
Mechanical Allodynia: The paw withdrawal threshold to a non-noxious mechanical stimulus is measured using von Frey filaments. A decrease in the withdrawal threshold indicates allodynia.
-
Thermal Hyperalgesia: The paw withdrawal latency to a thermal stimulus (e.g., a radiant heat source) is measured. A shorter withdrawal latency indicates hyperalgesia.
-
-
Drug Administration: The test compound is administered after the development of neuropathic pain behaviors.
-
Data Analysis: The reversal of allodynia and hyperalgesia in the drug-treated group is compared to a vehicle-treated control group.
Visualizing the Landscape: Pathways and Workflows
To better understand the context of aryl sulfonamide Nav1.7 inhibitor development, the following diagrams illustrate the pain signaling pathway, the drug discovery workflow, and the challenges in clinical translation.
References
- 1. criver.com [criver.com]
- 2. Novel non-opioid analgesics in pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Arylsulfonamide Nav1.7 Inhibitors: IVIVC, MPO Methods, and Optimization of Selectivity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety, Tolerability, and Pharmacokinetics of GDC-0276, a Novel NaV1.7 Inhibitor, in a First-in-Human, Single- and Multiple-Dose Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nanion.de [nanion.de]
- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 16. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Whole-cell patch-clamp recording and parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 20. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 21. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 22. TRPA1 mediates formalin-induced pain - PMC [pmc.ncbi.nlm.nih.gov]
- 23. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 24. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
This guide provides a detailed comparison of the discontinued (B1498344) clinical candidate PF-05198007 with other novel sodium channel Nav1.7 antagonists. The Nav1.7 voltage-gated sodium channel is a genetically validated analgesic target, and its antagonists have been a focal point of pain research. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, selectivity, and safety data, alongside detailed experimental protocols.
Introduction to Nav1.7 Antagonists
The Nav1.7 channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals. Genetic studies have shown that loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience pain. This has made the development of selective Nav1.7 antagonists a promising strategy for pain therapy. This compound was one such candidate that, despite showing promise, was discontinued due to safety concerns. This guide benchmarks this compound against other notable Nav1.7 antagonists, including GDC-0310 and the clinical-stage compound VX-150, to provide a comparative perspective for future drug development efforts.
Quantitative Comparison of Nav1.7 Antagonists
The following tables summarize the key in vitro and in vivo characteristics of this compound, GDC-0310, and VX-150, based on available preclinical and clinical data.
Table 1: In Vitro Potency and Selectivity
| Compound | Nav1.7 IC50 (nM) | Nav1.8 IC50 (nM) | Nav1.5 IC50 (nM) | Selectivity vs. Nav1.5 | Reference |
| This compound | 11 | >30,000 | 1,600 | ~145-fold | |
| GDC-0310 | 17 | >30,000 | >30,000 | >1,765-fold | |
| VX-150 | 27 | Not Reported | Not Reported | Selective |
Table 2: In Vivo Efficacy in Preclinical Pain Models
| Compound | Animal Model | Efficacy Endpoint | Effective Dose | Reference |
| This compound | Formalin-induced pain (rat) | Reduction in flinching | 30 mg/kg | |
| GDC-0310 | CFA-induced thermal hyperalgesia (rat) | Reversal of hyperalgesia | 10 mg/kg | |
| VX-150 | Dental pain (human) | Reduction in pain intensity | 1500 mg |
Table 3: Clinical Development and Safety Profile
| Compound | Highest Development Phase | Key Safety Findings | Status | Reference |
| This compound | Phase 1 | Liver enzyme elevations (ALT/AST) | Discontinued | |
| GDC-0310 | Phase 1 | Well-tolerated in single doses | Terminated | |
| VX-150 | Phase 2 | Generally well-tolerated | Discontinued |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and comparison of results.
Automated Patch Clamp Electrophysiology for Nav1.7 Potency
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound on the human Nav1.7 channel expressed in a stable cell line (e.g., HEK293).
-
Cell Culture: HEK293 cells stably expressing the human Nav1.7 channel are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Electrophysiology: Whole-cell patch clamp recordings are performed using an automated patch clamp system (e.g., QPatch or Patchliner).
-
Voltage Protocol: Cells are held at a holding potential of -120 mV. Nav1.7 currents are elicited by a 20 ms (B15284909) depolarization step to 0 mV, followed by a repolarization to -120 mV. This is repeated at a frequency of 0.1 Hz.
-
Compound Application: Test compounds are serially diluted to a range of concentrations and applied to the cells for a 5-10 minute incubation period before recording.
-
Data Analysis: The peak inward current at 0 mV is measured before and after compound application. The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Formalin-Induced Pain Model
This protocol describes a widely used model of inflammatory pain to assess the in vivo efficacy of Nav1.7 antagonists.
-
Animals: Adult male Sprague-Dawley rats (200-250 g) are used. Animals are habituated to the testing environment before the experiment.
-
Compound Administration: The test compound or vehicle is administered via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the formalin injection.
-
Formalin Injection: A 50 µL injection of 5% formalin is administered subcutaneously into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after the formalin injection, the animal is placed in an observation chamber. The number of flinches of the injected paw is counted for a set period, typically in 5-minute blocks for 60 minutes. The pain response occurs in two phases: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-60 minutes).
-
Data Analysis: The total number of flinches during the late phase is compared between the compound-treated and vehicle-treated groups. A significant reduction in flinching indicates analgesic efficacy.
Visualizations
The following diagrams illustrate key concepts related to Nav1.7 function and the experimental workflow for its assessment.
A Comparative In Vivo Efficacy Analysis: PF-05198007 and Gabapentinoids in Preclinical Pain Models
For Immediate Release
This guide provides a comprehensive comparison of the in vivo efficacy of the novel Nav1.7 inhibitor, PF-05198007, and the widely used gabapentinoids (gabapentin and pregabalin) in preclinical models of pain. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to inform future research and development in analgesics.
Executive Summary
This compound, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, has shown efficacy in models of inflammatory pain, notably in reducing the capsaicin-induced flare response. Gabapentinoids, such as gabapentin (B195806) and pregabalin (B1679071), are established first-line treatments for neuropathic pain and have demonstrated broad efficacy across various preclinical models, including those of nerve injury and inflammation. Their primary mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels.
This guide presents an indirect comparison of these compounds by examining their performance in similar preclinical pain models. The available data suggests that while this compound shows promise in modulating inflammatory pain mechanisms, gabapentinoids have a more extensively documented and broader efficacy profile in preclinical models of neuropathic pain.
Data Presentation: Quantitative Comparison of In Vivo Efficacy
The following tables summarize the available quantitative data from separate preclinical studies. It is crucial to note that these studies were not conducted in parallel, and therefore, direct comparisons should be made with caution, considering potential variations in experimental conditions.
Table 1: Efficacy in Inflammatory Pain Models
| Compound | Model | Species | Dose | Route of Administration | Primary Outcome Measure | Efficacy |
| This compound | Capsaicin-induced flare | Mouse | 1 and 10 mg/kg | Oral | Reduction of flare area | Significantly reduced flare response.[1][2] |
| Gabapentin | Capsaicin-induced secondary hyperalgesia | Human | 1200 mg | Oral | Area of secondary hyperalgesia | Profoundly suppressed established cutaneous sensitization.[3] |
| Pregabalin | Carrageenan-induced thermal hyperalgesia | Rat | 10 and 30 mg/kg | Oral | Paw withdrawal latency | Reduced heat hyperalgesia.[4] |
| Pregabalin | Formalin-induced pain (Phase 2) | Rat | 10 and 30 mg/kg | Oral | Paw licking/biting time | Reduced nociceptive behaviors.[4] |
Table 2: Efficacy in Neuropathic Pain Models
| Compound | Model | Species | Dose | Route of Administration | Primary Outcome Measure | Efficacy |
| Gabapentin | Chronic Constriction Injury (CCI) | Rat | 100 mg/kg | Intraperitoneal | Paw withdrawal threshold (mechanical allodynia) & Paw withdrawal latency (thermal hyperalgesia) | Significantly attenuated mechanical allodynia and thermal hyperalgesia.[5] |
| Pregabalin | Chronic Constriction Injury (CCI) | Rat | 30 mg/kg | Intraperitoneal | Paw withdrawal latency (thermal hyperalgesia) & Paw withdrawal threshold (mechanical hyperalgesia) | Significantly decreased thermal and mechanical hyperalgesia.[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Inflammatory Pain Models
1. Capsaicin-Induced Flare Model (for this compound)
-
Objective: To assess the effect of this compound on neurogenic inflammation.
-
Animals: Wild-type mice.
-
Procedure:
-
Animals are orally pre-treated with this compound (1 and 10 mg/kg) or vehicle.
-
After a set pre-treatment time, a 0.1% solution of capsaicin (B1668287) is applied to the skin of the hind paw.
-
The area of the resulting flare (vasodilation) is measured over a period of approximately 55 minutes.
-
The area under the curve (AUC) for the flare response is calculated and compared between treated and vehicle groups.[2]
-
2. Carrageenan-Induced Thermal Hyperalgesia Model (for Pregabalin)
-
Objective: To evaluate the anti-hyperalgesic effect of pregabalin in an inflammatory pain model.
-
Animals: Male Wistar rats.
-
Procedure:
-
A baseline paw withdrawal latency to a thermal stimulus (e.g., radiant heat) is measured.
-
Inflammation is induced by injecting a 1% carrageenan solution into the plantar surface of the hind paw.
-
At the peak of inflammation, animals are treated with pregabalin (10 and 30 mg/kg, p.o.) or vehicle.
-
Paw withdrawal latency to the thermal stimulus is measured at various time points post-treatment to assess the reversal of thermal hyperalgesia.[4]
-
Neuropathic Pain Models
1. Chronic Constriction Injury (CCI) Model (for Gabapentin)
-
Objective: To assess the efficacy of gabapentin in a model of peripheral nerve injury-induced neuropathic pain.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level.
-
Four loose ligatures are placed around the nerve with absorbable chromic gut sutures.
-
Animals are allowed to recover for a period (e.g., 14 days) for the development of neuropathic pain behaviors.
-
Gabapentin (100 mg/kg, i.p.) or saline is administered.
-
Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold.
-
Thermal hyperalgesia is assessed using a plantar test to measure the paw withdrawal latency to a radiant heat source.[5][7]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Gabapentin suppresses cutaneous hyperalgesia following heat-capsaicin sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Superiority of capsaicin 8% patch versus oral pregabalin on dynamic mechanical allodynia in patients with peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Assessing the Translational Potential of PF-05198007: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the preclinical research findings for PF-05198007, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. By objectively comparing its performance with alternative Nav1.7 inhibitors and presenting detailed experimental data, this document aims to facilitate an informed assessment of its translational potential for the development of novel analgesics.
Executive Summary
This compound is a preclinical arylsulfonamide compound that demonstrates high potency and selectivity for the Nav1.7 sodium channel, a genetically validated target for pain therapeutics. Structurally related to the clinical candidate PF-05089771, this compound acts by binding to the voltage-sensor domain of domain IV of the Nav1.7 channel, thereby stabilizing its inactivated state. Preclinical studies highlight its ability to modulate nociceptor function, as evidenced by its inhibition of the tetrodotoxin-sensitive (TTX-S) sodium current in dorsal root ganglion (DRG) neurons and its efficacy in reducing the capsaicin-induced flare response in vivo. While direct head-to-head clinical data is unavailable for this compound, this guide consolidates the existing preclinical data and draws comparisons with other known Nav channel inhibitors to provide a framework for evaluating its therapeutic promise.
Data Presentation: Quantitative Comparison of Nav Channel Inhibitors
The following tables summarize the inhibitory potency (IC50) of this compound and other relevant Nav channel inhibitors. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: Inhibitory Potency (IC50) of this compound against Mouse Voltage-Gated Sodium Channels
| Channel Subtype | IC50 (nM) | Hill Slope |
| mNav1.7 | 5.2 | 1.1 |
| mNav1.6 | 149 | 1.5 |
| mNav1.1 | 174 | 0.7 |
Data sourced from Alexandrou et al., 2016.
Table 2: Inhibitory Potency (IC50) of PF-05089771 (Clinical Candidate) against Human and Rodent Nav Channels
| Channel Subtype | IC50 (nM) |
| hNav1.7 | 11 |
| mNav1.7 | 8 |
| rNav1.7 | 171 |
| hNav1.1 | 850 |
| hNav1.2 | 110 |
| hNav1.3 | 11000 |
| hNav1.4 | 10000 |
| hNav1.5 | >10000 |
| hNav1.6 | 160 |
| hNav1.8 | >10000 |
Data sourced from Alexandrou et al., 2016 and Tocris Bioscience.
Table 3: Comparative Inhibitory Potency (IC50) of Alternative Nav Channel Inhibitors
| Compound | Target Channel(s) | IC50 (nM) | Species | Reference |
| A-803467 | hNav1.8 | 8 | Human | Jarvis et al., 2007[1][2] |
| hNav1.2, 1.3, 1.5, 1.7 | ≥1000 | Human | Jarvis et al., 2007[1][2] | |
| Carbamazepine | INa(T) (Neuro-2a cells) | 56000 | Mouse | Wu et al., 2022[3] |
| INa(L) (Neuro-2a cells) | 18000 | Mouse | Wu et al., 2022[3] | |
| hNav1.7 (use-dependent) | 46720 | Human | DeMarco et al., 2019[4] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the inhibitory potency and selectivity of this compound on voltage-gated sodium channels.
Cell Lines: HEK293 cells stably expressing mouse Nav1.1, Nav1.6, or Nav1.7 channels.
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.3 with NaOH.
-
Internal Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES, pH 7.3 with CsOH.
Voltage-Clamp Protocol:
-
Cells were clamped at a holding potential of -90 mV.
-
To assess the potency of this compound on the inactivated state of the channel, a depolarizing pre-pulse to the Vhalf of inactivation for each channel subtype was applied for 500 ms (B15284909).
-
A subsequent test pulse to 0 mV for 20 ms was used to elicit sodium currents.
-
Concentration-response curves were generated by applying increasing concentrations of this compound.
-
Data were fitted with a Hill equation to determine the IC50 values.
Isolation of TTX-S current in DRG neurons:
-
Small-diameter dorsal root ganglion (DRG) neurons were isolated from adult mice.
-
The Nav1.8 blocker A-803467 (1 µM) was used to isolate the TTX-sensitive (TTX-S) sodium current.
-
This compound (30 nM) was then applied to determine its effect on the remaining TTX-S current, which is predominantly carried by Nav1.7 channels. Application of 30 nM this compound blocked an average of 83.0 ± 2.7% of the total TTX-S current in these neurons.[5]
In Vivo Capsaicin-Induced Flare Model
Objective: To evaluate the in vivo efficacy of this compound in a model of neurogenic inflammation.
Animal Model: Male C57BL/6 mice.
Procedure:
-
Mice were orally administered with vehicle or this compound (1 and 10 mg/kg).
-
After a 30-minute pre-treatment period, 0.1% capsaicin (B1668287) was applied topically to the dorsal surface of the hind paw.
-
The flare response, indicative of vasodilation due to neuropeptide release, was measured as an increase in skin blood flow using a laser Doppler imager.
-
Blood flow was monitored for 55 minutes post-capsaicin application.
-
The area under the curve (AUC) of the blood flow response was calculated to quantify the total flare response.
Key Findings: Oral pre-treatment with this compound at both 1 and 10 mg/kg significantly reduced the capsaicin-induced flare response in wild-type mice.[5] This effect was absent in mice with a conditional knockout of Nav1.7 in nociceptors, confirming the on-target effect of the compound.
Mandatory Visualizations
References
- 1. pnas.org [pnas.org]
- 2. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization in Inhibitory Effectiveness of Carbamazepine in Voltage-Gated Na+ and Erg-Mediated K+ Currents in a Mouse Neural Crest-Derived (Neuro-2a) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Key Findings of the Arylsulfonamide Nav1.7 Inhibitor PF-05198007
A Comparative Guide for Researchers
This guide provides a detailed comparison of key findings from the original publication of PF-05198007, a potent and selective arylsulfonamide inhibitor of the voltage-gated sodium channel Nav1.7. The content is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon the initial characterization of this compound. This compound serves as a crucial preclinical tool for interrogating the role of Nav1.7 in nociceptor physiology.[1][2]
Core Findings on this compound's Activity
The foundational research demonstrated that this compound is a potent and selective inhibitor of the human Nav1.7 channel.[1][3][4] This selectivity is critical for dissecting the specific contribution of Nav1.7 to pain signaling, as this channel is considered a key determinant of pain sensation.[1][3][4] The original publication established that Nav1.7 is the predominant functional tetrodotoxin-sensitive (TTX-S) Nav channel in nociceptors of both mice and humans.[1][3][4]
Subsequent investigations have utilized this compound to confirm the role of Nav1.7 in various physiological processes related to pain. For instance, the compound was shown to reduce the capsaicin-induced flare response in wild-type mice, a response absent in mice with a conditional knockout of Nav1.7 in nociceptors, thereby confirming the on-target effect of the inhibitor.[5]
While the closely related compound, PF-05089771, which has a nearly identical pharmacological profile, did not show significant efficacy in clinical trials for diabetic neuropathic pain, this compound remains a valuable tool for preclinical research.[2][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial characterization of this compound.
Table 1: Potency and Selectivity of this compound against Human Nav Channel Subtypes
| Nav Channel Subtype | IC50 (nM) |
| hNav1.7 | 11 |
| hNav1.1 | >1000 |
| hNav1.2 | 110 |
| hNav1.3 | 230 |
| hNav1.4 | >1000 |
| hNav1.5 | >1000 |
| hNav1.6 | 200 |
Data extracted from Alexandrou et al., 2016.
Table 2: Effect of this compound (30 nM) on Action Potential Parameters in Mouse Small-Diameter DRG Neurons
| Parameter | Control | This compound | p-value |
| Action Potential Threshold (mV) | -27.8 ± 2.0 | -22.8 ± 1.6 | < 0.01 |
| Spike Amplitude (mV) | 43.0 ± 3.3 | 37.7 ± 3.9 | < 0.05 |
| Upstroke Slope (mV/ms) | 137 ± 19 | 86 ± 11 | < 0.01 |
Data represents mean ± SEM (n=10). Data extracted from Alexandrou et al., 2016.[1]
Experimental Protocols
Detailed methodologies are crucial for replicating the key findings. The following protocols are based on the original publication.
Electrophysiology Recordings from Dorsal Root Ganglion (DRG) Neurons
1. Cell Preparation:
-
Dorsal root ganglia were dissected from adult mice.
-
Ganglia were treated with a collagenase/dispase solution to dissociate the neurons.
-
Small-diameter neurons (soma diameter < 25 µm) were selected for recording.
2. Whole-Cell Patch-Clamp Recordings:
-
Whole-cell patch-clamp recordings were performed at room temperature.
-
The external solution contained (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
The internal pipette solution contained (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 4 ATP-Mg, and 0.3 GTP-Na, adjusted to pH 7.3 with KOH.
-
To isolate TTX-S currents, the Nav1.8 blocker A-803467 (1 µM) was included in the external solution.[1]
3. Voltage-Clamp Protocol for IC50 Determination:
-
Cells were held at a holding potential of -100 mV.
-
Nav currents were elicited by a 50 ms (B15284909) step depolarization to -10 mV.
-
Increasing concentrations of this compound were applied to determine the concentration-response curve and calculate the IC50 value.
4. Current-Clamp Protocol for Action Potential Analysis:
-
Neurons were held at their resting membrane potential.
-
Action potentials were evoked by injecting depolarizing current steps of increasing amplitude (20 ms duration).
-
The rheobase (minimum current required to elicit an action potential) was determined.
-
Action potential threshold, amplitude, and upstroke slope were analyzed before and after the application of 30 nM this compound.[1]
Visualizations
Signaling Pathway of Nociceptor Activation and Inhibition by this compound
Caption: Inhibition of Nav1.7 by this compound blocks pain signaling.
Experimental Workflow for Assessing this compound's Effect on Action Potentials
Caption: Workflow for analyzing this compound's effect on action potentials.
References
- 1. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Equivalent excitability through different sodium channels and implications for the analgesic efficacy of selective drugs [elifesciences.org]
A Head-to-Head Comparison of PF-05198007 with Emerging Nav1.8-Targeting Pain Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The landscape of pain management is undergoing a significant transformation, with a shift away from traditional opioids towards novel, non-addictive therapeutics. Among the most promising targets are voltage-gated sodium channels (Navs), particularly subtypes Nav1.7 and Nav1.8, which are preferentially expressed in peripheral sensory neurons and play crucial roles in pain signaling. This guide provides a head-to-head comparison of the preclinical selective Nav1.7 inhibitor, PF-05198007, with emerging selective Nav1.8 inhibitors, including the recently approved suzetrigine (B10856436) (VX-548) and the well-characterized preclinical tool compound A-803467.
This comparison is based on a comprehensive review of publicly available preclinical and clinical data. It is important to note that no direct head-to-head studies comparing these specific compounds under identical experimental conditions were identified. Therefore, the following comparisons are synthesized from data across multiple independent studies and should be interpreted with consideration for potential variations in experimental protocols.
Mechanism of Action: Targeting Peripheral Pain Signaling
Both Nav1.7 and Nav1.8 are critical for the generation and propagation of action potentials in nociceptive neurons. However, they play distinct roles in this process. Nav1.7 is considered a "threshold channel," amplifying small, subthreshold depolarizations to bring the neuron to its firing threshold. In contrast, Nav1.8 is a key contributor to the upstroke of the action potential, enabling the repetitive firing of nociceptors in response to painful stimuli.
Signaling Pathway of Nociceptive Transmission and Targets of Inhibition
In Vitro Potency and Selectivity
The selectivity of a compound for its target channel over other Nav subtypes is crucial for minimizing off-target side effects, particularly those related to the central nervous system (Nav1.1, Nav1.2, Nav1.3, Nav1.6) and the cardiovascular system (Nav1.5).
| Compound | Primary Target | hNav1.7 IC50 (nM) | hNav1.8 IC50 (nM) | Selectivity over hNav1.5 | Selectivity over other Nav Subtypes |
| This compound | Nav1.7 | ~11 | >10,000 | >1000-fold | High selectivity over other Nav subtypes |
| Suzetrigine (VX-548) | Nav1.8 | >31,000 | ~0.68-8 | >31,000-fold | High selectivity against all other Nav subtypes (>31,000-fold)[1] |
| A-803467 | Nav1.8 | >1000 | ~8 | >100-fold | >100-fold selectivity over Nav1.2, Nav1.3, Nav1.5, and Nav1.7[2] |
Electrophysiological Effects on Nociceptor Excitability
The direct measure of a compound's effect on the electrical properties of nociceptors provides insight into its mechanism of analgesia.
| Parameter | This compound (Nav1.7 Inhibition) | Suzetrigine (VX-548) / A-803467 (Nav1.8 Inhibition) |
| Action Potential Threshold | Significantly depolarized (increased) | Minor to no effect[3][4] |
| Action Potential Upstroke | Reduced slope | Reduced peak and amplitude[3][5] |
| Repetitive Firing | Reduced | Substantially diminished but not always eliminated[3][4] |
Preclinical Efficacy in Animal Models of Pain
The analgesic potential of these compounds has been evaluated in various rodent models of inflammatory and neuropathic pain.
Inflammatory Pain Models
| Model | This compound (Nav1.7) | Suzetrigine (VX-548) / A-803467 (Nav1.8) |
| Capsaicin-Induced Flare | Significantly reduced the flare response in mice.[6] | A-803467 significantly attenuated capsaicin-induced secondary mechanical hypersensitivity in rats.[4] |
| Formalin Test | Data not readily available in reviewed literature. | A-803467 showed limited efficacy in the formalin test in one study.[3] However, suzetrigine has been shown to reduce nocifensive behaviors in the formalin test in mice.[7] |
| Complete Freund's Adjuvant (CFA) | Data not readily available in reviewed literature. | A-803467 demonstrated dose-dependent reduction of thermal hyperalgesia in rats.[4][5] |
Neuropathic Pain Models
| Model | This compound (Nav1.7) | Suzetrigine (VX-548) / A-803467 (Nav1.8) |
| Spinal Nerve Ligation (SNL) | Data not readily available in reviewed literature. | A-803467 produced significant and dose-dependent reversal of mechanical allodynia in rats.[4][5] |
| Chronic Constriction Injury (CCI) | Data not readily available in reviewed literature. | A-803467 demonstrated significant antiallodynic effects in rats. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments cited in this guide.
Whole-Cell Patch-Clamp Electrophysiology on DRG Neurons
Objective: To characterize the effects of test compounds on the electrophysiological properties of dorsal root ganglion (DRG) neurons.
Experimental Workflow
Procedure:
-
Neuron Dissociation: DRG are dissected from rodents and enzymatically and mechanically dissociated to obtain a single-cell suspension.
-
Cell Culture: Neurons are plated on coated coverslips and maintained in culture for a specified period.
-
Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. Borosilicate glass pipettes are filled with an internal solution and used to form a high-resistance seal with the cell membrane.
-
Current-Clamp: To measure action potential parameters, neurons are held at a resting membrane potential (e.g., -60 mV), and action potentials are evoked by injecting depolarizing current steps. Parameters such as action potential threshold, amplitude, and upstroke velocity are measured before and after compound application.
-
Voltage-Clamp: To measure specific ion channel currents, the membrane potential is clamped at various voltages, and the resulting currents are recorded. This allows for the determination of IC50 values.
Capsaicin-Induced Flare Response in Mice
Objective: To assess the effect of a test compound on neurogenic inflammation.
Procedure:
-
Acclimation: Mice are acclimated to the testing environment.
-
Compound Administration: The test compound or vehicle is administered via the desired route (e.g., oral gavage).
-
Baseline Measurement: Baseline blood flow in the hind paw is measured using a laser Doppler flowmeter.
-
Capsaicin (B1668287) Application: A solution of capsaicin (e.g., 0.1% in 70% ethanol) is applied topically to the plantar surface of the hind paw.
-
Flare Measurement: Blood flow is continuously monitored for a set period (e.g., 60 minutes) to quantify the flare response (increase in blood flow). The area under the curve (AUC) of the blood flow versus time is calculated.
Formalin Test in Mice
Objective: To evaluate the analgesic efficacy of a test compound in a model of persistent inflammatory pain.
Procedure:
-
Acclimation: Mice are placed in individual observation chambers for at least 30 minutes to acclimate.
-
Compound Administration: The test compound or vehicle is administered.
-
Formalin Injection: A dilute solution of formalin (e.g., 2.5% in saline) is injected subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: The amount of time the animal spends licking, biting, or shaking the injected paw is recorded in two distinct phases:
-
Phase 1 (Acute Phase): 0-5 minutes post-injection, reflecting direct nociceptor activation.
-
Phase 2 (Inflammatory Phase): 15-40 minutes post-injection, involving central sensitization and inflammation.
-
-
Data Analysis: The total time spent in nocifensive behaviors is calculated for each phase and compared between treatment groups.
Summary and Future Directions
The preclinical data suggest that both selective inhibition of Nav1.7 and Nav1.8 are promising strategies for the development of novel analgesics. This compound, by targeting the "threshold" channel Nav1.7, demonstrates efficacy in models of neurogenic inflammation and modulates the initiation of action potentials. In contrast, Nav1.8 inhibitors like suzetrigine and A-803467, by targeting the "upstroke" channel, show robust efficacy in models of both inflammatory and neuropathic pain and are effective at reducing the repetitive firing of nociceptors.
The clinical success of the Nav1.8 inhibitor suzetrigine for acute pain provides strong validation for this target.[8] While selective Nav1.7 inhibitors have faced challenges in clinical trials for chronic pain, the reasons are likely multifactorial and do not diminish the importance of this target.[9]
Future research should focus on:
-
Direct Comparative Studies: Well-controlled preclinical studies directly comparing the efficacy of selective Nav1.7 and Nav1.8 inhibitors in a variety of pain models are needed to better understand their relative therapeutic potential.
-
Combination Therapy: Investigating the potential for synergistic or additive effects of combining Nav1.7 and Nav1.8 inhibitors could be a promising avenue for achieving broader and more robust analgesia.
-
Translational Models: The use of more predictive animal models of pain that better mimic the human condition will be crucial for the successful clinical development of novel analgesics.
This guide provides a snapshot of the current understanding of this compound and emerging Nav1.8 inhibitors. As the field of pain research continues to evolve, a deeper understanding of the distinct and complementary roles of Nav1.7 and Nav1.8 will undoubtedly pave the way for the development of safer and more effective pain therapeutics.
References
- 1. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzetrigine, a Non‐Opioid Small‐Molecule Analgesic: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Pain Research: A Comparative Guide to the Nav1.7 Inhibitor PF-05198007
For researchers, scientists, and drug development professionals, the quest for effective and specific research tools is paramount. In the landscape of pain research, the voltage-gated sodium channel Nav1.7 has emerged as a critical target. PF-05198007, a potent and selective inhibitor of Nav1.7, has been widely used as a preclinical research tool. This guide provides an objective comparison of this compound with other alternatives, supported by experimental data, to illuminate its utility and limitations.
This compound is an arylsulfonamide that demonstrates high affinity for the Nav1.7 channel.[1][2] Its mechanism of action involves the inhibition of this channel, which is preferentially expressed in dorsal root ganglion (DRG) and sympathetic neurons and plays a crucial role in the transmission of pain signals.[1][3] While its selectivity for Nav1.7 is a key advantage, a comprehensive understanding of its limitations is essential for the robust design and interpretation of preclinical studies.
Performance Comparison: this compound in the Context of Alternatives
The utility of a research tool is best assessed by comparing its performance against established and alternative compounds. Below is a summary of the inhibitory potency of this compound and its clinically tested analog, PF-05089771, against various sodium channel subtypes. For a broader perspective, data for other Nav1.7 inhibitors and a non-selective sodium channel blocker are also included.
| Compound | Target | IC50 (nM) | Selectivity vs. Nav1.7 | Reference Compound(s) |
| This compound | mNav1.7 | 5.2 | - | - |
| mNav1.6 | 149 | ~29-fold | - | |
| mNav1.1 | 174 | ~33-fold | - | |
| PF-05089771 | hNav1.7 | 11 | - | - |
| hNav1.2 | ~110 | ~10-fold | - | |
| hNav1.6 | ~176 | ~16-fold | - | |
| hNav1.5 | >10,000 | >900-fold | - | |
| hNav1.8 | >10,000 | >900-fold | - | |
| PF-06456384 | hNav1.7 | 0.01 | Highly Selective | Potent IV agent |
| Vixotrigine | hNav1.1-1.8 | Within one log unit | Broad Spectrum | - |
| A-803467 | hNav1.8 | - | Selective Nav1.8 blocker | - |
| Carbamazepine | Multiple Nav subtypes | µM range | Non-selective | Clinically used anticonvulsant |
Data compiled from multiple sources.[1][4][5][6] Note: m denotes mouse and h denotes human orthologs.
A significant limitation of relying solely on this compound arises from the clinical trial outcomes of its close analog, PF-05089771. Despite its high selectivity for Nav1.7, PF-05089771 failed to demonstrate efficacy in a clinical trial for painful diabetic peripheral neuropathy.[7][8] This suggests that targeting Nav1.7 alone may not be a universally effective strategy for all types of chronic pain, a crucial consideration for researchers translating preclinical findings.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of data generated using this compound, detailed experimental protocols are essential.
Capsaicin-Induced Flare Response in Mice
This in vivo model is used to assess the analgesic potential of compounds by measuring their ability to reduce neurogenic inflammation.
Protocol:
-
Animal Model: Adult male C57BL/6 mice.
-
Compound Administration: Administer this compound orally at doses of 1 or 10 mg/kg, or vehicle control.
-
Anesthesia: After 1 hour and 15 minutes post-dose, anesthetize the mice with isoflurane.
-
Capsaicin (B1668287) Application: Apply a 1% capsaicin solution to the plantar surface of the hind paw.
-
Flare Measurement: Measure the area of the flare response at regular intervals for up to 60 minutes using a laser Doppler imager.
-
Data Analysis: Calculate the area under the curve (AUC) for the flare response and compare the treated groups to the vehicle control group using appropriate statistical methods.[1]
Whole-Cell Patch-Clamp Electrophysiology for Nav1.7 Inhibition
This in vitro assay directly measures the inhibitory effect of a compound on Nav1.7 channels expressed in a heterologous system.
Protocol:
-
Cell Line: Use a stable cell line expressing the desired Nav1.7 channel subtype (e.g., HEK293 cells).
-
Electrode and Solutions:
-
Internal Solution (in mM): 75 CsF, 65 CsCl, 2.5 MgCl2, 5 EGTA, and 10 HEPES, pH 7.4 adjusted with CsOH.
-
External Solution (in mM): Standard physiological saline containing appropriate ions.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane at a potential of -130 mV.
-
Apply a double-pulse protocol: a conditioning pulse to 0 mV for 15 ms (B15284909) to activate the channels, followed by a test pulse to 0 mV for 15 ms to assess the degree of channel inactivation.
-
-
Compound Application: Perfuse the cells with varying concentrations of this compound.
-
Data Acquisition and Analysis:
-
Record the sodium currents elicited by the test pulse before and after compound application.
-
Calculate the percentage of current inhibition for each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.[9]
-
Visualizing the Landscape: Pathways and Limitations
To provide a clearer understanding of the context in which this compound operates, the following diagrams illustrate the relevant signaling pathway, a typical experimental workflow, and the logical relationship of the compound's limitations.
Conclusion: A Tool with Caveats
This compound remains a valuable research tool for investigating the role of Nav1.7 in nociception due to its high potency and selectivity. However, researchers must be cognizant of its limitations. The lack of clinical efficacy of its analog, PF-05089771, underscores the complexity of pain and suggests that targeting Nav1.7 in isolation may not be a panacea. Furthermore, while highly selective, the potential for off-target effects at supra-physiological concentrations should not be disregarded. For a comprehensive understanding of pain pathways and the development of novel analgesics, it is crucial to employ this compound in conjunction with other research tools and to consider alternative therapeutic strategies, such as targeting other Nav subtypes or exploring different mechanisms like the inhibition of fatty acid amide hydrolase (FAAH). By acknowledging these caveats, the scientific community can continue to leverage this compound to its full potential while navigating the intricate path of pain research.
References
- 1. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Inhibition of Nav1.7 and Neuropathic Pain by Hybridoma-Produced and Recombinant Monoclonal Antibodies that Target Nav1.7: Differential activities of Nav1.7-targeting monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 9. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of PF-05198007
Disclaimer: As of the current date, a specific Safety Data Sheet (SDS) for PF-05198007 is not publicly available. This is a common scenario for novel research compounds. Therefore, the following disposal procedures are based on established best practices for the handling and disposal of new or uncharacterized small molecule inhibitors, such as arylsulfonamides, in a laboratory setting.[1][2][3] Researchers, scientists, and drug development professionals must treat this compound as a potentially hazardous chemical of unknown toxicity and consult their institution's Environmental Health and Safety (EHS) department for specific guidance.[1][4] This guide provides a procedural framework for the safe operational use and disposal of chemical compounds like this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
I. Immediate Safety and Handling Precautions
Given the uncharacterized hazard profile of this compound, it is crucial to handle it as a particularly hazardous substance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]
-
Storage: Store this compound in a cool, dry, and well-ventilated place, away from incompatible materials. The container must be clearly labeled with the full chemical name and any known hazard information. The use of secondary containment is recommended to prevent spills.[1][5]
-
Spill Response: In the event of a spill, it should be treated as a significant incident. Evacuate the area, notify your supervisor and the EHS department, and adhere to their specific procedures for hazardous chemical spills.[1][4]
II. Step-by-Step Disposal Protocol
The disposal of novel research chemicals like this compound must be managed through your institution's hazardous waste program. Under no circumstances should these chemicals be disposed of down the drain or in the regular trash.[1][4]
-
Waste Characterization and Segregation:
-
Since the specific hazards of this compound are unknown, it must be treated as hazardous waste.[1][5]
-
Segregate waste at the source. Do not mix this compound waste with non-hazardous materials. It is critical to collect it separately to prevent unforeseen chemical reactions and to ensure proper disposal. Incompatible wastes, such as acids and bases, should always be kept in separate containers.[6][7]
-
-
Waste Collection and Containerization:
-
Liquid Waste: Collect all solutions containing this compound (e.g., unused stock solutions, working solutions, and the first rinse of "empty" containers) in a designated, leak-proof hazardous waste container. The container must be compatible with the solvents used (e.g., glass or high-density polyethylene (B3416737) for organic solvents).[1][6]
-
Solid Waste: Collect all materials contaminated with this compound (e.g., pipette tips, gloves, tubes, and contaminated lab paper) in a separate, clearly labeled hazardous waste container for solids.[1]
-
-
Labeling of Waste Containers:
-
On-Site Accumulation and Storage:
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation.[7]
-
Ensure containers are kept tightly closed except when adding waste. The SAA should also have secondary containment to capture any potential leaks.[6][8]
-
-
Arranging for Disposal:
III. Experimental Protocols
As this compound is a research chemical, its use in experiments will generate waste that requires proper disposal. The following is a general protocol for preparing a stock solution, with integrated waste disposal steps.
Preparation of a this compound Stock Solution
-
Objective: To prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Add the calculated volume of DMSO to the tube to achieve the desired concentration.
-
Cap the tube securely and vortex until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.[1]
-
Store the aliquots at the recommended temperature (e.g., -20°C or -80°C).
-
-
Waste Disposal:
IV. Data Presentation
Since no quantitative data regarding the specific disposal parameters of this compound (e.g., LD50, environmental toxicity) are available, a comparative data table cannot be constructed. However, the following table summarizes the key disposal considerations for different forms of this compound waste.
| Waste Type | Container Requirement | Disposal Method |
| Unused this compound Powder | Original container or a clearly labeled, sealed container for hazardous solids. | Treat as hazardous chemical waste. Arrange for pickup by the institution's EHS department. |
| This compound Solutions (in organic solvents) | Labeled, leak-proof container compatible with the solvent (e.g., glass or HDPE). | Treat as hazardous liquid chemical waste. Do not mix with aqueous or incompatible waste streams. Arrange for EHS pickup. |
| Contaminated Labware (pipette tips, gloves, etc.) | Labeled, durable container for solid hazardous waste. | Treat as hazardous solid waste. Arrange for EHS pickup. |
| First Rinse of "Empty" Containers | Collect in a labeled, leak-proof container for hazardous liquid waste. | The first rinse must be treated as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on institutional policies, but it is best to consult with EHS.[6] |
V. Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of a novel research chemical like this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Personal protective equipment for handling PF-05198007
Essential Safety and Handling Guide for PF-05198007
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling potent, solid research compounds in a laboratory setting.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure a safe laboratory environment. The following PPE is required:
1. Eye and Face Protection:
-
Safety Glasses with Side Shields: Must be worn at all times in the laboratory to protect against splashes.
-
Chemical Goggles: Required when there is a significant risk of splashes or when handling larger quantities of the compound.
-
Face Shield: Should be used in conjunction with chemical goggles when a high risk of splashing or aerosolization exists, such as during vortexing or sonicating solutions.
2. Hand Protection:
-
Double Gloving: Wear two pairs of nitrile gloves at all times. This provides a barrier against contamination and allows for the safe removal of the outer glove if it becomes contaminated.
-
Glove Compatibility: Ensure that the chosen gloves are resistant to the solvents being used to dissolve this compound.
3. Body Protection:
-
Laboratory Coat: A fully buttoned, long-sleeved lab coat is mandatory to protect skin and clothing from contamination.
-
Chemical-Resistant Apron: Recommended when handling larger quantities or when there is a potential for significant splashes.
4. Respiratory Protection:
-
Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of powders or aerosols.
-
Respirator: If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used. Consult with your institution's environmental health and safety (EHS) department for respirator selection and fit-testing.
II. PPE Donning and Doffing Procedures
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Sequence:
-
Lab Coat
-
Inner Gloves
-
Outer Gloves
-
Safety Glasses/Goggles
-
Face Shield (if required)
Doffing Sequence:
-
Outer Gloves (dispose of as hazardous waste)
-
Face Shield (if used)
-
Goggles/Safety Glasses
-
Lab Coat (remove by turning it inside out to contain any contamination)
-
Inner Gloves (dispose of as hazardous waste)
-
Wash hands thoroughly with soap and water.
III. Quantitative Exposure Limits
While specific occupational exposure limits (OELs) for this compound have not been established, it is prudent to handle it as a potent compound. The following table provides general guidance on acceptable exposure limits for research chemicals. Adherence to these conservative limits is recommended until more specific data becomes available.
| Exposure Limit Type | Value Range (for potent compounds) | Notes |
| Permissible Exposure Limit (PEL) | 1-10 µg/m³ (8-hour TWA) | OSHA's enforceable limit. |
| Threshold Limit Value (TLV) | 0.1-1 µg/m³ (8-hour TWA) | ACGIH's recommended limit. |
| Short-Term Exposure Limit (STEL) | 2-20 µg/m³ (15-minute average) | Limit for short-duration exposures. |
TWA: Time-Weighted Average
IV. Handling and Disposal Plan
Handling:
-
Weighing: Weigh solid this compound in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine powders.
-
Solution Preparation: Prepare solutions within a chemical fume hood.
-
Transport: When transporting the compound or its solutions, use sealed, secondary containers.
Disposal:
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh boats, and pipette tips, must be disposed of in a designated hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled hazardous waste container.
-
Consult your institution's EHS department for specific disposal protocols.
V. Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Diagrams
PPE Selection Workflow
The following diagram outlines the logical workflow for selecting the appropriate level of Personal Protective Equipment when handling this compound.
Caption: Workflow for PPE selection when handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
